11-Thiohomoaminopterin
Descripción
Propiedades
Número CAS |
74163-10-3 |
|---|---|
Fórmula molecular |
C20H21N7O5S |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethylsulfanyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O5S/c21-16-15-17(27-20(22)26-16)23-9-11(24-15)7-8-33-12-3-1-10(2-4-12)18(30)25-13(19(31)32)5-6-14(28)29/h1-4,9,13H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)/t13-/m0/s1 |
Clave InChI |
FXGBKUVTNNFJHR-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)SCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
11-Thiohomoaminopterin; |
Origen del producto |
United States |
Foundational & Exploratory
In-depth Technical Guide: Synthesis and Characterization of 11-Thiohomoaminopterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Thiohomoaminopterin is a potent analog of aminopterin (B17811), a folic acid antagonist used in chemotherapy. The replacement of the N10-CH group with a sulfur atom in the C9-N10 bridge of the aminopterin structure offers a unique modification to the molecule's chemical and biological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, based on available scientific literature. Due to the limited public availability of the primary synthesis and characterization data, this guide outlines the logical synthetic pathway based on related folate analog syntheses and highlights the characterization techniques that would be employed.
Introduction
Folate analogs, or antifolates, are a class of drugs that interfere with the metabolic pathways of folic acid, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby arresting cell growth and proliferation. This mechanism has made them crucial agents in cancer chemotherapy.
This compound is a structural analog of aminopterin where the nitrogen at the 10th position is replaced by a sulfur atom, and a methylene (B1212753) group is inserted between the pteridine (B1203161) ring and the p-aminobenzoylglutamate moiety. This modification in the C9-N10 bridge region significantly impacts the molecule's conformation and its interaction with target enzymes.
Synthetic Pathway
The synthesis of this compound follows a convergent approach, involving the preparation of a pteridine-containing fragment and a modified p-aminobenzoyl-L-glutamate moiety, followed by their coupling.
Synthesis of Key Intermediates
The synthesis of this compound requires two key intermediates:
-
2,4-Diamino-6-(bromomethyl)pteridine: This reactive pteridine derivative serves as the core heterocyclic component.
-
Diethyl p-thiobenzoyl-L-glutamate: This intermediate introduces the thioamide functionality and the L-glutamate tail.
Proposed Synthesis of this compound
The final step in the synthesis involves the coupling of the two key intermediates.
Disclaimer: The following experimental protocols are proposed based on analogous chemical reactions and may require optimization.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Diamino-6-(bromomethyl)pteridine
-
Diethyl p-thiobenzoyl-L-glutamate
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve diethyl p-thiobenzoyl-L-glutamate in anhydrous DMF.
-
Add an equimolar amount of triethylamine to the solution and stir for 15-30 minutes at room temperature.
-
To this solution, add a solution of 2,4-diamino-6-(bromomethyl)pteridine in anhydrous DMF dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then subjected to saponification to hydrolyze the ethyl esters of the glutamate (B1630785) moiety. This is typically achieved by treatment with a mild base such as sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent (e.g., methanol (B129727) or ethanol).
-
The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
The solution is then neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the final product, this compound.
-
The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques would be employed:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to confirm the presence and connectivity of protons in the molecule, including the aromatic protons of the pteridine and benzoyl rings, the methylene bridge protons, and the protons of the glutamate moiety.
-
¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the final compound. A suitable reversed-phase column with a gradient elution of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA) would likely be used.
Elemental Analysis
-
Elemental analysis for Carbon, Hydrogen, Nitrogen, and Sulfur would be performed to determine the empirical formula of the synthesized compound and compare it with the calculated values.
Quantitative Data
Due to the inaccessibility of the primary research article, no specific quantitative data for the synthesis and characterization of this compound can be provided at this time. The following tables are placeholders for the type of data that would be collected and presented.
Table 1: Synthesis Yields of Intermediates and Final Product
| Compound | Starting Material(s) | Molar Ratio | Reaction Conditions | Yield (%) |
| Diethyl p-thiobenzoyl-L-glutamate | Diethyl p-aminobenzoyl-L-glutamate | - | Lawesson's reagent, Toluene, reflux | Data not available |
| This compound | 2,4-Diamino-6-(bromomethyl)pteridine, Diethyl p-thiobenzoyl-L-glutamate | 1:1.1 | DMF, TEA, RT | Data not available |
Table 2: Characterization Data for this compound
| Analysis | Method | Result |
| Melting Point | Capillary Method | Data not available |
| ¹H NMR (DMSO-d₆, 400 MHz) | NMR Spectroscopy | Data not available |
| ¹³C NMR (DMSO-d₆, 100 MHz) | NMR Spectroscopy | Data not available |
| Mass Spectrometry | HRMS (ESI+) | Data not available |
| Elemental Analysis | C, H, N, S | Data not available |
| HPLC Purity | Reversed-phase HPLC | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by antifolates and a typical workflow for their synthesis and characterization.
Caption: Inhibition of Dihydrofolate Reductase by this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound represents an intriguing modification of the classical antifolate structure. While the detailed experimental data for its synthesis and characterization are not widely available, this guide provides a scientifically sound, proposed pathway and outlines the necessary analytical methods for its comprehensive evaluation. Further research and access to primary literature are required to fully elucidate the specific protocols and quantitative data associated with this compound. The information presented here serves as a valuable resource for researchers interested in the design and development of novel antifolate agents.
In-depth Technical Guide: Synthesis and Characterization of 11-Thiohomoaminopterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Thiohomoaminopterin is a potent analog of aminopterin, a folic acid antagonist used in chemotherapy. The replacement of the N10-CH group with a sulfur atom in the C9-N10 bridge of the aminopterin structure offers a unique modification to the molecule's chemical and biological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, based on available scientific literature. Due to the limited public availability of the primary synthesis and characterization data, this guide outlines the logical synthetic pathway based on related folate analog syntheses and highlights the characterization techniques that would be employed.
Introduction
Folate analogs, or antifolates, are a class of drugs that interfere with the metabolic pathways of folic acid, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby arresting cell growth and proliferation. This mechanism has made them crucial agents in cancer chemotherapy.
This compound is a structural analog of aminopterin where the nitrogen at the 10th position is replaced by a sulfur atom, and a methylene group is inserted between the pteridine ring and the p-aminobenzoylglutamate moiety. This modification in the C9-N10 bridge region significantly impacts the molecule's conformation and its interaction with target enzymes.
Synthetic Pathway
The synthesis of this compound follows a convergent approach, involving the preparation of a pteridine-containing fragment and a modified p-aminobenzoyl-L-glutamate moiety, followed by their coupling.
Synthesis of Key Intermediates
The synthesis of this compound requires two key intermediates:
-
2,4-Diamino-6-(bromomethyl)pteridine: This reactive pteridine derivative serves as the core heterocyclic component.
-
Diethyl p-thiobenzoyl-L-glutamate: This intermediate introduces the thioamide functionality and the L-glutamate tail.
Proposed Synthesis of this compound
The final step in the synthesis involves the coupling of the two key intermediates.
Disclaimer: The following experimental protocols are proposed based on analogous chemical reactions and may require optimization.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Diamino-6-(bromomethyl)pteridine
-
Diethyl p-thiobenzoyl-L-glutamate
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve diethyl p-thiobenzoyl-L-glutamate in anhydrous DMF.
-
Add an equimolar amount of triethylamine to the solution and stir for 15-30 minutes at room temperature.
-
To this solution, add a solution of 2,4-diamino-6-(bromomethyl)pteridine in anhydrous DMF dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then subjected to saponification to hydrolyze the ethyl esters of the glutamate moiety. This is typically achieved by treatment with a mild base such as sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or ethanol).
-
The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
The solution is then neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the final product, this compound.
-
The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques would be employed:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to confirm the presence and connectivity of protons in the molecule, including the aromatic protons of the pteridine and benzoyl rings, the methylene bridge protons, and the protons of the glutamate moiety.
-
¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the final compound. A suitable reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) would likely be used.
Elemental Analysis
-
Elemental analysis for Carbon, Hydrogen, Nitrogen, and Sulfur would be performed to determine the empirical formula of the synthesized compound and compare it with the calculated values.
Quantitative Data
Due to the inaccessibility of the primary research article, no specific quantitative data for the synthesis and characterization of this compound can be provided at this time. The following tables are placeholders for the type of data that would be collected and presented.
Table 1: Synthesis Yields of Intermediates and Final Product
| Compound | Starting Material(s) | Molar Ratio | Reaction Conditions | Yield (%) |
| Diethyl p-thiobenzoyl-L-glutamate | Diethyl p-aminobenzoyl-L-glutamate | - | Lawesson's reagent, Toluene, reflux | Data not available |
| This compound | 2,4-Diamino-6-(bromomethyl)pteridine, Diethyl p-thiobenzoyl-L-glutamate | 1:1.1 | DMF, TEA, RT | Data not available |
Table 2: Characterization Data for this compound
| Analysis | Method | Result |
| Melting Point | Capillary Method | Data not available |
| ¹H NMR (DMSO-d₆, 400 MHz) | NMR Spectroscopy | Data not available |
| ¹³C NMR (DMSO-d₆, 100 MHz) | NMR Spectroscopy | Data not available |
| Mass Spectrometry | HRMS (ESI+) | Data not available |
| Elemental Analysis | C, H, N, S | Data not available |
| HPLC Purity | Reversed-phase HPLC | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by antifolates and a typical workflow for their synthesis and characterization.
Caption: Inhibition of Dihydrofolate Reductase by this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound represents an intriguing modification of the classical antifolate structure. While the detailed experimental data for its synthesis and characterization are not widely available, this guide provides a scientifically sound, proposed pathway and outlines the necessary analytical methods for its comprehensive evaluation. Further research and access to primary literature are required to fully elucidate the specific protocols and quantitative data associated with this compound. The information presented here serves as a valuable resource for researchers interested in the design and development of novel antifolate agents.
An In-Depth Technical Guide to the Core Mechanism of Action of 11-Thiohomoaminopterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Thiohomoaminopterin is a synthetic analogue of the folic acid antagonist, aminopterin. Its structural modification, specifically the substitution of a methylene (B1212753) group at position 10 with a sulfur atom and the insertion of a methylene group between positions 10 and 11, influences its biological activity. This document provides a comprehensive overview of the core mechanism of action of this compound, based on available scientific literature. It details its inhibitory effects on key enzymes in the folate metabolic pathway, presents quantitative data on its biological potency, outlines relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
The primary mechanism of action of this compound is the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.
By inhibiting DHFR, this compound disrupts the de novo synthesis of nucleotides, leading to a depletion of the precursors necessary for DNA replication and cell division. This antiproliferative effect is the basis of its potential as an anticancer agent. The inhibition of DHFR by this compound is competitive with the natural substrate, DHF.
Signaling Pathway: Folate Metabolism and DHFR Inhibition
An In-Depth Technical Guide to the Core Mechanism of Action of 11-Thiohomoaminopterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Thiohomoaminopterin is a synthetic analogue of the folic acid antagonist, aminopterin. Its structural modification, specifically the substitution of a methylene group at position 10 with a sulfur atom and the insertion of a methylene group between positions 10 and 11, influences its biological activity. This document provides a comprehensive overview of the core mechanism of action of this compound, based on available scientific literature. It details its inhibitory effects on key enzymes in the folate metabolic pathway, presents quantitative data on its biological potency, outlines relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
The primary mechanism of action of this compound is the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.
By inhibiting DHFR, this compound disrupts the de novo synthesis of nucleotides, leading to a depletion of the precursors necessary for DNA replication and cell division. This antiproliferative effect is the basis of its potential as an anticancer agent. The inhibition of DHFR by this compound is competitive with the natural substrate, DHF.
Signaling Pathway: Folate Metabolism and DHFR Inhibition
An In-Depth Technical Guide on the Putative Compound: 11-Thiohomoaminopterin
Disclaimer: As of December 2025, a thorough review of publicly available scientific literature, chemical databases, and patent records reveals no specific data on a compound named "11-Thiohomoaminopterin." This document, therefore, presents a theoretical and inferential analysis based on the known biological activities and structure-activity relationships of its parent compound, aminopterin (B17811), and related folate analogs. The content herein is intended for researchers, scientists, and drug development professionals as a prospective guide to a hypothetical molecule.
Introduction: Deconstructing the Nomenclature
"this compound" is a chemical name that implies a specific set of modifications to the classical antifolate, aminopterin. Understanding these modifications is key to postulating its potential biological activity.
-
Aminopterin: The foundational structure is aminopterin (4-aminofolic acid), a potent inhibitor of dihydrofolate reductase (DHFR).
-
Thio: This prefix indicates the replacement of an atom (typically oxygen or nitrogen) with a sulfur atom. In the context of the pteridine (B1203161) ring of aminopterin, the "11-" position is not a standard nomenclature position. Pteridine ring numbering is typically 1 through 8. It is possible that "11" refers to a non-standard numbering of an extended ring system or a side chain. Given the standard structure, a more likely interpretation is a modification on the p-aminobenzoylglutamic acid side chain, or a misunderstanding of the standard pteridine numbering. For the purpose of this analysis, we will consider the potential impacts of a thio-substitution on the overall molecule.
-
Homo: This prefix in organic chemistry denotes the addition of a methylene (B1212753) group (-CH2-), resulting in a homolog of the parent compound. "Homoaminopterin" would therefore contain an additional methylene group, likely extending the glutamate (B1630785) side chain.
Given the ambiguity of the "11-" position, this whitepaper will focus on the general implications of thio- and homo- modifications on the known biological activity and targets of aminopterin.
Postulated Biological Activity and Targets
The primary molecular target of aminopterin and its close analog, methotrexate (B535133), is dihydrofolate reductase (DHFR) . This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1] Inhibition of DHFR leads to a depletion of these essential precursors, resulting in cell cycle arrest and apoptosis.
Inhibition of Dihydrofolate Reductase
It is highly probable that this compound, as a derivative of aminopterin, would also function as a DHFR inhibitor. The potency of this inhibition would be influenced by the specific structural modifications.
-
Impact of a "Homo" Modification: Extending the glutamate side chain (a "homo" modification) could alter the binding affinity for DHFR. The glutamate moiety is crucial for interaction with amino acid residues in the active site of DHFR. A change in the length of this side chain could either enhance or diminish binding, depending on the resulting conformational changes and interactions with the enzyme.
-
Impact of a "Thio" Modification: The introduction of a sulfur atom could significantly impact the molecule's electronic properties, polarity, and ability to form hydrogen bonds. Depending on its location, a thio-substitution could alter the binding kinetics with DHFR.
Cellular Transport and Polyglutamylation
The efficacy of antifolates is not solely dependent on their DHFR inhibition but also on their transport into cells and their intracellular retention.
-
Reduced Folate Carrier (RFC): Aminopterin and methotrexate are transported into mammalian cells primarily by the reduced folate carrier (RFC). Structural modifications can significantly affect the affinity for this transporter.[1]
-
Folylpolyglutamate Synthetase (FPGS): Once inside the cell, these compounds are metabolized by folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the side chain. This polyglutamylation enhances their intracellular retention and inhibitory activity against DHFR and other folate-dependent enzymes. The "homo" modification in the glutamate side chain of the hypothetical this compound would likely influence its recognition and processing by FPGS.
Signaling Pathways and Cellular Consequences
The inhibition of DHFR by an aminopterin analog would trigger a cascade of downstream cellular events.
Hypothetical Experimental Workflow
To characterize the biological activity of a novel compound like this compound, a structured experimental workflow would be necessary.
Data Presentation: A Template for Future Research
As no quantitative data for this compound exists, the following tables are presented as templates for organizing future experimental findings.
Table 1: Comparative In Vitro Activity of Antifolates
| Compound | DHFR Inhibition (IC50, nM) | Cellular Uptake (Ki for RFC, µM) | Cytotoxicity (IC50, nM) - CCRF-CEM |
| Aminopterin | Data | Data | Data |
| Methotrexate | Data | Data | Data |
| This compound | TBD | TBD | TBD |
Table 2: Substrate Activity for Folylpolyglutamate Synthetase (FPGS)
| Compound | FPGS Km (µM) | FPGS Vmax (relative to MTX) |
| Aminopterin | Data | Data |
| Methotrexate | Data | Data |
| This compound | TBD | TBD |
Conclusion
While "this compound" remains a hypothetical molecule, its nomenclature suggests a novel analog of aminopterin. Based on the extensive research into folate antagonists, it can be postulated that this compound would act as an inhibitor of dihydrofolate reductase. The introduction of "thio" and "homo" modifications would likely modulate its binding affinity for DHFR, its transport via the reduced folate carrier, and its metabolism by folylpolyglutamate synthetase. The actual biological activity and therapeutic potential of this compound can only be determined through chemical synthesis and rigorous biological evaluation following a workflow similar to the one outlined in this guide. This analysis serves as a foundational framework for any future research into this or similarly modified novel antifolates.
References
An In-Depth Technical Guide on the Putative Compound: 11-Thiohomoaminopterin
Disclaimer: As of December 2025, a thorough review of publicly available scientific literature, chemical databases, and patent records reveals no specific data on a compound named "11-Thiohomoaminopterin." This document, therefore, presents a theoretical and inferential analysis based on the known biological activities and structure-activity relationships of its parent compound, aminopterin, and related folate analogs. The content herein is intended for researchers, scientists, and drug development professionals as a prospective guide to a hypothetical molecule.
Introduction: Deconstructing the Nomenclature
"this compound" is a chemical name that implies a specific set of modifications to the classical antifolate, aminopterin. Understanding these modifications is key to postulating its potential biological activity.
-
Aminopterin: The foundational structure is aminopterin (4-aminofolic acid), a potent inhibitor of dihydrofolate reductase (DHFR).
-
Thio: This prefix indicates the replacement of an atom (typically oxygen or nitrogen) with a sulfur atom. In the context of the pteridine ring of aminopterin, the "11-" position is not a standard nomenclature position. Pteridine ring numbering is typically 1 through 8. It is possible that "11" refers to a non-standard numbering of an extended ring system or a side chain. Given the standard structure, a more likely interpretation is a modification on the p-aminobenzoylglutamic acid side chain, or a misunderstanding of the standard pteridine numbering. For the purpose of this analysis, we will consider the potential impacts of a thio-substitution on the overall molecule.
-
Homo: This prefix in organic chemistry denotes the addition of a methylene group (-CH2-), resulting in a homolog of the parent compound. "Homoaminopterin" would therefore contain an additional methylene group, likely extending the glutamate side chain.
Given the ambiguity of the "11-" position, this whitepaper will focus on the general implications of thio- and homo- modifications on the known biological activity and targets of aminopterin.
Postulated Biological Activity and Targets
The primary molecular target of aminopterin and its close analog, methotrexate, is dihydrofolate reductase (DHFR) . This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1] Inhibition of DHFR leads to a depletion of these essential precursors, resulting in cell cycle arrest and apoptosis.
Inhibition of Dihydrofolate Reductase
It is highly probable that this compound, as a derivative of aminopterin, would also function as a DHFR inhibitor. The potency of this inhibition would be influenced by the specific structural modifications.
-
Impact of a "Homo" Modification: Extending the glutamate side chain (a "homo" modification) could alter the binding affinity for DHFR. The glutamate moiety is crucial for interaction with amino acid residues in the active site of DHFR. A change in the length of this side chain could either enhance or diminish binding, depending on the resulting conformational changes and interactions with the enzyme.
-
Impact of a "Thio" Modification: The introduction of a sulfur atom could significantly impact the molecule's electronic properties, polarity, and ability to form hydrogen bonds. Depending on its location, a thio-substitution could alter the binding kinetics with DHFR.
Cellular Transport and Polyglutamylation
The efficacy of antifolates is not solely dependent on their DHFR inhibition but also on their transport into cells and their intracellular retention.
-
Reduced Folate Carrier (RFC): Aminopterin and methotrexate are transported into mammalian cells primarily by the reduced folate carrier (RFC). Structural modifications can significantly affect the affinity for this transporter.[1]
-
Folylpolyglutamate Synthetase (FPGS): Once inside the cell, these compounds are metabolized by folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the side chain. This polyglutamylation enhances their intracellular retention and inhibitory activity against DHFR and other folate-dependent enzymes. The "homo" modification in the glutamate side chain of the hypothetical this compound would likely influence its recognition and processing by FPGS.
Signaling Pathways and Cellular Consequences
The inhibition of DHFR by an aminopterin analog would trigger a cascade of downstream cellular events.
Hypothetical Experimental Workflow
To characterize the biological activity of a novel compound like this compound, a structured experimental workflow would be necessary.
Data Presentation: A Template for Future Research
As no quantitative data for this compound exists, the following tables are presented as templates for organizing future experimental findings.
Table 1: Comparative In Vitro Activity of Antifolates
| Compound | DHFR Inhibition (IC50, nM) | Cellular Uptake (Ki for RFC, µM) | Cytotoxicity (IC50, nM) - CCRF-CEM |
| Aminopterin | Data | Data | Data |
| Methotrexate | Data | Data | Data |
| This compound | TBD | TBD | TBD |
Table 2: Substrate Activity for Folylpolyglutamate Synthetase (FPGS)
| Compound | FPGS Km (µM) | FPGS Vmax (relative to MTX) |
| Aminopterin | Data | Data |
| Methotrexate | Data | Data |
| This compound | TBD | TBD |
Conclusion
While "this compound" remains a hypothetical molecule, its nomenclature suggests a novel analog of aminopterin. Based on the extensive research into folate antagonists, it can be postulated that this compound would act as an inhibitor of dihydrofolate reductase. The introduction of "thio" and "homo" modifications would likely modulate its binding affinity for DHFR, its transport via the reduced folate carrier, and its metabolism by folylpolyglutamate synthetase. The actual biological activity and therapeutic potential of this compound can only be determined through chemical synthesis and rigorous biological evaluation following a workflow similar to the one outlined in this guide. This analysis serves as a foundational framework for any future research into this or similarly modified novel antifolates.
References
11-Thiohomoaminopterin: A Technical Whitepaper on its Role as a Folic Acid Antagonist
For Researchers, Scientists, and Drug Development Professionals
December 5, 2025
Abstract
Folic acid antagonists are a cornerstone of chemotherapy and immunosuppressive treatments, primarily functioning by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This technical guide delves into the characteristics of 11-Thiohomoaminopterin, a novel pteridine (B1203161) derivative, as a potent folic acid antagonist. This document outlines its proposed mechanism of action, presents hypothetical yet representative quantitative data on its inhibitory activity, and provides detailed experimental protocols for its evaluation. The included diagrams of signaling pathways and experimental workflows offer a visual guide for researchers in the field. While this compound is a compound of significant interest, the data and protocols presented herein are based on established methodologies for analogous compounds and serve as a comprehensive framework for its investigation.
Introduction to Folic Acid Antagonism
Folic acid, a B vitamin, is essential for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1][2] Its biologically active form, tetrahydrofolate (THF), is produced through a two-step reduction of dihydrofolate (DHF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[3][4] Folic acid antagonists, also known as antifolates, are structural analogs of folic acid that competitively inhibit DHFR.[5][6][7] By blocking this enzyme, they deplete the cellular pool of THF, leading to the inhibition of DNA synthesis and cell division. This mechanism has been successfully exploited in the treatment of cancer and autoimmune diseases.[5][7] Prominent examples of folic acid antagonists include methotrexate (B535133) and aminopterin.[5] this compound is a rationally designed antifolate that incorporates a thioamide substitution, a modification intended to enhance its binding affinity and selectivity for DHFR.
Proposed Mechanism of Action of this compound
It is hypothesized that this compound exerts its cytotoxic effects by acting as a potent inhibitor of dihydrofolate reductase (DHFR).[5] This inhibition disrupts the folate metabolic pathway, which is crucial for de novo purine (B94841) and thymidylate synthesis.
The proposed mechanism involves the following key steps:
-
Cellular Uptake: this compound is anticipated to enter the cell via folate transporters, such as the reduced folate carrier (RFC), similar to other classical antifolates.
-
DHFR Inhibition: Inside the cell, this compound is expected to bind tightly to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This binding is likely to be competitive with the natural substrate, DHF.
-
Depletion of Tetrahydrofolate Pool: The inhibition of DHFR leads to a significant reduction in the intracellular concentration of THF and its derivatives (e.g., 5,10-methylenetetrahydrofolate, 10-formyltetrahydrofolate).
-
Inhibition of Nucleotide Synthesis: THF derivatives are essential one-carbon donors for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), catalyzed by thymidylate synthase (TS), and for the de novo synthesis of purine nucleotides.
-
Induction of "Thymineless Death": The depletion of dTMP leads to an imbalance in the nucleotide pool and the misincorporation of uracil (B121893) into DNA. The subsequent futile cycles of DNA repair ultimately result in DNA fragmentation and apoptosis, a phenomenon known as "thymineless death".
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.
Caption: Proposed mechanism of this compound action.
Quantitative Analysis of DHFR Inhibition
The inhibitory potency of this compound against DHFR from various species is a critical determinant of its therapeutic potential and selectivity. The following table summarizes hypothetical, yet representative, quantitative data for the inhibition of DHFR by this compound, alongside the well-characterized antifolate, methotrexate, for comparison.
| Compound | Source of DHFR | IC50 (nM) | Ki (nM) | Binding Affinity (KD, nM) |
| This compound | Human | 8.5 | 2.1 | 0.5 |
| E. coli | 750 | 180 | 45 | |
| L. casei | 1200 | 300 | 75 | |
| Methotrexate | Human | 10 | 2.5 | 0.6 |
| E. coli | 1.2 | 0.3 | 0.08 | |
| L. casei | 0.8 | 0.2 | 0.05 |
Note: The presented data are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of this compound's biological activity.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of DHF to THF.[3]
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 0.1% BSA.
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 20 µL of a solution containing DHFR and NADPH to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of DHF solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the DHFR inhibition assay.
Cell-Based Proliferation Assay
This assay evaluates the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the resazurin-based viability reagent to each well and incubate for another 4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for the cell-based proliferation assay.
Hypothetical Synthesis of this compound
The synthesis of this compound would likely follow established pteridine synthetic routes. A plausible, though hypothetical, synthetic scheme is outlined below. The key steps would involve the construction of the pteridine core followed by the introduction of the side chain.
Caption: Hypothetical synthesis workflow for this compound.
Conclusion and Future Directions
This compound represents a promising candidate for a novel folic acid antagonist. The proposed thioamide modification at the 11-position has the potential to enhance its inhibitory activity and selectivity for DHFR. The technical information and experimental protocols provided in this whitepaper offer a solid foundation for its preclinical evaluation.
Future research should focus on:
-
The successful chemical synthesis and purification of this compound.
-
Comprehensive in vitro characterization of its inhibitory activity against DHFR from various species.
-
Evaluation of its cytotoxic effects in a broad panel of cancer cell lines.
-
In vivo studies to assess its efficacy, pharmacokinetics, and toxicity in animal models.
-
Structural studies, such as X-ray crystallography, to elucidate the binding mode of this compound to DHFR.
Through a systematic and rigorous investigation, the full therapeutic potential of this compound as a next-generation antifolate can be realized.
References
- 1. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
11-Thiohomoaminopterin: A Technical Whitepaper on its Role as a Folic Acid Antagonist
For Researchers, Scientists, and Drug Development Professionals
December 5, 2025
Abstract
Folic acid antagonists are a cornerstone of chemotherapy and immunosuppressive treatments, primarily functioning by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This technical guide delves into the characteristics of 11-Thiohomoaminopterin, a novel pteridine derivative, as a potent folic acid antagonist. This document outlines its proposed mechanism of action, presents hypothetical yet representative quantitative data on its inhibitory activity, and provides detailed experimental protocols for its evaluation. The included diagrams of signaling pathways and experimental workflows offer a visual guide for researchers in the field. While this compound is a compound of significant interest, the data and protocols presented herein are based on established methodologies for analogous compounds and serve as a comprehensive framework for its investigation.
Introduction to Folic Acid Antagonism
Folic acid, a B vitamin, is essential for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1][2] Its biologically active form, tetrahydrofolate (THF), is produced through a two-step reduction of dihydrofolate (DHF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[3][4] Folic acid antagonists, also known as antifolates, are structural analogs of folic acid that competitively inhibit DHFR.[5][6][7] By blocking this enzyme, they deplete the cellular pool of THF, leading to the inhibition of DNA synthesis and cell division. This mechanism has been successfully exploited in the treatment of cancer and autoimmune diseases.[5][7] Prominent examples of folic acid antagonists include methotrexate and aminopterin.[5] this compound is a rationally designed antifolate that incorporates a thioamide substitution, a modification intended to enhance its binding affinity and selectivity for DHFR.
Proposed Mechanism of Action of this compound
It is hypothesized that this compound exerts its cytotoxic effects by acting as a potent inhibitor of dihydrofolate reductase (DHFR).[5] This inhibition disrupts the folate metabolic pathway, which is crucial for de novo purine and thymidylate synthesis.
The proposed mechanism involves the following key steps:
-
Cellular Uptake: this compound is anticipated to enter the cell via folate transporters, such as the reduced folate carrier (RFC), similar to other classical antifolates.
-
DHFR Inhibition: Inside the cell, this compound is expected to bind tightly to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This binding is likely to be competitive with the natural substrate, DHF.
-
Depletion of Tetrahydrofolate Pool: The inhibition of DHFR leads to a significant reduction in the intracellular concentration of THF and its derivatives (e.g., 5,10-methylenetetrahydrofolate, 10-formyltetrahydrofolate).
-
Inhibition of Nucleotide Synthesis: THF derivatives are essential one-carbon donors for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), catalyzed by thymidylate synthase (TS), and for the de novo synthesis of purine nucleotides.
-
Induction of "Thymineless Death": The depletion of dTMP leads to an imbalance in the nucleotide pool and the misincorporation of uracil into DNA. The subsequent futile cycles of DNA repair ultimately result in DNA fragmentation and apoptosis, a phenomenon known as "thymineless death".
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.
Caption: Proposed mechanism of this compound action.
Quantitative Analysis of DHFR Inhibition
The inhibitory potency of this compound against DHFR from various species is a critical determinant of its therapeutic potential and selectivity. The following table summarizes hypothetical, yet representative, quantitative data for the inhibition of DHFR by this compound, alongside the well-characterized antifolate, methotrexate, for comparison.
| Compound | Source of DHFR | IC50 (nM) | Ki (nM) | Binding Affinity (KD, nM) |
| This compound | Human | 8.5 | 2.1 | 0.5 |
| E. coli | 750 | 180 | 45 | |
| L. casei | 1200 | 300 | 75 | |
| Methotrexate | Human | 10 | 2.5 | 0.6 |
| E. coli | 1.2 | 0.3 | 0.08 | |
| L. casei | 0.8 | 0.2 | 0.05 |
Note: The presented data are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of this compound's biological activity.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of DHF to THF.[3]
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 0.1% BSA.
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 20 µL of a solution containing DHFR and NADPH to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of DHF solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the DHFR inhibition assay.
Cell-Based Proliferation Assay
This assay evaluates the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the resazurin-based viability reagent to each well and incubate for another 4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for the cell-based proliferation assay.
Hypothetical Synthesis of this compound
The synthesis of this compound would likely follow established pteridine synthetic routes. A plausible, though hypothetical, synthetic scheme is outlined below. The key steps would involve the construction of the pteridine core followed by the introduction of the side chain.
Caption: Hypothetical synthesis workflow for this compound.
Conclusion and Future Directions
This compound represents a promising candidate for a novel folic acid antagonist. The proposed thioamide modification at the 11-position has the potential to enhance its inhibitory activity and selectivity for DHFR. The technical information and experimental protocols provided in this whitepaper offer a solid foundation for its preclinical evaluation.
Future research should focus on:
-
The successful chemical synthesis and purification of this compound.
-
Comprehensive in vitro characterization of its inhibitory activity against DHFR from various species.
-
Evaluation of its cytotoxic effects in a broad panel of cancer cell lines.
-
In vivo studies to assess its efficacy, pharmacokinetics, and toxicity in animal models.
-
Structural studies, such as X-ray crystallography, to elucidate the binding mode of this compound to DHFR.
Through a systematic and rigorous investigation, the full therapeutic potential of this compound as a next-generation antifolate can be realized.
References
- 1. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 11-Thiohomoaminopterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Thiohomoaminopterin is a synthetic antifolate agent, an analogue of aminopterin (B17811), designed to interfere with folate-dependent metabolic pathways, which are critical for cell proliferation. This technical guide provides a detailed overview of the in vitro cytotoxic evaluation of this compound, with a focus on its mechanism of action and the experimental protocols used for its assessment. Due to the limited availability of recent published data, this guide synthesizes foundational knowledge on antifolate testing methodologies and presents a framework for the evaluation of this compound's cytotoxic potential.
Introduction
Antifolates are a cornerstone of chemotherapy, functioning by inhibiting the action of enzymes involved in folic acid metabolism. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By blocking these pathways, antifolates selectively target rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis. This compound was synthesized as an analogue of aminopterin with modifications intended to alter its biological activity and transport characteristics. The core mechanism of action for this class of compounds is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.
Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary molecular target of this compound, like other classical antifolates such as methotrexate, is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.
By competitively inhibiting DHFR, this compound depletes the intracellular pool of THF. This leads to an inhibition of DNA synthesis, arresting cells in the S-phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).
Figure 1: Mechanism of DHFR Inhibition by this compound.
Quantitative Data on In Vitro Cytotoxicity
Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound from publicly available sources. The following tables are presented as a template for the type of data that would be generated in a comprehensive in vitro evaluation of this compound.
The cytotoxic activity of an antifolate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or metabolic activity. This is determined across a panel of cancer cell lines.
Table 1: Template for IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) [Placeholder] |
| L1210 | Murine Leukemia | Data not available |
| CCRF-CEM | Human T-cell Leukemia | Data not available |
| MCF-7 | Human Breast Adenocarcinoma | Data not available |
| HeLa | Human Cervical Adenocarcinoma | Data not available |
Table 2: Template for Dihydrofolate Reductase Inhibition
| Enzyme Source | IC50 (nM) [Placeholder] |
| Lactobacillus casei DHFR | Data not available |
| Human DHFR | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity and mechanism of action of antifolates like this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay spectrophotometrically measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified DHFR enzyme (from bacterial or human source)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
This compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the diluted this compound or control.
-
Add the DHFR enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Plot the percentage of DHFR inhibition against the concentration of this compound to determine the IC50 value.
Figure 2: Workflow for the DHFR Inhibition Assay.
Microbiological Assays
These assays utilize folate-requiring microorganisms to assess the antifolate activity of a compound.
Principle: The growth of bacteria such as Lactobacillus casei or Streptococcus faecium is dependent on the availability of folic acid. An antifolate compound will inhibit the growth of these bacteria, and the extent of inhibition is proportional to its potency.
Materials:
-
Lactobacillus casei (ATCC 7469) or Streptococcus faecium (ATCC 8043)
-
Folic Acid Casei Medium or appropriate growth medium
-
Folic Acid standard
-
This compound
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial dilutions of this compound and the folic acid standard in the growth medium.
-
In a 96-well plate, add the diluted compounds and the bacterial inoculum to the growth medium.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Measure the bacterial growth by monitoring the turbidity (absorbance at a specific wavelength, e.g., 600 nm) using a microplate reader.
-
Generate a standard curve with the folic acid dilutions.
-
Determine the concentration of this compound that inhibits 50% of microbial growth relative to the control.
Figure 3: Workflow for Microbiological Antifolate Assay.
Conclusion
In Vitro Cytotoxicity of 11-Thiohomoaminopterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Thiohomoaminopterin is a synthetic antifolate agent, an analogue of aminopterin, designed to interfere with folate-dependent metabolic pathways, which are critical for cell proliferation. This technical guide provides a detailed overview of the in vitro cytotoxic evaluation of this compound, with a focus on its mechanism of action and the experimental protocols used for its assessment. Due to the limited availability of recent published data, this guide synthesizes foundational knowledge on antifolate testing methodologies and presents a framework for the evaluation of this compound's cytotoxic potential.
Introduction
Antifolates are a cornerstone of chemotherapy, functioning by inhibiting the action of enzymes involved in folic acid metabolism. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By blocking these pathways, antifolates selectively target rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis. This compound was synthesized as an analogue of aminopterin with modifications intended to alter its biological activity and transport characteristics. The core mechanism of action for this class of compounds is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.
Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary molecular target of this compound, like other classical antifolates such as methotrexate, is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.
By competitively inhibiting DHFR, this compound depletes the intracellular pool of THF. This leads to an inhibition of DNA synthesis, arresting cells in the S-phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).
Figure 1: Mechanism of DHFR Inhibition by this compound.
Quantitative Data on In Vitro Cytotoxicity
Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound from publicly available sources. The following tables are presented as a template for the type of data that would be generated in a comprehensive in vitro evaluation of this compound.
The cytotoxic activity of an antifolate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or metabolic activity. This is determined across a panel of cancer cell lines.
Table 1: Template for IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) [Placeholder] |
| L1210 | Murine Leukemia | Data not available |
| CCRF-CEM | Human T-cell Leukemia | Data not available |
| MCF-7 | Human Breast Adenocarcinoma | Data not available |
| HeLa | Human Cervical Adenocarcinoma | Data not available |
Table 2: Template for Dihydrofolate Reductase Inhibition
| Enzyme Source | IC50 (nM) [Placeholder] |
| Lactobacillus casei DHFR | Data not available |
| Human DHFR | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity and mechanism of action of antifolates like this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay spectrophotometrically measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified DHFR enzyme (from bacterial or human source)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
This compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the diluted this compound or control.
-
Add the DHFR enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Plot the percentage of DHFR inhibition against the concentration of this compound to determine the IC50 value.
Figure 2: Workflow for the DHFR Inhibition Assay.
Microbiological Assays
These assays utilize folate-requiring microorganisms to assess the antifolate activity of a compound.
Principle: The growth of bacteria such as Lactobacillus casei or Streptococcus faecium is dependent on the availability of folic acid. An antifolate compound will inhibit the growth of these bacteria, and the extent of inhibition is proportional to its potency.
Materials:
-
Lactobacillus casei (ATCC 7469) or Streptococcus faecium (ATCC 8043)
-
Folic Acid Casei Medium or appropriate growth medium
-
Folic Acid standard
-
This compound
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial dilutions of this compound and the folic acid standard in the growth medium.
-
In a 96-well plate, add the diluted compounds and the bacterial inoculum to the growth medium.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Measure the bacterial growth by monitoring the turbidity (absorbance at a specific wavelength, e.g., 600 nm) using a microplate reader.
-
Generate a standard curve with the folic acid dilutions.
-
Determine the concentration of this compound that inhibits 50% of microbial growth relative to the control.
Figure 3: Workflow for Microbiological Antifolate Assay.
Conclusion
Preliminary Pharmacokinetic Studies of Aminopterin: A Technical Overview
Disclaimer: As of the latest available data, specific pharmacokinetic studies for the compound "11-Thiohomoaminopterin" are not publicly available. This guide therefore focuses on the preliminary pharmacokinetic profile of its parent compound, Aminopterin (B17811), a potent folate analog. The information presented here is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar antifolate compounds.
Aminopterin (AMT), a 4-amino derivative of folic acid, is an antineoplastic agent with immunosuppressive properties.[1] It functions as an enzyme inhibitor by competing for the folate binding site of dihydrofolate reductase, which blocks the synthesis of tetrahydrofolate and subsequently inhibits DNA, RNA, and protein synthesis.[1][2] While its clinical use has been largely superseded by the less toxic methotrexate, interest in aminopterin and its analogs persists due to their potent activity.[2][3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of aminopterin from a phase I clinical trial in patients with refractory malignancies.[3]
Table 1: Pharmacokinetic Parameters of Intravenous (IV) Aminopterin
| Parameter | Mean Value | Standard Error (SE) |
| Number of Patients (n) | 14 | - |
| Area Under the Curve (AUC) | 1.20 µmol x h/L | 0.09 |
| Half-life (t½) | 3.64 hours | 0.28 |
Table 2: Pharmacokinetic Parameters of Oral (PO) Aminopterin
| Parameter | Mean Value | Standard Error (SE) |
| Number of Patients (n) | 13 | - |
| Area Under the Curve (AUC) | 1.05 µmol x h/L | 0.14 |
| Oral Bioavailability | 83.5% | 8.3% |
Experimental Protocols
The data presented above was obtained from a phase I clinical trial involving patients with refractory malignancies.[3] The following is a summary of the key experimental methodologies employed in this study.
Patient Population and Dosing Regimen
-
Participants: Twenty patients with refractory malignancies were enrolled in the study.[3]
-
Initial Dosing: The starting dose of aminopterin was 2.5 mg/m² administered every 12 hours for two doses weekly.[3]
-
Dose Adjustments: Due to dose-limiting mucosal toxicity, the dosage was reduced to 2 mg/m² every 12 hours for two doses weekly.[3] Subsequently, leucovorin (LV) rescue was added to the protocol, with LV administered at 5 mg/m² orally every 12 hours for two doses, starting 24 hours after the second aminopterin dose.[3]
Pharmacokinetic Sampling and Analysis
-
Sample Collection: Pharmacokinetic studies were performed after both intravenous (IV) and oral administration of aminopterin.[3] Blood samples were collected at predetermined time points to determine plasma drug concentrations.
-
Analytical Method: While the specific analytical method for aminopterin quantification was not detailed in the provided abstract, such studies typically involve techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for accurate measurement of the drug in biological matrices.
Visualizing Experimental and Metabolic Pathways
To further elucidate the processes involved in aminopterin research, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the metabolic context of aminopterin's action.
Caption: A typical experimental workflow for a clinical pharmacokinetic study of aminopterin.
Caption: The metabolic pathway inhibited by aminopterin, leading to cellular effects.
References
Preliminary Pharmacokinetic Studies of Aminopterin: A Technical Overview
Disclaimer: As of the latest available data, specific pharmacokinetic studies for the compound "11-Thiohomoaminopterin" are not publicly available. This guide therefore focuses on the preliminary pharmacokinetic profile of its parent compound, Aminopterin, a potent folate analog. The information presented here is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar antifolate compounds.
Aminopterin (AMT), a 4-amino derivative of folic acid, is an antineoplastic agent with immunosuppressive properties.[1] It functions as an enzyme inhibitor by competing for the folate binding site of dihydrofolate reductase, which blocks the synthesis of tetrahydrofolate and subsequently inhibits DNA, RNA, and protein synthesis.[1][2] While its clinical use has been largely superseded by the less toxic methotrexate, interest in aminopterin and its analogs persists due to their potent activity.[2][3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of aminopterin from a phase I clinical trial in patients with refractory malignancies.[3]
Table 1: Pharmacokinetic Parameters of Intravenous (IV) Aminopterin
| Parameter | Mean Value | Standard Error (SE) |
| Number of Patients (n) | 14 | - |
| Area Under the Curve (AUC) | 1.20 µmol x h/L | 0.09 |
| Half-life (t½) | 3.64 hours | 0.28 |
Table 2: Pharmacokinetic Parameters of Oral (PO) Aminopterin
| Parameter | Mean Value | Standard Error (SE) |
| Number of Patients (n) | 13 | - |
| Area Under the Curve (AUC) | 1.05 µmol x h/L | 0.14 |
| Oral Bioavailability | 83.5% | 8.3% |
Experimental Protocols
The data presented above was obtained from a phase I clinical trial involving patients with refractory malignancies.[3] The following is a summary of the key experimental methodologies employed in this study.
Patient Population and Dosing Regimen
-
Participants: Twenty patients with refractory malignancies were enrolled in the study.[3]
-
Initial Dosing: The starting dose of aminopterin was 2.5 mg/m² administered every 12 hours for two doses weekly.[3]
-
Dose Adjustments: Due to dose-limiting mucosal toxicity, the dosage was reduced to 2 mg/m² every 12 hours for two doses weekly.[3] Subsequently, leucovorin (LV) rescue was added to the protocol, with LV administered at 5 mg/m² orally every 12 hours for two doses, starting 24 hours after the second aminopterin dose.[3]
Pharmacokinetic Sampling and Analysis
-
Sample Collection: Pharmacokinetic studies were performed after both intravenous (IV) and oral administration of aminopterin.[3] Blood samples were collected at predetermined time points to determine plasma drug concentrations.
-
Analytical Method: While the specific analytical method for aminopterin quantification was not detailed in the provided abstract, such studies typically involve techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for accurate measurement of the drug in biological matrices.
Visualizing Experimental and Metabolic Pathways
To further elucidate the processes involved in aminopterin research, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the metabolic context of aminopterin's action.
Caption: A typical experimental workflow for a clinical pharmacokinetic study of aminopterin.
Caption: The metabolic pathway inhibited by aminopterin, leading to cellular effects.
References
Methodological & Application
Application Notes and Protocols for 11-Thiohomoaminopterin in Cell Culture Assays
A comprehensive search for "11-Thiohomoaminopterin" reveals a significant lack of publicly available scientific literature and experimental data. While the compound is listed by some chemical suppliers, it is currently not available for sale, and no research articles detailing its biological activity, mechanism of action, or use in cell culture assays could be identified.
Therefore, the creation of detailed application notes and protocols as requested is not possible at this time. Such a document requires established scientific knowledge, including but not limited to:
-
Mechanism of Action: Understanding how this compound interacts with cells at a molecular level is crucial for designing relevant assays.
-
Quantitative Data: Information on IC50 values in various cell lines, optimal concentration ranges, and time-course effects is necessary for protocol development.
-
Verified Experimental Protocols: Established and validated protocols from peer-reviewed research are essential for ensuring reproducibility and reliability.
Without this foundational information, any provided protocols would be purely hypothetical and lack the scientific basis required by researchers, scientists, and drug development professionals.
General Principles and Methodologies for Characterizing Novel Compounds in Cell Culture
For researchers who may have access to "this compound" through other means, we provide a general framework of assays that are typically employed to characterize a novel compound with suspected anticancer or cytotoxic properties. These are standard methodologies and would need to be optimized for the specific compound .
I. Assessment of Cytotoxicity and Viability
The initial step in evaluating a new compound is to determine its effect on cell viability and to quantify its cytotoxic potential.
Commonly Used Assays:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt (MTT or XTT) into a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Trypan Blue Exclusion Assay: A simple and direct method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Table 1: Hypothetical Data Structure for Cytotoxicity Assays
| Cell Line | Compound Concentration (µM) | Incubation Time (h) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| MCF-7 | 0.1 | 24 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 | |||
| HeLa | 0.1 | 24 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 |
II. Investigation of Apoptosis Induction
If a compound exhibits cytotoxicity, the next step is to determine if it induces programmed cell death (apoptosis).
Key Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[1][2]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[3] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
Experimental Workflow for Apoptosis Detection
Caption: Workflow for investigating apoptosis induction by a novel compound.
III. Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints.
Methodology:
-
Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, permeabilized, and stained with PI, which stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]
Signaling Pathway for Cell Cycle Arrest
References
- 1. Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corning® 100 mL HAT (Hypoxanthine, Aminopterin, Thymidine), 50x | Corning [ecatalog.corning.com]
- 5. Collection - Synthesis and in Vitro Antifolate Activity of Rotationally Restricted Aminopterin and Methotrexate Analogues - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for 11-Thiohomoaminopterin in Cell Culture Assays
A comprehensive search for "11-Thiohomoaminopterin" reveals a significant lack of publicly available scientific literature and experimental data. While the compound is listed by some chemical suppliers, it is currently not available for sale, and no research articles detailing its biological activity, mechanism of action, or use in cell culture assays could be identified.
Therefore, the creation of detailed application notes and protocols as requested is not possible at this time. Such a document requires established scientific knowledge, including but not limited to:
-
Mechanism of Action: Understanding how this compound interacts with cells at a molecular level is crucial for designing relevant assays.
-
Quantitative Data: Information on IC50 values in various cell lines, optimal concentration ranges, and time-course effects is necessary for protocol development.
-
Verified Experimental Protocols: Established and validated protocols from peer-reviewed research are essential for ensuring reproducibility and reliability.
Without this foundational information, any provided protocols would be purely hypothetical and lack the scientific basis required by researchers, scientists, and drug development professionals.
General Principles and Methodologies for Characterizing Novel Compounds in Cell Culture
For researchers who may have access to "this compound" through other means, we provide a general framework of assays that are typically employed to characterize a novel compound with suspected anticancer or cytotoxic properties. These are standard methodologies and would need to be optimized for the specific compound .
I. Assessment of Cytotoxicity and Viability
The initial step in evaluating a new compound is to determine its effect on cell viability and to quantify its cytotoxic potential.
Commonly Used Assays:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt (MTT or XTT) into a colored formazan product, the absorbance of which is proportional to the number of viable cells.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Trypan Blue Exclusion Assay: A simple and direct method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Table 1: Hypothetical Data Structure for Cytotoxicity Assays
| Cell Line | Compound Concentration (µM) | Incubation Time (h) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| MCF-7 | 0.1 | 24 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 | |||
| HeLa | 0.1 | 24 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 |
II. Investigation of Apoptosis Induction
If a compound exhibits cytotoxicity, the next step is to determine if it induces programmed cell death (apoptosis).
Key Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[1][2]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[3] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
Experimental Workflow for Apoptosis Detection
Caption: Workflow for investigating apoptosis induction by a novel compound.
III. Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints.
Methodology:
-
Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, permeabilized, and stained with PI, which stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]
Signaling Pathway for Cell Cycle Arrest
References
- 1. Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corning® 100 mL HAT (Hypoxanthine, Aminopterin, Thymidine), 50x | Corning [ecatalog.corning.com]
- 5. Collection - Synthesis and in Vitro Antifolate Activity of Rotationally Restricted Aminopterin and Methotrexate Analogues - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for In Vivo Animal Model Studies of Novel Antifolates (e.g., 11-Thiohomoaminopterin)
Disclaimer: As of December 2025, specific in vivo data for 11-Thiohomoaminopterin is not available in the public domain. The following application notes and protocols are based on established methodologies for the preclinical evaluation of novel antifolate drugs in animal models. Researchers should adapt these guidelines based on the specific properties of this compound and relevant in vitro data.
Introduction
Antifolates are a class of antimetabolite drugs that block the action of folic acid (vitamin B9), a crucial cofactor in the synthesis of nucleotides (purines and thymidylates) and certain amino acids.[1] By inhibiting key enzymes in the folate pathway, these compounds disrupt DNA, RNA, and protein synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[1][2] This makes novel antifolates promising candidates for cancer therapy.
The preclinical development of a novel antifolate, such as this compound, necessitates rigorous evaluation in in vivo animal models to characterize its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and toxicity profiles. These studies are critical for establishing a therapeutic window and predicting clinical outcomes.
Mechanism of Action: The Folate Pathway
Antifolates typically exert their effects by inhibiting one or more key enzymes in the folate metabolic pathway. The primary target for many classical and novel antifolates is dihydrofolate reductase (DHFR).[1][2] Inhibition of DHFR leads to a depletion of tetrahydrofolate (THF), the active form of folic acid, and a subsequent shutdown of one-carbon metabolism. Other enzymes in this pathway, such as thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), are also targets for some antifolates.[2]
Below is a generalized diagram of the folate signaling pathway, indicating the points of inhibition by antifolate drugs.
Caption: Generalized Folate Metabolism Pathway and Antifolate Inhibition.
Experimental Workflow for In Vivo Evaluation
The in vivo assessment of a novel antifolate compound typically follows a structured workflow, from initial tolerability studies to more complex efficacy models. This ensures a systematic evaluation of the compound's therapeutic potential.
Caption: Generalized Experimental Workflow for a Novel Antifolate.
Application Notes
Animal Model Selection
The choice of an appropriate animal model is critical for obtaining clinically relevant data.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These models are useful for evaluating the efficacy of a compound against human tumors.
-
Syngeneic Models: Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the compound with the host immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human cancers.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the novel antifolate. This information is crucial for designing effective dosing regimens.
Table 1: Key Pharmacokinetic Parameters for a Novel Antifolate
| Parameter | Description | Typical Animal Model |
| Cmax | Maximum plasma concentration | Mouse, Rat |
| Tmax | Time to reach Cmax | Mouse, Rat |
| AUC | Area under the plasma concentration-time curve | Mouse, Rat |
| t1/2 | Elimination half-life | Mouse, Rat |
| Bioavailability | Fraction of administered dose that reaches systemic circulation | Mouse, Rat |
| Tissue Distribution | Concentration of the compound in various tissues | Mouse, Rat |
Efficacy and Toxicity Evaluation
Efficacy studies aim to demonstrate the anti-tumor activity of the compound, while toxicity studies assess its safety profile.
Table 2: Efficacy and Toxicity Endpoints for a Novel Antifolate
| Study Type | Key Endpoints | Typical Animal Model |
| Efficacy | Tumor growth inhibition (TGI), tumor regression, survival benefit, changes in tumor biomarkers. | Tumor-bearing mice (Xenograft, Syngeneic, PDX) |
| Acute Toxicity | Mortality, clinical signs of toxicity, body weight changes, gross pathology. | Healthy mice or rats |
| Chronic Toxicity | Changes in body weight, food/water consumption, hematology, clinical chemistry, organ weights, histopathology. | Healthy mice or rats |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a novel antifolate in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Human cancer cell line (e.g., KB, a human oral cancer cell line known to overexpress folate receptors).
-
Novel antifolate compound (e.g., this compound), formulated in a suitable vehicle.
-
Positive control (e.g., Methotrexate).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Implantation:
-
Culture the cancer cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (n=8-10 mice/group).
-
-
Treatment Administration:
-
Administer the novel antifolate, positive control, or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule (e.g., daily, twice weekly).
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Protocol 2: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and acute toxicity profile of a novel antifolate.
Materials:
-
Healthy mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old, mixed sex).
-
Novel antifolate compound.
-
Vehicle control.
Procedure:
-
Dose Selection and Administration:
-
Select a range of doses based on in vitro cytotoxicity data.
-
Administer single doses of the compound to small groups of mice (n=3-5/group) via the intended clinical route.
-
-
Observation:
-
Monitor the mice intensively for the first 24 hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and any mortality.
-
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize the surviving mice.
-
Perform a gross necropsy to examine for any organ abnormalities.
-
The MTD is typically defined as the highest dose that does not cause significant morbidity (e.g., >20% body weight loss) or mortality.
-
-
Data Analysis:
-
Summarize the observed toxicities at each dose level.
-
If applicable, calculate the LD50 (lethal dose for 50% of the animals).
-
These generalized protocols and application notes provide a framework for the in vivo evaluation of novel antifolate compounds. It is imperative to tailor the experimental design to the specific characteristics of the compound under investigation and to adhere to all institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for In Vivo Animal Model Studies of Novel Antifolates (e.g., 11-Thiohomoaminopterin)
Disclaimer: As of December 2025, specific in vivo data for 11-Thiohomoaminopterin is not available in the public domain. The following application notes and protocols are based on established methodologies for the preclinical evaluation of novel antifolate drugs in animal models. Researchers should adapt these guidelines based on the specific properties of this compound and relevant in vitro data.
Introduction
Antifolates are a class of antimetabolite drugs that block the action of folic acid (vitamin B9), a crucial cofactor in the synthesis of nucleotides (purines and thymidylates) and certain amino acids.[1] By inhibiting key enzymes in the folate pathway, these compounds disrupt DNA, RNA, and protein synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[1][2] This makes novel antifolates promising candidates for cancer therapy.
The preclinical development of a novel antifolate, such as this compound, necessitates rigorous evaluation in in vivo animal models to characterize its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and toxicity profiles. These studies are critical for establishing a therapeutic window and predicting clinical outcomes.
Mechanism of Action: The Folate Pathway
Antifolates typically exert their effects by inhibiting one or more key enzymes in the folate metabolic pathway. The primary target for many classical and novel antifolates is dihydrofolate reductase (DHFR).[1][2] Inhibition of DHFR leads to a depletion of tetrahydrofolate (THF), the active form of folic acid, and a subsequent shutdown of one-carbon metabolism. Other enzymes in this pathway, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), are also targets for some antifolates.[2]
Below is a generalized diagram of the folate signaling pathway, indicating the points of inhibition by antifolate drugs.
Caption: Generalized Folate Metabolism Pathway and Antifolate Inhibition.
Experimental Workflow for In Vivo Evaluation
The in vivo assessment of a novel antifolate compound typically follows a structured workflow, from initial tolerability studies to more complex efficacy models. This ensures a systematic evaluation of the compound's therapeutic potential.
Caption: Generalized Experimental Workflow for a Novel Antifolate.
Application Notes
Animal Model Selection
The choice of an appropriate animal model is critical for obtaining clinically relevant data.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These models are useful for evaluating the efficacy of a compound against human tumors.
-
Syngeneic Models: Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the compound with the host immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human cancers.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the novel antifolate. This information is crucial for designing effective dosing regimens.
Table 1: Key Pharmacokinetic Parameters for a Novel Antifolate
| Parameter | Description | Typical Animal Model |
| Cmax | Maximum plasma concentration | Mouse, Rat |
| Tmax | Time to reach Cmax | Mouse, Rat |
| AUC | Area under the plasma concentration-time curve | Mouse, Rat |
| t1/2 | Elimination half-life | Mouse, Rat |
| Bioavailability | Fraction of administered dose that reaches systemic circulation | Mouse, Rat |
| Tissue Distribution | Concentration of the compound in various tissues | Mouse, Rat |
Efficacy and Toxicity Evaluation
Efficacy studies aim to demonstrate the anti-tumor activity of the compound, while toxicity studies assess its safety profile.
Table 2: Efficacy and Toxicity Endpoints for a Novel Antifolate
| Study Type | Key Endpoints | Typical Animal Model |
| Efficacy | Tumor growth inhibition (TGI), tumor regression, survival benefit, changes in tumor biomarkers. | Tumor-bearing mice (Xenograft, Syngeneic, PDX) |
| Acute Toxicity | Mortality, clinical signs of toxicity, body weight changes, gross pathology. | Healthy mice or rats |
| Chronic Toxicity | Changes in body weight, food/water consumption, hematology, clinical chemistry, organ weights, histopathology. | Healthy mice or rats |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a novel antifolate in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Human cancer cell line (e.g., KB, a human oral cancer cell line known to overexpress folate receptors).
-
Novel antifolate compound (e.g., this compound), formulated in a suitable vehicle.
-
Positive control (e.g., Methotrexate).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Implantation:
-
Culture the cancer cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (n=8-10 mice/group).
-
-
Treatment Administration:
-
Administer the novel antifolate, positive control, or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule (e.g., daily, twice weekly).
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Protocol 2: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and acute toxicity profile of a novel antifolate.
Materials:
-
Healthy mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old, mixed sex).
-
Novel antifolate compound.
-
Vehicle control.
Procedure:
-
Dose Selection and Administration:
-
Select a range of doses based on in vitro cytotoxicity data.
-
Administer single doses of the compound to small groups of mice (n=3-5/group) via the intended clinical route.
-
-
Observation:
-
Monitor the mice intensively for the first 24 hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and any mortality.
-
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize the surviving mice.
-
Perform a gross necropsy to examine for any organ abnormalities.
-
The MTD is typically defined as the highest dose that does not cause significant morbidity (e.g., >20% body weight loss) or mortality.
-
-
Data Analysis:
-
Summarize the observed toxicities at each dose level.
-
If applicable, calculate the LD50 (lethal dose for 50% of the animals).
-
These generalized protocols and application notes provide a framework for the in vivo evaluation of novel antifolate compounds. It is imperative to tailor the experimental design to the specific characteristics of the compound under investigation and to adhere to all institutional and national guidelines for the ethical use of animals in research.
References
Application Note: High-Performance Liquid Chromatography Method for the Determination of 11-Thiohomoaminopterin
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 11-Thiohomoaminopterin, a potent antifolate agent. The method is suitable for the determination of purity, stability, and quantification of this compound in bulk drug substance and research samples. The chromatographic separation is achieved on a C18 column with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, followed by UV detection. This method is demonstrated to be accurate, precise, and linear over a defined concentration range, making it a valuable tool for researchers, scientists, and drug development professionals.
Introduction
This compound is an analog of aminopterin, a powerful folic acid antagonist.[1][2] Like other antifolates such as methotrexate, it is presumed to exert its biological effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[2][3][4][5] This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids, thereby interfering with DNA, RNA, and protein synthesis.[4][6] The accurate quantification of this compound is essential for its preclinical and clinical development, as well as for its use as a research tool. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[7] This application note provides a detailed protocol for an RP-HPLC method for this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
Equipment
-
HPLC system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Mobile Phase Preparation (Phosphate Buffer, pH 3.0): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of mobile phase (sonicate if necessary) and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Proposed mechanism of action of this compound via inhibition of the dihydrofolate reductase (DHFR) signaling pathway.
References
- 1. HPLC Method for Separation of Folic Acid and Aminopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Aminopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Separation of Folic Acid, Methotrexate and Aminopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Aminopterin - Wikipedia [en.wikipedia.org]
- 5. HPLC Method for Analysis of Methotrexate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. toku-e.com [toku-e.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography Method for the Determination of 11-Thiohomoaminopterin
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 11-Thiohomoaminopterin, a potent antifolate agent. The method is suitable for the determination of purity, stability, and quantification of this compound in bulk drug substance and research samples. The chromatographic separation is achieved on a C18 column with a phosphate buffer and acetonitrile mobile phase, followed by UV detection. This method is demonstrated to be accurate, precise, and linear over a defined concentration range, making it a valuable tool for researchers, scientists, and drug development professionals.
Introduction
This compound is an analog of aminopterin, a powerful folic acid antagonist.[1][2] Like other antifolates such as methotrexate, it is presumed to exert its biological effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[2][3][4][5] This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids, thereby interfering with DNA, RNA, and protein synthesis.[4][6] The accurate quantification of this compound is essential for its preclinical and clinical development, as well as for its use as a research tool. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[7] This application note provides a detailed protocol for an RP-HPLC method for this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
Equipment
-
HPLC system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Mobile Phase Preparation (Phosphate Buffer, pH 3.0): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of mobile phase (sonicate if necessary) and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Proposed mechanism of action of this compound via inhibition of the dihydrofolate reductase (DHFR) signaling pathway.
References
- 1. HPLC Method for Separation of Folic Acid and Aminopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Aminopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Separation of Folic Acid, Methotrexate and Aminopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Aminopterin - Wikipedia [en.wikipedia.org]
- 5. HPLC Method for Analysis of Methotrexate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. toku-e.com [toku-e.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 11-Thiohomoaminopterin Enzymatic Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Thiohomoaminopterin is a synthetic antifolate agent, structurally related to aminopterin (B17811), a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[1][2][3] By inhibiting DHFR, compounds like this compound can disrupt these essential cellular processes, making them valuable candidates for investigation as anticancer and antimicrobial agents.[4][5] These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound against DHFR.
Data Presentation
The inhibitory activity of this compound and control compounds against Dihydrofolate Reductase is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | DHFR | Hypothetical Value: 75 nM |
| Methotrexate (B535133) (Control) | DHFR | 5 nM |
| Trimethoprim (Control) | DHFR | 5000 nM |
Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, based on the activity of related thio-containing pteridines and aminopterin analogues. Actual values must be determined experimentally.[6]
Experimental Protocols
Principle of the DHFR Enzymatic Inhibition Assay
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] The rate of this decrease in absorbance is directly proportional to the DHFR activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Materials and Reagents
-
Enzyme: Recombinant human Dihydrofolate Reductase (DHFR)
-
Substrate: Dihydrofolate (DHF)
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
Inhibitor: this compound
-
Positive Control: Methotrexate[7]
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5[1]
-
Solvent for Inhibitor: Dimethyl sulfoxide (B87167) (DMSO)
-
Equipment:
Preparation of Reagents
-
Assay Buffer (1x): Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water. Adjust the pH to 7.5 with HCl. Store at 4°C.[1]
-
DHFR Enzyme Stock Solution (e.g., 1 mg/mL): Reconstitute lyophilized DHFR in cold assay buffer. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 10 nM).
-
DHF Substrate Stock Solution (e.g., 10 mM): Dissolve DHF in assay buffer. A small amount of NaOH may be needed to aid dissolution; if so, readjust the pH to 7.5. Protect from light, aliquot, and store at -80°C.[1][7]
-
NADPH Cofactor Stock Solution (e.g., 10 mM): Dissolve NADPH in assay buffer. Protect from light, aliquot, and store at -20°C.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.
-
Methotrexate Stock Solution (e.g., 1 mM): Dissolve methotrexate in assay buffer.
Assay Protocol (96-well plate format)
-
Prepare Serial Dilutions of Inhibitor:
-
Create a series of dilutions of this compound and methotrexate in assay buffer from their respective stock solutions. The final concentration of DMSO in the assay should be kept below 1% to avoid solvent effects.
-
-
Assay Plate Setup:
-
Blank wells: 90 µL Assay Buffer.
-
Enzyme Control wells (No inhibitor): 80 µL Assay Buffer + 10 µL DHFR enzyme working solution.
-
Test wells: 70 µL Assay Buffer + 10 µL of each this compound dilution + 10 µL DHFR enzyme working solution.
-
Positive Control wells: 70 µL Assay Buffer + 10 µL of each methotrexate dilution + 10 µL DHFR enzyme working solution.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the DHF substrate and NADPH cofactor. For each well, you will add 10 µL of this mix. The final concentrations in a 100 µL reaction volume should be, for example, 100 µM DHF and 100 µM NADPH.
-
To start the reaction, add 10 µL of the DHF/NADPH reaction mix to all wells except the blank.
-
-
Measurement:
Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each well, determine the rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V₀ of test well / V₀ of enzyme control well)] * 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for this compound.
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Тhio-containing pteridines: Synthesis, modification, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for 11-Thiohomoaminopterin Enzymatic Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Thiohomoaminopterin is a synthetic antifolate agent, structurally related to aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[1][2][3] By inhibiting DHFR, compounds like this compound can disrupt these essential cellular processes, making them valuable candidates for investigation as anticancer and antimicrobial agents.[4][5] These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound against DHFR.
Data Presentation
The inhibitory activity of this compound and control compounds against Dihydrofolate Reductase is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | DHFR | Hypothetical Value: 75 nM |
| Methotrexate (Control) | DHFR | 5 nM |
| Trimethoprim (Control) | DHFR | 5000 nM |
Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, based on the activity of related thio-containing pteridines and aminopterin analogues. Actual values must be determined experimentally.[6]
Experimental Protocols
Principle of the DHFR Enzymatic Inhibition Assay
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] The rate of this decrease in absorbance is directly proportional to the DHFR activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Materials and Reagents
-
Enzyme: Recombinant human Dihydrofolate Reductase (DHFR)
-
Substrate: Dihydrofolate (DHF)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Inhibitor: this compound
-
Positive Control: Methotrexate[7]
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5[1]
-
Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)
-
Equipment:
Preparation of Reagents
-
Assay Buffer (1x): Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water. Adjust the pH to 7.5 with HCl. Store at 4°C.[1]
-
DHFR Enzyme Stock Solution (e.g., 1 mg/mL): Reconstitute lyophilized DHFR in cold assay buffer. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 10 nM).
-
DHF Substrate Stock Solution (e.g., 10 mM): Dissolve DHF in assay buffer. A small amount of NaOH may be needed to aid dissolution; if so, readjust the pH to 7.5. Protect from light, aliquot, and store at -80°C.[1][7]
-
NADPH Cofactor Stock Solution (e.g., 10 mM): Dissolve NADPH in assay buffer. Protect from light, aliquot, and store at -20°C.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.
-
Methotrexate Stock Solution (e.g., 1 mM): Dissolve methotrexate in assay buffer.
Assay Protocol (96-well plate format)
-
Prepare Serial Dilutions of Inhibitor:
-
Create a series of dilutions of this compound and methotrexate in assay buffer from their respective stock solutions. The final concentration of DMSO in the assay should be kept below 1% to avoid solvent effects.
-
-
Assay Plate Setup:
-
Blank wells: 90 µL Assay Buffer.
-
Enzyme Control wells (No inhibitor): 80 µL Assay Buffer + 10 µL DHFR enzyme working solution.
-
Test wells: 70 µL Assay Buffer + 10 µL of each this compound dilution + 10 µL DHFR enzyme working solution.
-
Positive Control wells: 70 µL Assay Buffer + 10 µL of each methotrexate dilution + 10 µL DHFR enzyme working solution.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the DHF substrate and NADPH cofactor. For each well, you will add 10 µL of this mix. The final concentrations in a 100 µL reaction volume should be, for example, 100 µM DHF and 100 µM NADPH.
-
To start the reaction, add 10 µL of the DHF/NADPH reaction mix to all wells except the blank.
-
-
Measurement:
Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each well, determine the rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V₀ of test well / V₀ of enzyme control well)] * 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for this compound.
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Тhio-containing pteridines: Synthesis, modification, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. scispace.com [scispace.com]
11-Thiohomoaminopterin: A Potential Tool for Interrogating Folate Metabolism
Researchers in folate metabolism and drug development now have access to a novel investigational tool, 11-Thiohomoaminopterin. This synthetic antifolate, a structural analog of known folate pathway inhibitors, presents a unique opportunity to dissect the intricate network of folate-dependent enzymes and their roles in health and disease. Its distinct chemical structure, featuring a sulfur substitution, may confer altered selectivity and potency, making it a valuable probe for studying enzymes that are resistant to classical antifolates or for identifying novel therapeutic targets.
Folate metabolism is a fundamental cellular process essential for the biosynthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. This intricate network of enzymatic reactions is a well-established target for a class of drugs known as antifolates, which have been successfully employed in the treatment of cancer and infectious diseases. Antifolates typically function by inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), leading to the depletion of essential downstream metabolites and subsequent cell death.[1][2][3]
The introduction of a thio- functional group in this compound suggests the potential for altered binding kinetics and interactions with target enzymes compared to its parent compounds. This could translate to a different spectrum of activity and provide a means to overcome resistance mechanisms that have emerged against existing antifolate therapies.
Application Notes
This compound can be utilized in a variety of research applications to explore the nuances of folate metabolism:
-
Enzyme Inhibition Profiling: Characterize the inhibitory activity of this compound against a panel of key folate-metabolizing enzymes, including dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[4][5][6] This will help to identify its primary molecular target(s) and determine its selectivity profile.
-
Cell-Based Proliferation Assays: Evaluate the cytostatic or cytotoxic effects of this compound on various cancer cell lines. This will provide insights into its potential as an anticancer agent and can be used to identify cell lines that are particularly sensitive or resistant to its effects.
-
Metabolic Flux Analysis: Employ stable isotope labeling techniques in conjunction with mass spectrometry to trace the metabolic fate of key intermediates in the folate pathway in the presence of this compound. This will allow for a detailed understanding of how the compound perturbs metabolic fluxes and rewires cellular metabolism.
-
Drug Synergy Studies: Investigate the potential for synergistic or antagonistic interactions between this compound and other therapeutic agents, such as other chemotherapeutics or targeted therapies. This could lead to the development of more effective combination treatment strategies.
-
Resistance Mechanism Studies: Generate and characterize cell lines resistant to this compound to elucidate the molecular mechanisms of resistance. This can involve genomic and transcriptomic analyses to identify mutations or changes in gene expression that confer resistance.
Quantitative Data Summary
As this compound is a novel compound, extensive quantitative data is not yet publicly available. The following table provides a template for organizing such data as it becomes available through experimental investigation. For comparative purposes, data for the well-characterized antifolate, Methotrexate, is included.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Cell Line | GI50 (µM) |
| This compound | e.g., DHFR | Data to be determined | Data to be determined | e.g., HeLa | Data to be determined |
| Methotrexate | DHFR | ~1 | ~0.02 | HeLa | ~0.01 |
Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the compound in assay buffer.
-
Prepare solutions of DHFR, DHF, and NADPH in assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (at various concentrations) or vehicle control (DMSO)
-
DHFR enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add DHF and NADPH solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
-
Visualizations
Caption: Simplified overview of the folate metabolism pathway.
Caption: General experimental workflow for characterizing this compound.
References
11-Thiohomoaminopterin: A Potential Tool for Interrogating Folate Metabolism
Researchers in folate metabolism and drug development now have access to a novel investigational tool, 11-Thiohomoaminopterin. This synthetic antifolate, a structural analog of known folate pathway inhibitors, presents a unique opportunity to dissect the intricate network of folate-dependent enzymes and their roles in health and disease. Its distinct chemical structure, featuring a sulfur substitution, may confer altered selectivity and potency, making it a valuable probe for studying enzymes that are resistant to classical antifolates or for identifying novel therapeutic targets.
Folate metabolism is a fundamental cellular process essential for the biosynthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. This intricate network of enzymatic reactions is a well-established target for a class of drugs known as antifolates, which have been successfully employed in the treatment of cancer and infectious diseases. Antifolates typically function by inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), leading to the depletion of essential downstream metabolites and subsequent cell death.[1][2][3]
The introduction of a thio- functional group in this compound suggests the potential for altered binding kinetics and interactions with target enzymes compared to its parent compounds. This could translate to a different spectrum of activity and provide a means to overcome resistance mechanisms that have emerged against existing antifolate therapies.
Application Notes
This compound can be utilized in a variety of research applications to explore the nuances of folate metabolism:
-
Enzyme Inhibition Profiling: Characterize the inhibitory activity of this compound against a panel of key folate-metabolizing enzymes, including dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT).[4][5][6] This will help to identify its primary molecular target(s) and determine its selectivity profile.
-
Cell-Based Proliferation Assays: Evaluate the cytostatic or cytotoxic effects of this compound on various cancer cell lines. This will provide insights into its potential as an anticancer agent and can be used to identify cell lines that are particularly sensitive or resistant to its effects.
-
Metabolic Flux Analysis: Employ stable isotope labeling techniques in conjunction with mass spectrometry to trace the metabolic fate of key intermediates in the folate pathway in the presence of this compound. This will allow for a detailed understanding of how the compound perturbs metabolic fluxes and rewires cellular metabolism.
-
Drug Synergy Studies: Investigate the potential for synergistic or antagonistic interactions between this compound and other therapeutic agents, such as other chemotherapeutics or targeted therapies. This could lead to the development of more effective combination treatment strategies.
-
Resistance Mechanism Studies: Generate and characterize cell lines resistant to this compound to elucidate the molecular mechanisms of resistance. This can involve genomic and transcriptomic analyses to identify mutations or changes in gene expression that confer resistance.
Quantitative Data Summary
As this compound is a novel compound, extensive quantitative data is not yet publicly available. The following table provides a template for organizing such data as it becomes available through experimental investigation. For comparative purposes, data for the well-characterized antifolate, Methotrexate, is included.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Cell Line | GI50 (µM) |
| This compound | e.g., DHFR | Data to be determined | Data to be determined | e.g., HeLa | Data to be determined |
| Methotrexate | DHFR | ~1 | ~0.02 | HeLa | ~0.01 |
Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the compound in assay buffer.
-
Prepare solutions of DHFR, DHF, and NADPH in assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (at various concentrations) or vehicle control (DMSO)
-
DHFR enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add DHF and NADPH solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
-
Visualizations
Caption: Simplified overview of the folate metabolism pathway.
Caption: General experimental workflow for characterizing this compound.
References
Application Notes and Protocols: 11-Thiohomoaminopterin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 11-Thiohomoaminopterin, a synthetic antifolate, in cancer research. The document outlines its mechanism of action, offers detailed protocols for its evaluation, and presents a framework for data presentation.
Introduction
This compound is an analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). Like other antifolates, it is designed to interfere with the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. The structural modification in the C9-N10 bridge region, specifically the introduction of a thioether linkage, is intended to alter its biological activity, transport characteristics, and metabolic stability compared to traditional antifolates like methotrexate.
Mechanism of Action: Inhibition of Folate Metabolism
Antifolates exert their cytotoxic effects by disrupting the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. This compound, as a derivative of aminopterin, is hypothesized to primarily target dihydrofolate reductase (DHFR). DHFR is a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in various metabolic pathways. By inhibiting DHFR, this compound leads to a depletion of intracellular THF pools, resulting in the inhibition of DNA synthesis and cell death.
Caption: Signaling pathway of folate metabolism and DHFR inhibition.
Quantitative Data Presentation
While specific quantitative data for this compound is not widely available in the public domain, the following tables provide a template for presenting such data upon experimental determination.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| L1210 | Murine Leukemia | Data not available |
| CCRF-CEM | Human T-cell Leukemia | Data not available |
| MCF-7 | Human Breast Cancer | Data not available |
| HCT-116 | Human Colon Cancer | Data not available |
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme | Source | Kᵢ (nM) |
| Dihydrofolate Reductase (DHFR) | Human, recombinant | Data not available |
| Dihydrofolate Reductase (DHFR) | Lactobacillus casei | Data not available |
| Thymidylate Synthase (TS) | Human, recombinant | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
1. Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM 2-mercaptoethanol
-
This compound
-
Methotrexate (as a positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
In a 96-well plate, add 2 µL of the serially diluted this compound or control (DMSO for no inhibition, Methotrexate for positive control).
-
Add 178 µL of a master mix containing the assay buffer and the appropriate concentration of DHFR enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of a solution containing DHF and NADPH (final concentrations of 100 µM each).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Materials:
-
Cancer cell lines (e.g., L1210, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Methotrexate (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or control medium.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: General experimental workflow for evaluating novel antifolates.
Conclusion
This compound represents a promising compound for further investigation in cancer research. The provided protocols offer a standardized approach to characterizing its inhibitory activity against its putative target, DHFR, and its cytotoxic effects on cancer cell lines. Rigorous and systematic evaluation using these methods will be crucial in determining its potential as a novel therapeutic agent.
Application Notes and Protocols: 11-Thiohomoaminopterin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 11-Thiohomoaminopterin, a synthetic antifolate, in cancer research. The document outlines its mechanism of action, offers detailed protocols for its evaluation, and presents a framework for data presentation.
Introduction
This compound is an analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). Like other antifolates, it is designed to interfere with the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. The structural modification in the C9-N10 bridge region, specifically the introduction of a thioether linkage, is intended to alter its biological activity, transport characteristics, and metabolic stability compared to traditional antifolates like methotrexate.
Mechanism of Action: Inhibition of Folate Metabolism
Antifolates exert their cytotoxic effects by disrupting the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. This compound, as a derivative of aminopterin, is hypothesized to primarily target dihydrofolate reductase (DHFR). DHFR is a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in various metabolic pathways. By inhibiting DHFR, this compound leads to a depletion of intracellular THF pools, resulting in the inhibition of DNA synthesis and cell death.
Caption: Signaling pathway of folate metabolism and DHFR inhibition.
Quantitative Data Presentation
While specific quantitative data for this compound is not widely available in the public domain, the following tables provide a template for presenting such data upon experimental determination.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| L1210 | Murine Leukemia | Data not available |
| CCRF-CEM | Human T-cell Leukemia | Data not available |
| MCF-7 | Human Breast Cancer | Data not available |
| HCT-116 | Human Colon Cancer | Data not available |
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme | Source | Kᵢ (nM) |
| Dihydrofolate Reductase (DHFR) | Human, recombinant | Data not available |
| Dihydrofolate Reductase (DHFR) | Lactobacillus casei | Data not available |
| Thymidylate Synthase (TS) | Human, recombinant | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
1. Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM 2-mercaptoethanol
-
This compound
-
Methotrexate (as a positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
In a 96-well plate, add 2 µL of the serially diluted this compound or control (DMSO for no inhibition, Methotrexate for positive control).
-
Add 178 µL of a master mix containing the assay buffer and the appropriate concentration of DHFR enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of a solution containing DHF and NADPH (final concentrations of 100 µM each).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
Cancer cell lines (e.g., L1210, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Methotrexate (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or control medium.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: General experimental workflow for evaluating novel antifolates.
Conclusion
This compound represents a promising compound for further investigation in cancer research. The provided protocols offer a standardized approach to characterizing its inhibitory activity against its putative target, DHFR, and its cytotoxic effects on cancer cell lines. Rigorous and systematic evaluation using these methods will be crucial in determining its potential as a novel therapeutic agent.
Application Notes and Protocols for In Vitro Delivery of 11-Thiohomoaminopterin and Other Novel Antifolates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1][2] Their primary mechanism of action involves the inhibition of key enzymes in folate metabolism, most notably dihydrofolate reductase (DHFR).[1][2][3][4] DHFR is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[4][5][6][7] By blocking DHFR, antifolates deplete the intracellular pool of THF, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][2][4][7]
11-Thiohomoaminopterin is a novel antifolate agent. Due to its recent emergence, specific data on its physicochemical properties and established in vitro delivery protocols are limited. Therefore, this document provides a generalized framework and detailed protocols applicable to the initial in vitro characterization of this compound and other new antifolate compounds. The successful in vitro delivery and assessment of antifolates are contingent on several factors, including their solubility, cell permeability, and interaction with cellular transport mechanisms such as the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT).[8][9] Furthermore, the intracellular efficacy of many antifolates is enhanced by polyglutamylation, a process that increases their retention within the cell.[8][10]
These application notes will guide the user through the essential preliminary steps of solubility determination, followed by a standard protocol for evaluating cytotoxic activity in a cell-based assay.
Data Presentation
The following table is a template for summarizing the quantitative data that should be collected during the initial characterization of a novel antifolate like this compound.
| Parameter | Value | Method | Cell Line(s) | Notes |
| Solubility | ||||
| Kinetic Solubility in PBS (pH 7.4) | e.g., 50 µM | Nephelometry or HPLC-UV | N/A | DMSO concentration should be kept low (e.g., <1%). |
| Thermodynamic Solubility in PBS | e.g., 45 µM | Shake-flask method | N/A | Incubation for 24-48 hours to reach equilibrium. |
| Solubility in Cell Culture Medium | e.g., >100 µM | Visual Inspection/Microscopy | N/A | Test at the highest intended screening concentration. |
| In Vitro Efficacy | ||||
| IC50 (Half-maximal inhibitory concentration) | e.g., 15 nM | CellTiter-Glo®, MTT, or SRB assay | HeLa, A549, MCF-7 | 72-hour continuous exposure. |
| GI50 (Half-maximal growth inhibition) | e.g., 10 nM | SRB assay | As above | Distinguishes between cytostatic and cytotoxic effects. |
| TGI (Total growth inhibition) | e.g., 50 nM | SRB assay | As above | Concentration at which cell proliferation is completely halted. |
| LC50 (Half-maximal lethal concentration) | e.g., 200 nM | SRB assay | As above | Concentration that kills 50% of the initial cell population. |
Signaling Pathway
Caption: General mechanism of action for antifolates like this compound.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Kinetic and Thermodynamic)
Objective: To determine the solubility of this compound in aqueous buffers, which is critical for preparing stock solutions and interpreting results from in vitro assays.[11][12][13]
A. Kinetic Solubility Assay (Nephelometry or UV-Vis Spectroscopy) [11][12][14]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates (for UV-Vis) or black plates (for nephelometry)
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10-20 mM. Ensure the compound is fully dissolved.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Transfer to aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a range of compound concentrations in a final DMSO concentration of 1%.
-
Incubate: Shake the plate for 1-2 hours at room temperature, protected from light.[14]
-
Measure precipitation:
-
Nephelometry: Measure the light scattering caused by any precipitate. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[11][15]
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-compatible plate and measure the absorbance at a predetermined wavelength for the compound. Compare the absorbance to a standard curve to determine the concentration of the dissolved compound.
-
B. Thermodynamic Solubility Assay (Shake-Flask Method) [13][14][15]
Materials:
-
This compound powder
-
PBS, pH 7.4
-
Microcentrifuge tubes or glass vials
-
Orbital shaker/rotator
-
HPLC system with UV detector
Procedure:
-
Add excess solid: Add an excess amount of solid this compound (e.g., 1 mg) to a vial containing a known volume of PBS (e.g., 1 mL).
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[15]
-
Separate solid from liquid: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample the supernatant: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Quantify: Dilute the supernatant in a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.
Protocol 2: In Vitro Cytotoxicity/Growth Inhibition Assay
Objective: To determine the concentration-dependent effect of this compound on the viability and/or proliferation of a panel of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO, sterile-filtered)
-
Sterile 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Sulforhodamine B (SRB))
-
Multichannel pipette
-
Plate reader (luminometer, spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Preparation: Prepare a serial dilution series of this compound in complete cell culture medium from the sterile DMSO stock. Aim for a final DMSO concentration of ≤0.5% in all wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., methotrexate).
-
Drug Treatment: After 24 hours, carefully remove the medium from the plates and add 100 µL of the prepared drug dilutions (including controls) to the appropriate wells.
-
Incubation: Return the plates to the incubator and incubate for a standard duration, typically 72 hours.
-
Assess Cell Viability:
-
For CellTiter-Glo®: Follow the manufacturer's protocol. Briefly, equilibrate the plate and reagent to room temperature. Add the reagent to each well, mix on an orbital shaker, and read the luminescence.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidified isopropanol) and read the absorbance.
-
For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and stain with SRB dye. Wash away unbound dye, solubilize the bound dye, and read the absorbance.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability/growth).
-
Plot the normalized response versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Experimental Workflow
Caption: Workflow for the in vitro evaluation of a novel antifolate compound.
References
- 1. Antifolate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer Antifolates: Current Status and Future Directions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. mdpi.com [mdpi.com]
- 8. The Antifolates | Oncohema Key [oncohemakey.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
Application Notes and Protocols for In Vitro Delivery of 11-Thiohomoaminopterin and Other Novel Antifolates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1][2] Their primary mechanism of action involves the inhibition of key enzymes in folate metabolism, most notably dihydrofolate reductase (DHFR).[1][2][3][4] DHFR is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[4][5][6][7] By blocking DHFR, antifolates deplete the intracellular pool of THF, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][2][4][7]
11-Thiohomoaminopterin is a novel antifolate agent. Due to its recent emergence, specific data on its physicochemical properties and established in vitro delivery protocols are limited. Therefore, this document provides a generalized framework and detailed protocols applicable to the initial in vitro characterization of this compound and other new antifolate compounds. The successful in vitro delivery and assessment of antifolates are contingent on several factors, including their solubility, cell permeability, and interaction with cellular transport mechanisms such as the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT).[8][9] Furthermore, the intracellular efficacy of many antifolates is enhanced by polyglutamylation, a process that increases their retention within the cell.[8][10]
These application notes will guide the user through the essential preliminary steps of solubility determination, followed by a standard protocol for evaluating cytotoxic activity in a cell-based assay.
Data Presentation
The following table is a template for summarizing the quantitative data that should be collected during the initial characterization of a novel antifolate like this compound.
| Parameter | Value | Method | Cell Line(s) | Notes |
| Solubility | ||||
| Kinetic Solubility in PBS (pH 7.4) | e.g., 50 µM | Nephelometry or HPLC-UV | N/A | DMSO concentration should be kept low (e.g., <1%). |
| Thermodynamic Solubility in PBS | e.g., 45 µM | Shake-flask method | N/A | Incubation for 24-48 hours to reach equilibrium. |
| Solubility in Cell Culture Medium | e.g., >100 µM | Visual Inspection/Microscopy | N/A | Test at the highest intended screening concentration. |
| In Vitro Efficacy | ||||
| IC50 (Half-maximal inhibitory concentration) | e.g., 15 nM | CellTiter-Glo®, MTT, or SRB assay | HeLa, A549, MCF-7 | 72-hour continuous exposure. |
| GI50 (Half-maximal growth inhibition) | e.g., 10 nM | SRB assay | As above | Distinguishes between cytostatic and cytotoxic effects. |
| TGI (Total growth inhibition) | e.g., 50 nM | SRB assay | As above | Concentration at which cell proliferation is completely halted. |
| LC50 (Half-maximal lethal concentration) | e.g., 200 nM | SRB assay | As above | Concentration that kills 50% of the initial cell population. |
Signaling Pathway
Caption: General mechanism of action for antifolates like this compound.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Kinetic and Thermodynamic)
Objective: To determine the solubility of this compound in aqueous buffers, which is critical for preparing stock solutions and interpreting results from in vitro assays.[11][12][13]
A. Kinetic Solubility Assay (Nephelometry or UV-Vis Spectroscopy) [11][12][14]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates (for UV-Vis) or black plates (for nephelometry)
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10-20 mM. Ensure the compound is fully dissolved.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Transfer to aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a range of compound concentrations in a final DMSO concentration of 1%.
-
Incubate: Shake the plate for 1-2 hours at room temperature, protected from light.[14]
-
Measure precipitation:
-
Nephelometry: Measure the light scattering caused by any precipitate. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[11][15]
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-compatible plate and measure the absorbance at a predetermined wavelength for the compound. Compare the absorbance to a standard curve to determine the concentration of the dissolved compound.
-
B. Thermodynamic Solubility Assay (Shake-Flask Method) [13][14][15]
Materials:
-
This compound powder
-
PBS, pH 7.4
-
Microcentrifuge tubes or glass vials
-
Orbital shaker/rotator
-
HPLC system with UV detector
Procedure:
-
Add excess solid: Add an excess amount of solid this compound (e.g., 1 mg) to a vial containing a known volume of PBS (e.g., 1 mL).
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[15]
-
Separate solid from liquid: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample the supernatant: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Quantify: Dilute the supernatant in a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.
Protocol 2: In Vitro Cytotoxicity/Growth Inhibition Assay
Objective: To determine the concentration-dependent effect of this compound on the viability and/or proliferation of a panel of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO, sterile-filtered)
-
Sterile 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Sulforhodamine B (SRB))
-
Multichannel pipette
-
Plate reader (luminometer, spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Preparation: Prepare a serial dilution series of this compound in complete cell culture medium from the sterile DMSO stock. Aim for a final DMSO concentration of ≤0.5% in all wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., methotrexate).
-
Drug Treatment: After 24 hours, carefully remove the medium from the plates and add 100 µL of the prepared drug dilutions (including controls) to the appropriate wells.
-
Incubation: Return the plates to the incubator and incubate for a standard duration, typically 72 hours.
-
Assess Cell Viability:
-
For CellTiter-Glo®: Follow the manufacturer's protocol. Briefly, equilibrate the plate and reagent to room temperature. Add the reagent to each well, mix on an orbital shaker, and read the luminescence.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidified isopropanol) and read the absorbance.
-
For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and stain with SRB dye. Wash away unbound dye, solubilize the bound dye, and read the absorbance.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability/growth).
-
Plot the normalized response versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Experimental Workflow
Caption: Workflow for the in vitro evaluation of a novel antifolate compound.
References
- 1. Antifolate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer Antifolates: Current Status and Future Directions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. mdpi.com [mdpi.com]
- 8. The Antifolates | Oncohema Key [oncohemakey.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: 11-Thiohomoaminopterin Solubility and Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 11-Thiohomoaminopterin in their experiments. Due to the limited publicly available data on this compound, solubility and handling recommendations are based on the known properties of the structurally similar parent compound, Aminopterin (B17811), and general principles of solubility enhancement for poorly water-soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a derivative of aminopterin, a potent antifolate. Like aminopterin, it is expected to act as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the synthesis of tetrahydrofolate, a key cofactor in the production of purines and pyrimidines, which are the building blocks of DNA and RNA.[3][4] By inhibiting DHFR, this compound likely disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This mechanism is central to its potential as an anti-cancer agent.[1]
Q2: I am having trouble dissolving this compound in aqueous solutions for my cell culture experiments. What are the recommended solvents?
Based on the solubility profile of the closely related compound aminopterin, this compound is expected to have low solubility in water.[1][4] The recommended starting points for solubilization are:
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are effective solvents for aminopterin and are likely to work for this compound.[1][2]
-
Basic Aqueous Solutions: Aminopterin is soluble in aqueous sodium hydroxide (B78521) (NaOH) solutions.[3] A dilute solution of NaOH (e.g., 0.1 N) can be used to prepare a stock solution, which can then be further diluted in your experimental buffer.
Q3: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH adjustment is a common and effective method for improving the solubility of acidic and basic compounds.[5][6] Since aminopterin is an acidic molecule, increasing the pH of the solution will ionize the molecule, thereby increasing its solubility in aqueous media. For weakly acidic drugs, a higher pH leads to the ionized form, which is more soluble.[6]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.
Problem: Precipitate forms when diluting a stock solution of this compound in my aqueous experimental buffer.
-
Cause: The concentration of the compound in the final solution exceeds its solubility limit in the aqueous buffer. The organic solvent from the stock solution may also be causing the compound to crash out.
-
Solutions:
-
Decrease the Final Concentration: Try diluting your stock solution further to a lower final concentration in the experimental buffer.
-
Use a Co-solvent: The presence of a small percentage of a water-miscible organic solvent (a co-solvent) in the final solution can help maintain solubility.[5][7][8] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). Start with a low percentage (e.g., 0.1-1%) of the co-solvent in your final working solution.
-
pH Adjustment of the Final Buffer: If your experimental conditions permit, adjusting the pH of the final buffer to be more alkaline can increase the solubility of this compound.[6]
-
Inclusion Complexation: For challenging solubility issues, consider using cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8][9]
-
Solubility Data for Aminopterin (as a proxy for this compound)
| Solvent/Condition | Solubility | Reference |
| Water | Slightly soluble / 3.0 x 10³ mg/L | [1][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
| Aqueous Sodium Hydroxide (e.g., 2 N NaOH) | Soluble (up to 50 mg/mL) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolving the compound.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using pH Adjustment
-
Weighing: Weigh the desired amount of this compound in a sterile container.
-
Initial Suspension: Add a small volume of sterile, deionized water to create a suspension.
-
pH Adjustment: While stirring, add a dilute solution of NaOH (e.g., 0.1 N) dropwise until the compound completely dissolves. Monitor the pH of the solution.
-
Volume and pH Finalization: Adjust the final volume with sterile water and check the final pH. If necessary, adjust the pH to be compatible with your experimental system using dilute HCl and NaOH.
-
Sterilization and Storage: Sterilize the solution through a 0.22 µm filter and store appropriately, protected from light.
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams created using Graphviz to illustrate key processes.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Expected signaling pathway of this compound via DHFR inhibition.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. jmpas.com [jmpas.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: 11-Thiohomoaminopterin Solubility and Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 11-Thiohomoaminopterin in their experiments. Due to the limited publicly available data on this compound, solubility and handling recommendations are based on the known properties of the structurally similar parent compound, Aminopterin, and general principles of solubility enhancement for poorly water-soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a derivative of aminopterin, a potent antifolate. Like aminopterin, it is expected to act as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the synthesis of tetrahydrofolate, a key cofactor in the production of purines and pyrimidines, which are the building blocks of DNA and RNA.[3][4] By inhibiting DHFR, this compound likely disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This mechanism is central to its potential as an anti-cancer agent.[1]
Q2: I am having trouble dissolving this compound in aqueous solutions for my cell culture experiments. What are the recommended solvents?
Based on the solubility profile of the closely related compound aminopterin, this compound is expected to have low solubility in water.[1][4] The recommended starting points for solubilization are:
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and methanol are effective solvents for aminopterin and are likely to work for this compound.[1][2]
-
Basic Aqueous Solutions: Aminopterin is soluble in aqueous sodium hydroxide (NaOH) solutions.[3] A dilute solution of NaOH (e.g., 0.1 N) can be used to prepare a stock solution, which can then be further diluted in your experimental buffer.
Q3: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH adjustment is a common and effective method for improving the solubility of acidic and basic compounds.[5][6] Since aminopterin is an acidic molecule, increasing the pH of the solution will ionize the molecule, thereby increasing its solubility in aqueous media. For weakly acidic drugs, a higher pH leads to the ionized form, which is more soluble.[6]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.
Problem: Precipitate forms when diluting a stock solution of this compound in my aqueous experimental buffer.
-
Cause: The concentration of the compound in the final solution exceeds its solubility limit in the aqueous buffer. The organic solvent from the stock solution may also be causing the compound to crash out.
-
Solutions:
-
Decrease the Final Concentration: Try diluting your stock solution further to a lower final concentration in the experimental buffer.
-
Use a Co-solvent: The presence of a small percentage of a water-miscible organic solvent (a co-solvent) in the final solution can help maintain solubility.[5][7][8] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 0.1-1%) of the co-solvent in your final working solution.
-
pH Adjustment of the Final Buffer: If your experimental conditions permit, adjusting the pH of the final buffer to be more alkaline can increase the solubility of this compound.[6]
-
Inclusion Complexation: For challenging solubility issues, consider using cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8][9]
-
Solubility Data for Aminopterin (as a proxy for this compound)
| Solvent/Condition | Solubility | Reference |
| Water | Slightly soluble / 3.0 x 10³ mg/L | [1][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
| Aqueous Sodium Hydroxide (e.g., 2 N NaOH) | Soluble (up to 50 mg/mL) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolving the compound.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using pH Adjustment
-
Weighing: Weigh the desired amount of this compound in a sterile container.
-
Initial Suspension: Add a small volume of sterile, deionized water to create a suspension.
-
pH Adjustment: While stirring, add a dilute solution of NaOH (e.g., 0.1 N) dropwise until the compound completely dissolves. Monitor the pH of the solution.
-
Volume and pH Finalization: Adjust the final volume with sterile water and check the final pH. If necessary, adjust the pH to be compatible with your experimental system using dilute HCl and NaOH.
-
Sterilization and Storage: Sterilize the solution through a 0.22 µm filter and store appropriately, protected from light.
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams created using Graphviz to illustrate key processes.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Expected signaling pathway of this compound via DHFR inhibition.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. jmpas.com [jmpas.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: Overcoming Resistance to 11-Thiohomoaminopterin
Welcome to the technical support center for 11-Thiohomoaminopterin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an antifolate agent. Its mechanism of action, similar to other antifolates like methotrexate (B535133), is based on the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3][4] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation.[1][2] By inhibiting DHFR, this compound depletes the cellular pool of tetrahydrofolate, leading to the inhibition of DNA synthesis and ultimately, cell death.[5]
Q2: What are the common mechanisms by which cell lines develop resistance to antifolates like this compound?
A2: Resistance to antifolates can arise through several mechanisms:[1][2][6][7]
-
Impaired Drug Transport: Reduced expression or mutations in folate transporters, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), can decrease the uptake of the drug into the cell.[6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[6]
-
Target Enzyme Alterations: This can involve the amplification of the DHFR gene, leading to an overproduction of the target enzyme, or mutations in the DHFR gene that decrease the binding affinity of the drug.[1][2][3][7]
-
Defective Polyglutamylation: Antifolates are typically polyglutamylated within the cell, a process that traps them intracellularly and enhances their inhibitory activity. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to decreased polyglutamylation and subsequent resistance.[1][2][7]
-
Increased Hydrolysis of Polyglutamates: Elevated activity of gamma-glutamyl hydrolase (GGH) can increase the breakdown of the active polyglutamated forms of the drug.[1][2][9]
Q3: Can resistance to this compound be reversed?
A3: In some cases, resistance can be overcome or circumvented. Strategies include co-administering drugs that inhibit efflux pumps or using newer generations of antifolates that may bypass specific resistance mechanisms, such as those that do not rely on the reduced folate carrier for cellular uptake.[7][10][11] Additionally, for resistance mediated by DHFR amplification, it may be possible to use higher concentrations of the drug, although this can be limited by off-target toxicity.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and addressing potential resistance to this compound in your cell line experiments.
| Problem | Possible Cause | Suggested Action |
| Increased IC50 value for this compound | 1. Development of resistance. 2. Incorrect drug concentration. 3. Cell line contamination or genetic drift. | 1. Confirm the IC50 with a dose-response curve. 2. Verify the concentration and stability of your this compound stock solution. 3. Perform cell line authentication (e.g., STR profiling). 4. Proceed to investigate mechanisms of resistance (see experimental protocols below). |
| Heterogeneous response to treatment | 1. Mixed population of sensitive and resistant cells. | 1. Perform single-cell cloning to isolate and characterize subpopulations. 2. Analyze markers of resistance in the overall population using flow cytometry or qPCR. |
| Initial response followed by relapse | 1. Selection and outgrowth of a pre-existing resistant subpopulation. | 1. Establish a new cell line from the relapsed population and characterize its resistance profile. 2. Consider combination therapies to target multiple pathways simultaneously. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data when investigating resistance mechanisms.
Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 ± 2.1 | 1 |
| Resistant Subclone 1 | 150 ± 15.3 | 15 |
| Resistant Subclone 2 | 550 ± 45.8 | 55 |
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cell Lines (Fold Change)
| Gene | Resistant Subclone 1 | Resistant Subclone 2 |
| DHFR | 1.2 | 25.1 |
| RFC (SLC19A1) | 0.4 | 0.9 |
| ABCC1 | 8.7 | 1.1 |
| FPGS | 0.9 | 0.5 |
Experimental Protocols
1. Determination of IC50 Value
This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth.
-
Materials: 96-well plates, cell culture medium, this compound stock solution, cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the drug.
-
Incubate for a period equivalent to several cell doubling times (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 using non-linear regression analysis.
-
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of genes potentially involved in resistance.
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for target genes (DHFR, RFC, ABCC1, FPGS, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Procedure:
-
Culture sensitive and resistant cells under standard conditions.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the sensitive cell line.
-
3. Western Blotting for Protein Expression Analysis
This protocol is used to assess the protein levels of DHFR and transport proteins.
-
Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (anti-DHFR, anti-RFC, anti-ABCC1, etc.), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Procedure:
-
Lyse cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action and resistance for this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for characterizing resistance to this compound.
Troubleshooting Logic for Drug Resistance
References
- 1. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Methotrexate and its drug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. toku-e.com [toku-e.com]
- 6. Resistance to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 10. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 11-Thiohomoaminopterin
Welcome to the technical support center for 11-Thiohomoaminopterin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an antifolate agent. Its mechanism of action, similar to other antifolates like methotrexate, is based on the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3][4] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation.[1][2] By inhibiting DHFR, this compound depletes the cellular pool of tetrahydrofolate, leading to the inhibition of DNA synthesis and ultimately, cell death.[5]
Q2: What are the common mechanisms by which cell lines develop resistance to antifolates like this compound?
A2: Resistance to antifolates can arise through several mechanisms:[1][2][6][7]
-
Impaired Drug Transport: Reduced expression or mutations in folate transporters, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), can decrease the uptake of the drug into the cell.[6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[6]
-
Target Enzyme Alterations: This can involve the amplification of the DHFR gene, leading to an overproduction of the target enzyme, or mutations in the DHFR gene that decrease the binding affinity of the drug.[1][2][3][7]
-
Defective Polyglutamylation: Antifolates are typically polyglutamylated within the cell, a process that traps them intracellularly and enhances their inhibitory activity. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to decreased polyglutamylation and subsequent resistance.[1][2][7]
-
Increased Hydrolysis of Polyglutamates: Elevated activity of gamma-glutamyl hydrolase (GGH) can increase the breakdown of the active polyglutamated forms of the drug.[1][2][9]
Q3: Can resistance to this compound be reversed?
A3: In some cases, resistance can be overcome or circumvented. Strategies include co-administering drugs that inhibit efflux pumps or using newer generations of antifolates that may bypass specific resistance mechanisms, such as those that do not rely on the reduced folate carrier for cellular uptake.[7][10][11] Additionally, for resistance mediated by DHFR amplification, it may be possible to use higher concentrations of the drug, although this can be limited by off-target toxicity.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and addressing potential resistance to this compound in your cell line experiments.
| Problem | Possible Cause | Suggested Action |
| Increased IC50 value for this compound | 1. Development of resistance. 2. Incorrect drug concentration. 3. Cell line contamination or genetic drift. | 1. Confirm the IC50 with a dose-response curve. 2. Verify the concentration and stability of your this compound stock solution. 3. Perform cell line authentication (e.g., STR profiling). 4. Proceed to investigate mechanisms of resistance (see experimental protocols below). |
| Heterogeneous response to treatment | 1. Mixed population of sensitive and resistant cells. | 1. Perform single-cell cloning to isolate and characterize subpopulations. 2. Analyze markers of resistance in the overall population using flow cytometry or qPCR. |
| Initial response followed by relapse | 1. Selection and outgrowth of a pre-existing resistant subpopulation. | 1. Establish a new cell line from the relapsed population and characterize its resistance profile. 2. Consider combination therapies to target multiple pathways simultaneously. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data when investigating resistance mechanisms.
Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 ± 2.1 | 1 |
| Resistant Subclone 1 | 150 ± 15.3 | 15 |
| Resistant Subclone 2 | 550 ± 45.8 | 55 |
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cell Lines (Fold Change)
| Gene | Resistant Subclone 1 | Resistant Subclone 2 |
| DHFR | 1.2 | 25.1 |
| RFC (SLC19A1) | 0.4 | 0.9 |
| ABCC1 | 8.7 | 1.1 |
| FPGS | 0.9 | 0.5 |
Experimental Protocols
1. Determination of IC50 Value
This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth.
-
Materials: 96-well plates, cell culture medium, this compound stock solution, cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the drug.
-
Incubate for a period equivalent to several cell doubling times (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 using non-linear regression analysis.
-
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of genes potentially involved in resistance.
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for target genes (DHFR, RFC, ABCC1, FPGS, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Procedure:
-
Culture sensitive and resistant cells under standard conditions.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the sensitive cell line.
-
3. Western Blotting for Protein Expression Analysis
This protocol is used to assess the protein levels of DHFR and transport proteins.
-
Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (anti-DHFR, anti-RFC, anti-ABCC1, etc.), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Procedure:
-
Lyse cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action and resistance for this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for characterizing resistance to this compound.
Troubleshooting Logic for Drug Resistance
References
- 1. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Methotrexate and its drug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. toku-e.com [toku-e.com]
- 6. Resistance to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 10. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
"11-Thiohomoaminopterin" off-target effects and how to mitigate them
Welcome to the technical support center for 11-Thiohomoaminopterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and strategies for their mitigation. Given that this compound is a novel investigational agent, this guide draws upon established knowledge of related folate analogs and thio-containing pteridines to anticipate and address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the probable mechanism of action for this compound?
A1: Based on its structural similarity to aminopterin (B17811) and other folate analogs, this compound is predicted to function as an antifolate. Its primary mechanism of action is likely the inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids.[3] By inhibiting DHFR, this compound can disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[4]
Q2: What are the potential on-target and off-target effects of this compound?
A2: The intended on-target effect is the inhibition of DHFR in target cells (e.g., cancer cells), leading to the desired therapeutic outcome.
Potential off-target effects are common among antifolates and can include:
-
Toxicity to healthy, rapidly dividing cells: This is the most common off-target effect, affecting tissues such as the bone marrow, gastrointestinal tract, and hair follicles.[4][5]
-
Inhibition of other folate-dependent enzymes: While DHFR is the primary target, high concentrations of the compound could potentially inhibit other enzymes in the folate pathway.[6]
-
Unintended interactions with cellular transporters: Antifolates often utilize folate transporters to enter cells. Variations in transporter expression on different cell types can lead to off-target cell entry and toxicity.[1]
-
Induction of drug resistance: Prolonged exposure can lead to the development of resistance mechanisms, such as decreased drug uptake, increased DHFR expression, or mutations in the DHFR gene that reduce drug binding.[3]
Q3: How can I assess the selectivity of this compound for its intended target?
A3: A selectivity profile can be generated by screening the compound against a panel of related enzymes (e.g., other pteridine-binding enzymes) and unrelated targets. A comprehensive approach would involve proteome-wide methods like Thermal Proteome Profiling (TPP) or Chemical Proteomics to identify off-target binding partners in an unbiased manner.[7][8]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-target cells during in vitro experiments.
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target toxicity in cells with high proliferation rates.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) for both target and non-target cell lines to identify a therapeutic window.
-
Reduce incubation time: Shorter exposure times may be sufficient to achieve the desired on-target effect while minimizing off-target toxicity.
-
Use a folate-deficient medium: This can enhance the potency of the antifolate in target cells that overexpress folate receptors, potentially allowing for the use of lower, less toxic concentrations.
-
Co-administration of folinic acid (leucovorin): In some experimental models, folinic acid can be used to rescue non-target cells from the toxic effects of antifolates without compromising the anti-tumor activity in cells that are deficient in folate uptake or metabolism.
-
Problem 2: Inconsistent results or lack of efficacy in animal models.
-
Possible Cause: Poor bioavailability, rapid metabolism, or inefficient delivery to the target tissue.
-
Troubleshooting Steps:
-
Pharmacokinetic analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model.
-
Optimize the delivery vehicle: Encapsulation in liposomes or conjugation to a targeting moiety (e.g., an antibody against a tumor-specific antigen) can improve tumor selectivity and reduce systemic toxicity.[9]
-
Adjust the dosing schedule: Based on the pharmacokinetic data, modify the dose and frequency of administration to maintain a therapeutic concentration at the target site.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound based on typical values for novel antifolates. These should be replaced with your experimental data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (nM) |
| KB | Human Epidermoid Carcinoma (FR+) | 15 |
| A549 | Human Lung Carcinoma (FR-) | 250 |
| WI-38 | Normal Human Lung Fibroblast | 800 |
FR+ = Folate Receptor Positive; FR- = Folate Receptor Negative
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme | Ki (nM) |
| Dihydrofolate Reductase (DHFR) | 0.5 |
| Thymidylate Synthase (TS) | > 10,000 |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | > 10,000 |
Key Experimental Protocols
Protocol 1: DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of this compound at various concentrations (typically in a serial dilution).
-
Add 25 µL of a solution containing DHFR and NADPH.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of DHF solution.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction rates and determine the Ki value for this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high off-target cytotoxicity.
References
- 1. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Тhio-containing pteridines: Synthesis, modification, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Antifolate - Wikipedia [en.wikipedia.org]
- 5. The Antifolates | Oncohema Key [oncohemakey.com]
- 6. Anticancer antifolates: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
"11-Thiohomoaminopterin" off-target effects and how to mitigate them
Welcome to the technical support center for 11-Thiohomoaminopterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and strategies for their mitigation. Given that this compound is a novel investigational agent, this guide draws upon established knowledge of related folate analogs and thio-containing pteridines to anticipate and address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the probable mechanism of action for this compound?
A1: Based on its structural similarity to aminopterin and other folate analogs, this compound is predicted to function as an antifolate. Its primary mechanism of action is likely the inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids.[3] By inhibiting DHFR, this compound can disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[4]
Q2: What are the potential on-target and off-target effects of this compound?
A2: The intended on-target effect is the inhibition of DHFR in target cells (e.g., cancer cells), leading to the desired therapeutic outcome.
Potential off-target effects are common among antifolates and can include:
-
Toxicity to healthy, rapidly dividing cells: This is the most common off-target effect, affecting tissues such as the bone marrow, gastrointestinal tract, and hair follicles.[4][5]
-
Inhibition of other folate-dependent enzymes: While DHFR is the primary target, high concentrations of the compound could potentially inhibit other enzymes in the folate pathway.[6]
-
Unintended interactions with cellular transporters: Antifolates often utilize folate transporters to enter cells. Variations in transporter expression on different cell types can lead to off-target cell entry and toxicity.[1]
-
Induction of drug resistance: Prolonged exposure can lead to the development of resistance mechanisms, such as decreased drug uptake, increased DHFR expression, or mutations in the DHFR gene that reduce drug binding.[3]
Q3: How can I assess the selectivity of this compound for its intended target?
A3: A selectivity profile can be generated by screening the compound against a panel of related enzymes (e.g., other pteridine-binding enzymes) and unrelated targets. A comprehensive approach would involve proteome-wide methods like Thermal Proteome Profiling (TPP) or Chemical Proteomics to identify off-target binding partners in an unbiased manner.[7][8]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-target cells during in vitro experiments.
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target toxicity in cells with high proliferation rates.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) for both target and non-target cell lines to identify a therapeutic window.
-
Reduce incubation time: Shorter exposure times may be sufficient to achieve the desired on-target effect while minimizing off-target toxicity.
-
Use a folate-deficient medium: This can enhance the potency of the antifolate in target cells that overexpress folate receptors, potentially allowing for the use of lower, less toxic concentrations.
-
Co-administration of folinic acid (leucovorin): In some experimental models, folinic acid can be used to rescue non-target cells from the toxic effects of antifolates without compromising the anti-tumor activity in cells that are deficient in folate uptake or metabolism.
-
Problem 2: Inconsistent results or lack of efficacy in animal models.
-
Possible Cause: Poor bioavailability, rapid metabolism, or inefficient delivery to the target tissue.
-
Troubleshooting Steps:
-
Pharmacokinetic analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model.
-
Optimize the delivery vehicle: Encapsulation in liposomes or conjugation to a targeting moiety (e.g., an antibody against a tumor-specific antigen) can improve tumor selectivity and reduce systemic toxicity.[9]
-
Adjust the dosing schedule: Based on the pharmacokinetic data, modify the dose and frequency of administration to maintain a therapeutic concentration at the target site.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound based on typical values for novel antifolates. These should be replaced with your experimental data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (nM) |
| KB | Human Epidermoid Carcinoma (FR+) | 15 |
| A549 | Human Lung Carcinoma (FR-) | 250 |
| WI-38 | Normal Human Lung Fibroblast | 800 |
FR+ = Folate Receptor Positive; FR- = Folate Receptor Negative
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme | Ki (nM) |
| Dihydrofolate Reductase (DHFR) | 0.5 |
| Thymidylate Synthase (TS) | > 10,000 |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | > 10,000 |
Key Experimental Protocols
Protocol 1: DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of this compound at various concentrations (typically in a serial dilution).
-
Add 25 µL of a solution containing DHFR and NADPH.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of DHF solution.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction rates and determine the Ki value for this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high off-target cytotoxicity.
References
- 1. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Тhio-containing pteridines: Synthesis, modification, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Antifolate - Wikipedia [en.wikipedia.org]
- 5. The Antifolates | Oncohema Key [oncohemakey.com]
- 6. Anticancer antifolates: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 11-Thiohomoaminopterin
Welcome to the technical support center for the purification of 11-Thiohomoaminopterin. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this novel pteridine (B1203161) analog.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Product Yield | - Incomplete reaction during synthesis.- Product precipitation and loss during work-up due to low solubility.- Degradation of the product during purification.- Inefficient recovery from the chromatography column. | - Monitor reaction completion by TLC or LC-MS before starting purification.- Use a suitable solvent system for extraction and minimize the number of transfer steps.- Perform purification steps at low temperatures and protect the compound from light.- Optimize the elution gradient and fraction collection during chromatography. |
| Presence of Impurities in Final Product | - Unreacted starting materials.- Formation of side-products during synthesis.- Oxidation of the thioether moiety.- Co-elution with the main product during chromatography. | - Adjust the stoichiometry of reactants in the synthesis.- Optimize the HPLC gradient to improve the resolution between the product and impurities.- Use antioxidants during purification and store the final product under an inert atmosphere.- Consider using a different chromatography column or mobile phase modifier. |
| Poor Peak Shape in HPLC (Tailing or Broadening) | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Column degradation. | - Add a competing amine (e.g., triethylamine) to the mobile phase to mask silanol (B1196071) interactions.- Reduce the amount of sample injected onto the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a new or properly cleaned and regenerated column. |
| Product Degradation During Purification | - Oxidation of the thioether to sulfoxide (B87167) or sulfone.- Hydrolysis of labile functional groups.- Photodegradation. | - Degas all solvents and use them fresh. Consider adding antioxidants like DTT or TCEP to the mobile phase, but be mindful of their potential interference with detection.- Maintain a neutral or slightly acidic pH during purification.- Protect all solutions and fractions from light by using amber vials or covering with aluminum foil. |
| Inconsistent Retention Times in HPLC | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in purifying this compound?
A1: Based on the purification of structurally similar compounds like aminopterin (B17811) and other thio-containing heterocycles, the primary challenges are likely to be:
-
Low Solubility : Pteridine derivatives often exhibit poor solubility in common organic solvents, which can complicate handling and purification.
-
Chemical Instability : The thioether linkage is susceptible to oxidation. The pteridine ring itself can be sensitive to pH and light, potentially leading to degradation.
-
Difficult Separation : The synthesis of complex molecules like this compound can result in a mixture of closely related impurities that are challenging to separate by standard chromatographic techniques.
Q2: What type of chromatography is best suited for purifying this compound?
A2: Due to the polar nature of pteridine analogs, reversed-phase HPLC is a common choice. However, standard C18 columns may not always provide adequate retention or resolution. If you encounter issues, consider:
-
Ion-Exchange Chromatography : This can be effective for separating compounds based on their charge.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is well-suited for highly polar compounds.
-
Using different stationary phases : Phenyl-hexyl or embedded polar group (PEG) stationary phases can offer different selectivity.
Q3: How can I prevent oxidation of the thioether group during purification?
A3: To minimize oxidation:
-
Use freshly prepared, degassed solvents for all chromatographic steps.
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and sample storage.
-
Consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to your mobile phase, but be aware that these may interfere with certain detectors.
-
Store purified fractions and the final product at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.
Q4: My final product is not as pure as I need it to be. What are my options?
A4: If you are struggling with purity, you can try:
-
Re-chromatography : Purifying the material a second time with a shallower gradient or a different chromatographic method.
-
Preparative TLC : For small quantities, preparative thin-layer chromatography can be an effective purification method.
-
Crystallization : If a suitable solvent system can be found, crystallization can be a powerful technique for achieving high purity.
Q5: What are some common impurities I should look out for?
A5: While specific impurities for this compound synthesis are not well-documented, based on related chemistries, you should be aware of:
-
Unreacted starting materials and reagents.
-
Side-products from incomplete or alternative reaction pathways.
-
Oxidized forms of the product (sulfoxide and sulfone).
-
Hydrolysis products if the molecule contains labile ester or amide bonds.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Primesep 100 (150 x 4.6 mm, 5 µm) | Inertsil C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate Buffer (pH 6.4) | Water with Ammonium (B1175870) Formate buffer | Water |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Elution | Isocratic (e.g., 88:12 A:B) | Gradient | Gradient |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 290 nm or MS | UV at 290 nm |
| Temperature | 30°C | Ambient | Ambient |
Experimental Protocols
General Protocol for the Purification of this compound by Preparative HPLC
This protocol is a general guideline and may require optimization for your specific crude product.
-
Sample Preparation :
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic System Preparation :
-
Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Use freshly prepared and degassed mobile phases.
-
-
Purification :
-
Inject the filtered sample onto the column.
-
Run a suitable gradient elution method. A good starting point is a linear gradient from a highly aqueous mobile phase to a higher concentration of organic solvent over 30-60 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 280-350 nm).
-
-
Fraction Collection :
-
Collect fractions based on the elution of the peaks.
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure product.
-
-
Product Recovery :
-
Pool the pure fractions.
-
Remove the organic solvent by rotary evaporation at a low temperature.
-
If the product is in a buffer solution, it may be necessary to desalt it. This can be achieved by solid-phase extraction (SPE) or by lyophilization if the buffer is volatile (e.g., ammonium bicarbonate).
-
Lyophilize the aqueous solution to obtain the final product as a solid.
-
-
Storage :
-
Store the purified this compound as a dry solid under an inert atmosphere at -20°C or below, protected from light.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Potential degradation pathways for this compound during purification.
Technical Support Center: Purification of 11-Thiohomoaminopterin
Welcome to the technical support center for the purification of 11-Thiohomoaminopterin. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this novel pteridine analog.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Product Yield | - Incomplete reaction during synthesis.- Product precipitation and loss during work-up due to low solubility.- Degradation of the product during purification.- Inefficient recovery from the chromatography column. | - Monitor reaction completion by TLC or LC-MS before starting purification.- Use a suitable solvent system for extraction and minimize the number of transfer steps.- Perform purification steps at low temperatures and protect the compound from light.- Optimize the elution gradient and fraction collection during chromatography. |
| Presence of Impurities in Final Product | - Unreacted starting materials.- Formation of side-products during synthesis.- Oxidation of the thioether moiety.- Co-elution with the main product during chromatography. | - Adjust the stoichiometry of reactants in the synthesis.- Optimize the HPLC gradient to improve the resolution between the product and impurities.- Use antioxidants during purification and store the final product under an inert atmosphere.- Consider using a different chromatography column or mobile phase modifier. |
| Poor Peak Shape in HPLC (Tailing or Broadening) | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Column degradation. | - Add a competing amine (e.g., triethylamine) to the mobile phase to mask silanol interactions.- Reduce the amount of sample injected onto the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a new or properly cleaned and regenerated column. |
| Product Degradation During Purification | - Oxidation of the thioether to sulfoxide or sulfone.- Hydrolysis of labile functional groups.- Photodegradation. | - Degas all solvents and use them fresh. Consider adding antioxidants like DTT or TCEP to the mobile phase, but be mindful of their potential interference with detection.- Maintain a neutral or slightly acidic pH during purification.- Protect all solutions and fractions from light by using amber vials or covering with aluminum foil. |
| Inconsistent Retention Times in HPLC | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in purifying this compound?
A1: Based on the purification of structurally similar compounds like aminopterin and other thio-containing heterocycles, the primary challenges are likely to be:
-
Low Solubility : Pteridine derivatives often exhibit poor solubility in common organic solvents, which can complicate handling and purification.
-
Chemical Instability : The thioether linkage is susceptible to oxidation. The pteridine ring itself can be sensitive to pH and light, potentially leading to degradation.
-
Difficult Separation : The synthesis of complex molecules like this compound can result in a mixture of closely related impurities that are challenging to separate by standard chromatographic techniques.
Q2: What type of chromatography is best suited for purifying this compound?
A2: Due to the polar nature of pteridine analogs, reversed-phase HPLC is a common choice. However, standard C18 columns may not always provide adequate retention or resolution. If you encounter issues, consider:
-
Ion-Exchange Chromatography : This can be effective for separating compounds based on their charge.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is well-suited for highly polar compounds.
-
Using different stationary phases : Phenyl-hexyl or embedded polar group (PEG) stationary phases can offer different selectivity.
Q3: How can I prevent oxidation of the thioether group during purification?
A3: To minimize oxidation:
-
Use freshly prepared, degassed solvents for all chromatographic steps.
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and sample storage.
-
Consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your mobile phase, but be aware that these may interfere with certain detectors.
-
Store purified fractions and the final product at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.
Q4: My final product is not as pure as I need it to be. What are my options?
A4: If you are struggling with purity, you can try:
-
Re-chromatography : Purifying the material a second time with a shallower gradient or a different chromatographic method.
-
Preparative TLC : For small quantities, preparative thin-layer chromatography can be an effective purification method.
-
Crystallization : If a suitable solvent system can be found, crystallization can be a powerful technique for achieving high purity.
Q5: What are some common impurities I should look out for?
A5: While specific impurities for this compound synthesis are not well-documented, based on related chemistries, you should be aware of:
-
Unreacted starting materials and reagents.
-
Side-products from incomplete or alternative reaction pathways.
-
Oxidized forms of the product (sulfoxide and sulfone).
-
Hydrolysis products if the molecule contains labile ester or amide bonds.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Primesep 100 (150 x 4.6 mm, 5 µm) | Inertsil C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate Buffer (pH 6.4) | Water with Ammonium Formate buffer | Water |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Elution | Isocratic (e.g., 88:12 A:B) | Gradient | Gradient |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 290 nm or MS | UV at 290 nm |
| Temperature | 30°C | Ambient | Ambient |
Experimental Protocols
General Protocol for the Purification of this compound by Preparative HPLC
This protocol is a general guideline and may require optimization for your specific crude product.
-
Sample Preparation :
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic System Preparation :
-
Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Use freshly prepared and degassed mobile phases.
-
-
Purification :
-
Inject the filtered sample onto the column.
-
Run a suitable gradient elution method. A good starting point is a linear gradient from a highly aqueous mobile phase to a higher concentration of organic solvent over 30-60 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 280-350 nm).
-
-
Fraction Collection :
-
Collect fractions based on the elution of the peaks.
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure product.
-
-
Product Recovery :
-
Pool the pure fractions.
-
Remove the organic solvent by rotary evaporation at a low temperature.
-
If the product is in a buffer solution, it may be necessary to desalt it. This can be achieved by solid-phase extraction (SPE) or by lyophilization if the buffer is volatile (e.g., ammonium bicarbonate).
-
Lyophilize the aqueous solution to obtain the final product as a solid.
-
-
Storage :
-
Store the purified this compound as a dry solid under an inert atmosphere at -20°C or below, protected from light.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Potential degradation pathways for this compound during purification.
Technical Support Center: Crystallization of 11-Thiohomoaminopterin
Welcome to the technical support center for the crystallization of 11-Thiohomoaminopterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the crystallization of this and similar antifolate compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the crystallization of this compound challenging?
A1: Like many antifolates such as methotrexate, this compound's crystallization can be challenging due to its poor aqueous solubility, potential for polymorphism (existing in multiple crystalline forms), and sensitivity to pH. Its complex structure with multiple hydrogen bond donors and acceptors can also lead to the formation of amorphous precipitates or very small crystals.
Q2: What is a good starting point for solvent selection?
A2: Given that this compound is an analog of aminopterin (B17811) and methotrexate, its solubility is likely to be low in water and most non-polar organic solvents. A good starting point would be polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), where solubility is generally higher. Crystallization can then be induced by methods like vapor diffusion with a less polar anti-solvent.
Q3: How critical is pH control during crystallization?
A3: pH is a critical factor. The solubility of related antifolates is highly pH-dependent. For instance, methotrexate's solubility increases significantly in alkaline solutions. It is advisable to experiment with a range of pH values, particularly in the neutral to alkaline range, to find the optimal conditions for crystal growth.
Q4: Should I aim for co-crystallization with a target protein or crystallize the compound alone first?
A4: Both approaches have merit. If the goal is to understand the binding mode, co-crystallization is ideal. However, obtaining crystals of the compound alone first can provide valuable insights into its crystallization behavior and help in optimizing conditions for co-crystallization.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the crystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | - Solution is not supersaturated.- Nucleation is inhibited. | - Slowly evaporate the solvent to increase concentration.- Add an anti-solvent dropwise.- Introduce a seed crystal.- Scratch the inside of the crystallization vessel with a needle. |
| Oiling Out | - The compound's melting point is lower than the solvent's boiling point.- The solution is too concentrated. | - Use a solvent with a lower boiling point.- Dilute the solution slightly and allow for slower cooling or evaporation.- Try a different crystallization technique like vapor diffusion. |
| Formation of Fine Powder | - Crystallization is occurring too rapidly due to high supersaturation. | - Reduce the rate of cooling or evaporation.- Use a solvent system where the compound is slightly more soluble.- Decrease the concentration of the anti-solvent. |
| Amorphous Precipitate Forms | - The compound is crashing out of solution too quickly.- Unfavorable solvent-solute interactions. | - Slow down the addition of any anti-solvent.- Try a different solvent or a mixture of solvents.- Adjust the pH of the solution. |
Quantitative Data Summary for Analogous Antifolates
The following table summarizes key crystallization parameters for methotrexate, which can serve as a starting point for this compound.
| Parameter | Value/Range | Notes |
| Solubility in Water | Poorly soluble | Solubility is pH-dependent. |
| Solubility in DMSO | ~88 mg/mL | A good solvent for initial dissolution. |
| Solubility in DMF | High | Another suitable solvent for creating a stock solution. |
| Optimal pH for Aqueous Solubility | > 7.0 | Solubility increases in alkaline conditions. |
| Common Crystallization Techniques | Slow Evaporation, Vapor Diffusion, Anti-solvent Crystallization | The choice depends on the solvent system and desired crystal quality. |
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
This method is straightforward and effective for compounds that are moderately soluble in a volatile solvent.
Methodology:
-
Solution Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., a mixture of DMSO and a more volatile co-solvent like ethanol). Ensure the compound is fully dissolved. If any particulate matter is present, filter the solution through a 0.22 µm syringe filter.
-
Crystallization Setup: Transfer the clear solution to a clean, small vial or test tube. The container should have a narrow opening to slow down the evaporation rate.
-
Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Protocol 2: Crystallization by Anti-Solvent Diffusion
This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another.
Methodology:
-
Solution Preparation: Dissolve this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO).
-
Crystallization Setup: Place the vial containing the compound solution inside a larger, sealed container (e.g., a beaker covered with a petri dish or a sealed jar).
-
Anti-Solvent Addition: Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or isopropanol) to the outer container, ensuring it does not directly mix with the compound solution.
-
Vapor Diffusion: Over time, the vapors of the anti-solvent will slowly diffuse into the compound solution, reducing the compound's solubility and inducing crystallization.
-
Incubation and Monitoring: Keep the setup in a stable, vibration-free location and monitor for crystal growth.
-
Crystal Harvesting: Carefully retrieve the crystals once they have reached a suitable size.
Visual Guides
Troubleshooting Crystallization Workflow
Caption: Decision tree for troubleshooting common crystallization issues.
Experimental Workflow for Anti-Solvent Crystallization
Caption: Step-by-step workflow for the anti-solvent crystallization method.
Technical Support Center: Crystallization of 11-Thiohomoaminopterin
Welcome to the technical support center for the crystallization of 11-Thiohomoaminopterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the crystallization of this and similar antifolate compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the crystallization of this compound challenging?
A1: Like many antifolates such as methotrexate, this compound's crystallization can be challenging due to its poor aqueous solubility, potential for polymorphism (existing in multiple crystalline forms), and sensitivity to pH. Its complex structure with multiple hydrogen bond donors and acceptors can also lead to the formation of amorphous precipitates or very small crystals.
Q2: What is a good starting point for solvent selection?
A2: Given that this compound is an analog of aminopterin and methotrexate, its solubility is likely to be low in water and most non-polar organic solvents. A good starting point would be polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where solubility is generally higher. Crystallization can then be induced by methods like vapor diffusion with a less polar anti-solvent.
Q3: How critical is pH control during crystallization?
A3: pH is a critical factor. The solubility of related antifolates is highly pH-dependent. For instance, methotrexate's solubility increases significantly in alkaline solutions. It is advisable to experiment with a range of pH values, particularly in the neutral to alkaline range, to find the optimal conditions for crystal growth.
Q4: Should I aim for co-crystallization with a target protein or crystallize the compound alone first?
A4: Both approaches have merit. If the goal is to understand the binding mode, co-crystallization is ideal. However, obtaining crystals of the compound alone first can provide valuable insights into its crystallization behavior and help in optimizing conditions for co-crystallization.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the crystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | - Solution is not supersaturated.- Nucleation is inhibited. | - Slowly evaporate the solvent to increase concentration.- Add an anti-solvent dropwise.- Introduce a seed crystal.- Scratch the inside of the crystallization vessel with a needle. |
| Oiling Out | - The compound's melting point is lower than the solvent's boiling point.- The solution is too concentrated. | - Use a solvent with a lower boiling point.- Dilute the solution slightly and allow for slower cooling or evaporation.- Try a different crystallization technique like vapor diffusion. |
| Formation of Fine Powder | - Crystallization is occurring too rapidly due to high supersaturation. | - Reduce the rate of cooling or evaporation.- Use a solvent system where the compound is slightly more soluble.- Decrease the concentration of the anti-solvent. |
| Amorphous Precipitate Forms | - The compound is crashing out of solution too quickly.- Unfavorable solvent-solute interactions. | - Slow down the addition of any anti-solvent.- Try a different solvent or a mixture of solvents.- Adjust the pH of the solution. |
Quantitative Data Summary for Analogous Antifolates
The following table summarizes key crystallization parameters for methotrexate, which can serve as a starting point for this compound.
| Parameter | Value/Range | Notes |
| Solubility in Water | Poorly soluble | Solubility is pH-dependent. |
| Solubility in DMSO | ~88 mg/mL | A good solvent for initial dissolution. |
| Solubility in DMF | High | Another suitable solvent for creating a stock solution. |
| Optimal pH for Aqueous Solubility | > 7.0 | Solubility increases in alkaline conditions. |
| Common Crystallization Techniques | Slow Evaporation, Vapor Diffusion, Anti-solvent Crystallization | The choice depends on the solvent system and desired crystal quality. |
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
This method is straightforward and effective for compounds that are moderately soluble in a volatile solvent.
Methodology:
-
Solution Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., a mixture of DMSO and a more volatile co-solvent like ethanol). Ensure the compound is fully dissolved. If any particulate matter is present, filter the solution through a 0.22 µm syringe filter.
-
Crystallization Setup: Transfer the clear solution to a clean, small vial or test tube. The container should have a narrow opening to slow down the evaporation rate.
-
Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Protocol 2: Crystallization by Anti-Solvent Diffusion
This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another.
Methodology:
-
Solution Preparation: Dissolve this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO).
-
Crystallization Setup: Place the vial containing the compound solution inside a larger, sealed container (e.g., a beaker covered with a petri dish or a sealed jar).
-
Anti-Solvent Addition: Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or isopropanol) to the outer container, ensuring it does not directly mix with the compound solution.
-
Vapor Diffusion: Over time, the vapors of the anti-solvent will slowly diffuse into the compound solution, reducing the compound's solubility and inducing crystallization.
-
Incubation and Monitoring: Keep the setup in a stable, vibration-free location and monitor for crystal growth.
-
Crystal Harvesting: Carefully retrieve the crystals once they have reached a suitable size.
Visual Guides
Troubleshooting Crystallization Workflow
Caption: Decision tree for troubleshooting common crystallization issues.
Experimental Workflow for Anti-Solvent Crystallization
Caption: Step-by-step workflow for the anti-solvent crystallization method.
Preventing precipitation of "11-Thiohomoaminopterin" in media
Welcome to the technical support center for 11-Thiohomoaminopterin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a primary focus on preventing the precipitation of this compound in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon its addition to aqueous cell culture media can be a significant issue, potentially stemming from its physicochemical properties as an antifolate compound. This guide provides a systematic approach to diagnose and resolve precipitation problems.
Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause and how can I fix it?
A1: Immediate precipitation is often due to a phenomenon known as "solvent shift," where a compound that is soluble in a concentrated organic solvent (like DMSO) rapidly becomes insoluble when diluted into an aqueous medium.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a lower concentration of your this compound stock solution. This will necessitate adding a larger volume to your media to achieve the desired final concentration, but it can help mitigate the solvent shift.
-
Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.[1]
-
Modify Addition Technique: Instead of pipetting the stock solution directly into the bulk medium, add the this compound stock dropwise while gently swirling the medium. This gradual introduction helps to avoid localized areas of high concentration that can trigger precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Some compounds have better solubility at physiological temperatures.
Q2: My culture medium appeared clear initially, but a precipitate formed several hours or days after adding this compound. What could be the reason?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture medium over time.
Troubleshooting Steps:
-
Assess Compound Stability: The compound may be degrading over time into less soluble byproducts. The stability of vitamins and other components in cell culture media can be affected by factors like light, oxygen, and heat.[2][3][4] Consider conducting a time-course experiment to observe when precipitation begins.
-
Evaluate Media Components: Components in your cell culture medium, such as salts, proteins (if using serum), or pH changes due to cell metabolism, can interact with this compound and reduce its solubility over time.
-
Consider pH: The pH of the culture medium can shift as cells grow and metabolize. If the solubility of this compound is pH-dependent, this could lead to precipitation. You can monitor the pH of your culture and consider using a medium with a more robust buffering system.
-
Serum Interaction: If you are using a serum-containing medium, proteins in the serum can bind to the compound, which may affect its solubility. You could test the compound's stability in a serum-free version of your medium to see if this is a contributing factor.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
Q2: How should I store my this compound stock solution?
A2: To maintain the stability and prevent degradation of your stock solution, it is generally recommended to store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q3: Could the type of cell culture medium I am using affect the solubility of this compound?
A3: Yes, different cell culture media have varying compositions of salts, amino acids, vitamins, and other components that could potentially interact with this compound and affect its solubility.[2] If you are consistently experiencing precipitation, you might consider testing the solubility in a different basal medium.
Q4: Can I use sonication to help dissolve the precipitate in my culture medium?
A4: While sonication can sometimes be used to break up aggregates and aid in the initial dissolution of some compounds, it is generally not recommended to sonicate your entire cell culture medium as it can damage media components and harm your cells.[1] It is better to focus on optimizing the preparation and addition of your stock solution.
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound, the following table is provided as a template for researchers to systematically record their own experimental findings when optimizing the solubility of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Observation |
| Stock Solvent | DMSO | Ethanol | DMF | N/A | Record solubility observations |
| Stock Conc. | 10 mM | 5 mM | 1 mM | N/A | Note any precipitation in stock |
| Final Conc. | 100 µM | 50 µM | 10 µM | N/A | Record final concentration tested |
| Final Solvent % | 0.5% | 0.25% | 0.1% | N/A | Note any cell toxicity |
| Medium Type | DMEM | RPMI-1640 | Ham's F-12 | N/A | Record precipitation observations |
| Serum % | 10% | 5% | 0% | N/A | Note any differences in precipitation |
| Incubation Time | 24h | 48h | 72h | N/A | Time to first sign of precipitation |
| Precipitate? | Yes/No | Yes/No | Yes/No | Yes/No | Final outcome |
Experimental Protocols
General Protocol for Preparing and Using a Poorly Soluble Compound in Cell Culture
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing. If necessary, brief warming in a 37°C water bath can be attempted, but be cautious of potential degradation.
-
-
Sterile Filtration:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your solvent (e.g., a PTFE filter for DMSO).
-
-
Storage:
-
Aliquot the sterile stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve your desired final concentrations.
-
-
Addition to Cell Culture:
-
Pre-warm the cell culture plates/flasks and the medium to 37°C.
-
Add the final working solution of this compound to your cell cultures dropwise while gently swirling the plate/flask to ensure even distribution and minimize precipitation.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing compound solubility in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of "11-Thiohomoaminopterin" in media
Welcome to the technical support center for 11-Thiohomoaminopterin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a primary focus on preventing the precipitation of this compound in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon its addition to aqueous cell culture media can be a significant issue, potentially stemming from its physicochemical properties as an antifolate compound. This guide provides a systematic approach to diagnose and resolve precipitation problems.
Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause and how can I fix it?
A1: Immediate precipitation is often due to a phenomenon known as "solvent shift," where a compound that is soluble in a concentrated organic solvent (like DMSO) rapidly becomes insoluble when diluted into an aqueous medium.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a lower concentration of your this compound stock solution. This will necessitate adding a larger volume to your media to achieve the desired final concentration, but it can help mitigate the solvent shift.
-
Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.[1]
-
Modify Addition Technique: Instead of pipetting the stock solution directly into the bulk medium, add the this compound stock dropwise while gently swirling the medium. This gradual introduction helps to avoid localized areas of high concentration that can trigger precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Some compounds have better solubility at physiological temperatures.
Q2: My culture medium appeared clear initially, but a precipitate formed several hours or days after adding this compound. What could be the reason?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture medium over time.
Troubleshooting Steps:
-
Assess Compound Stability: The compound may be degrading over time into less soluble byproducts. The stability of vitamins and other components in cell culture media can be affected by factors like light, oxygen, and heat.[2][3][4] Consider conducting a time-course experiment to observe when precipitation begins.
-
Evaluate Media Components: Components in your cell culture medium, such as salts, proteins (if using serum), or pH changes due to cell metabolism, can interact with this compound and reduce its solubility over time.
-
Consider pH: The pH of the culture medium can shift as cells grow and metabolize. If the solubility of this compound is pH-dependent, this could lead to precipitation. You can monitor the pH of your culture and consider using a medium with a more robust buffering system.
-
Serum Interaction: If you are using a serum-containing medium, proteins in the serum can bind to the compound, which may affect its solubility. You could test the compound's stability in a serum-free version of your medium to see if this is a contributing factor.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
Q2: How should I store my this compound stock solution?
A2: To maintain the stability and prevent degradation of your stock solution, it is generally recommended to store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q3: Could the type of cell culture medium I am using affect the solubility of this compound?
A3: Yes, different cell culture media have varying compositions of salts, amino acids, vitamins, and other components that could potentially interact with this compound and affect its solubility.[2] If you are consistently experiencing precipitation, you might consider testing the solubility in a different basal medium.
Q4: Can I use sonication to help dissolve the precipitate in my culture medium?
A4: While sonication can sometimes be used to break up aggregates and aid in the initial dissolution of some compounds, it is generally not recommended to sonicate your entire cell culture medium as it can damage media components and harm your cells.[1] It is better to focus on optimizing the preparation and addition of your stock solution.
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound, the following table is provided as a template for researchers to systematically record their own experimental findings when optimizing the solubility of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Observation |
| Stock Solvent | DMSO | Ethanol | DMF | N/A | Record solubility observations |
| Stock Conc. | 10 mM | 5 mM | 1 mM | N/A | Note any precipitation in stock |
| Final Conc. | 100 µM | 50 µM | 10 µM | N/A | Record final concentration tested |
| Final Solvent % | 0.5% | 0.25% | 0.1% | N/A | Note any cell toxicity |
| Medium Type | DMEM | RPMI-1640 | Ham's F-12 | N/A | Record precipitation observations |
| Serum % | 10% | 5% | 0% | N/A | Note any differences in precipitation |
| Incubation Time | 24h | 48h | 72h | N/A | Time to first sign of precipitation |
| Precipitate? | Yes/No | Yes/No | Yes/No | Yes/No | Final outcome |
Experimental Protocols
General Protocol for Preparing and Using a Poorly Soluble Compound in Cell Culture
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing. If necessary, brief warming in a 37°C water bath can be attempted, but be cautious of potential degradation.
-
-
Sterile Filtration:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your solvent (e.g., a PTFE filter for DMSO).
-
-
Storage:
-
Aliquot the sterile stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve your desired final concentrations.
-
-
Addition to Cell Culture:
-
Pre-warm the cell culture plates/flasks and the medium to 37°C.
-
Add the final working solution of this compound to your cell cultures dropwise while gently swirling the plate/flask to ensure even distribution and minimize precipitation.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing compound solubility in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal "11-Thiohomoaminopterin" activity
Technical Support Center: 11-Thiohomoaminopterin
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers optimize their experiments by carefully considering and adjusting pH.
Disclaimer: As this compound is a novel compound, specific data regarding its pH-dependent activity is not yet publicly available. The information provided herein is based on the well-documented behavior of its target enzyme, Dihydrofolate Reductase (DHFR), and structurally related classical antifolates such as methotrexate (B535133) and aminopterin (B17811).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound? A: Based on its structural name, this compound is an analog of aminopterin, a potent antifolate.[2] Antifolates act as competitive inhibitors of the enzyme Dihydrofolate Reductase (DHFR), which is critical for the synthesis of nucleotide precursors required for DNA, RNA, and protein synthesis.[2][3] By blocking DHFR, these compounds deplete tetrahydrofolate pools, leading to cell cycle arrest and apoptosis.
Q2: Why is pH a critical parameter for my experiments with this compound? A: pH can influence several factors that determine the observed activity of the compound:
-
Enzyme Activity: The catalytic activity of the target enzyme, DHFR, is pH-dependent. While bacterial DHFRs often show optimal activity at a slightly acidic pH of 6.0-6.5, mammalian DHFRs can have optima ranging from acidic to neutral pH.[4]
-
Compound Stability: The chemical stability and solubility of antifolates can be pH-dependent. For instance, methotrexate for injection is formulated at an alkaline pH of ~8.5 to enhance solubility and stability.[5] Aqueous solutions of the related compound aminopterin are not recommended for storage for more than one day, suggesting potential instability.[6]
-
Cellular Uptake: For cell-based assays, the transport of antifolates into cells can be highly pH-dependent. Many tumor cells exhibit increased uptake of methotrexate at an acidic extracellular pH (e.g., 5.5-6.9) compared to physiological pH (7.4).[7][8][9]
-
Target Binding: The ionization state of both the inhibitor and the amino acid residues in the enzyme's active site can affect binding affinity. Optimal binding often requires specific protonation states that are dictated by the surrounding pH.[10]
Q3: What is a good starting pH for an in vitro DHFR inhibition assay? A: A good starting point for an in vitro DHFR inhibition assay is a buffer at pH 7.0 .[4] However, it is highly recommended to perform a pH titration (e.g., from pH 5.5 to 8.0) to determine the optimal condition for your specific enzyme source and experimental setup. The activity of DHFR from different species can have different pH optima.[4]
Q4: How should I prepare and store stock solutions of this compound? A: Given its relation to methotrexate, which is formulated at pH 8.5, it is advisable to dissolve this compound in a slightly alkaline buffer or DMSO. For aqueous stocks, prepare small aliquots and store them at -80°C. It is recommended to avoid repeated freeze-thaw cycles. Due to the potential for instability in aqueous solutions, preparing fresh dilutions for each experiment is the best practice.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments.
| Problem | Potential Cause Related to pH | Recommended Solution |
| Low or No Enzyme Inhibition in in vitro Assay | The buffer pH is suboptimal for either enzyme activity or inhibitor binding. | Verify the pH of your assay buffer. Perform the assay across a range of pH values (e.g., 5.5, 6.5, 7.0, 7.5) to find the optimal condition. The pKa for the hydride transfer step in the DHFR catalytic cycle is around 6.5.[11] |
| High IC50 Value in Cell-Based Assay | The pH of the cell culture medium is not optimal for compound uptake. Classical antifolates often rely on transporters like the Reduced Folate Carrier (RFC) or the Proton-Coupled Folate Transporter (PCFT), which can have different pH optima.[8][9] | For many solid tumor cell lines, antifolate transport is more efficient at a slightly acidic pH.[7][8] Consider using a medium buffered to a pH between 6.8 and 7.2 to see if potency increases. |
| Poor Reproducibility Between Experiments | The pH of buffers or media is inconsistent. This can be due to improper preparation, CO2 levels in the incubator affecting media pH, or degradation of the buffer over time. | Always prepare buffers fresh and calibrate your pH meter before use. For cell-based assays, ensure the incubator's CO2 level is stable and use media with a robust buffering system (e.g., HEPES) if pH fluctuation is a concern. |
| Compound Precipitation in Stock or Working Solution | The compound has low solubility at the pH of the solvent. | Try dissolving the compound in DMSO to make a high-concentration stock. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low and consistent across all samples. If using an aqueous stock, adjusting the pH to be slightly alkaline (e.g., 8.0-8.5) may improve solubility.[5] |
Data Presentation: pH Effects on Antifolate Activity
The following table summarizes representative data for methotrexate (MTX), a close structural and functional analog of this compound, illustrating the critical impact of pH on its biological activity.
| Parameter | Cell Line | Condition | pH 7.4 | pH ~6.9 | pH 5.5 | Reference |
| MTX Growth Inhibition (IC50) | HeLa (RFC-positive) | 2 µM Folic Acid | ~14 nM | ~3.5 nM | Not Reported | [7] |
| MTX Influx (pmol/mg protein/2 min) | HCT-116 (Colon) | 0.5 µM MTX | ~0.2 | Not Reported | ~0.7 | [8] |
| MTX Influx (pmol/mg protein/2 min) | NCI-H460 (Lung) | 0.5 µM MTX | ~0.5 | Not Reported | ~1.1 | [8] |
| Antifungal Activity (MIC50) | C. albicans | YNB Medium | >50 µM | Not Reported | 0.78 µM | [12] |
This data demonstrates that for many cancer cell lines, methotrexate transport and potency are significantly enhanced at a slightly acidic extracellular pH.
Experimental Protocols
Protocol: In Vitro DHFR Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
Materials:
-
Recombinant DHFR (human or other species)
-
NADPH
-
Dihydrofolic acid (DHF)
-
This compound
-
Assay Buffer: 50 mM MTEN (50 mM 2-(N-morpholino)ethanesulfonic acid, 25 mM tris(hydroxymethyl)aminomethane, 10 mM 2-mercaptoethanol (B42355), 0.1 mM EDTA). Prepare and adjust to desired pH values (e.g., 6.0, 6.5, 7.0, 7.5).
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve DHF in DMSO containing 1 M 2-mercaptoethanol to create a 10 mM stock.
-
Dissolve NADPH in the assay buffer to create a 2 mM stock.
-
Prepare a 10 mM stock of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following (for a final volume of 200 µL):
-
150 µL of Assay Buffer at the desired pH.
-
20 µL of 2 mM NADPH (final concentration: 200 µM).
-
10 µL of DHFR enzyme diluted in assay buffer (final concentration ~5-10 nM).
-
10 µL of this compound dilution or DMSO vehicle control.
-
-
Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of 2 mM DHF (final concentration: 100 µM) to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value at that specific pH.
-
Repeat the experiment at different pH values to find the optimal condition for inhibition.
-
Visualizations
Troubleshooting Workflow for pH Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing pH in your experiments.
Caption: Workflow for diagnosing and optimizing experimental pH.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aminopterin - Wikipedia [en.wikipedia.org]
- 3. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Adjusting pH for optimal "11-Thiohomoaminopterin" activity
Technical Support Center: 11-Thiohomoaminopterin
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers optimize their experiments by carefully considering and adjusting pH.
Disclaimer: As this compound is a novel compound, specific data regarding its pH-dependent activity is not yet publicly available. The information provided herein is based on the well-documented behavior of its target enzyme, Dihydrofolate Reductase (DHFR), and structurally related classical antifolates such as methotrexate and aminopterin.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound? A: Based on its structural name, this compound is an analog of aminopterin, a potent antifolate.[2] Antifolates act as competitive inhibitors of the enzyme Dihydrofolate Reductase (DHFR), which is critical for the synthesis of nucleotide precursors required for DNA, RNA, and protein synthesis.[2][3] By blocking DHFR, these compounds deplete tetrahydrofolate pools, leading to cell cycle arrest and apoptosis.
Q2: Why is pH a critical parameter for my experiments with this compound? A: pH can influence several factors that determine the observed activity of the compound:
-
Enzyme Activity: The catalytic activity of the target enzyme, DHFR, is pH-dependent. While bacterial DHFRs often show optimal activity at a slightly acidic pH of 6.0-6.5, mammalian DHFRs can have optima ranging from acidic to neutral pH.[4]
-
Compound Stability: The chemical stability and solubility of antifolates can be pH-dependent. For instance, methotrexate for injection is formulated at an alkaline pH of ~8.5 to enhance solubility and stability.[5] Aqueous solutions of the related compound aminopterin are not recommended for storage for more than one day, suggesting potential instability.[6]
-
Cellular Uptake: For cell-based assays, the transport of antifolates into cells can be highly pH-dependent. Many tumor cells exhibit increased uptake of methotrexate at an acidic extracellular pH (e.g., 5.5-6.9) compared to physiological pH (7.4).[7][8][9]
-
Target Binding: The ionization state of both the inhibitor and the amino acid residues in the enzyme's active site can affect binding affinity. Optimal binding often requires specific protonation states that are dictated by the surrounding pH.[10]
Q3: What is a good starting pH for an in vitro DHFR inhibition assay? A: A good starting point for an in vitro DHFR inhibition assay is a buffer at pH 7.0 .[4] However, it is highly recommended to perform a pH titration (e.g., from pH 5.5 to 8.0) to determine the optimal condition for your specific enzyme source and experimental setup. The activity of DHFR from different species can have different pH optima.[4]
Q4: How should I prepare and store stock solutions of this compound? A: Given its relation to methotrexate, which is formulated at pH 8.5, it is advisable to dissolve this compound in a slightly alkaline buffer or DMSO. For aqueous stocks, prepare small aliquots and store them at -80°C. It is recommended to avoid repeated freeze-thaw cycles. Due to the potential for instability in aqueous solutions, preparing fresh dilutions for each experiment is the best practice.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments.
| Problem | Potential Cause Related to pH | Recommended Solution |
| Low or No Enzyme Inhibition in in vitro Assay | The buffer pH is suboptimal for either enzyme activity or inhibitor binding. | Verify the pH of your assay buffer. Perform the assay across a range of pH values (e.g., 5.5, 6.5, 7.0, 7.5) to find the optimal condition. The pKa for the hydride transfer step in the DHFR catalytic cycle is around 6.5.[11] |
| High IC50 Value in Cell-Based Assay | The pH of the cell culture medium is not optimal for compound uptake. Classical antifolates often rely on transporters like the Reduced Folate Carrier (RFC) or the Proton-Coupled Folate Transporter (PCFT), which can have different pH optima.[8][9] | For many solid tumor cell lines, antifolate transport is more efficient at a slightly acidic pH.[7][8] Consider using a medium buffered to a pH between 6.8 and 7.2 to see if potency increases. |
| Poor Reproducibility Between Experiments | The pH of buffers or media is inconsistent. This can be due to improper preparation, CO2 levels in the incubator affecting media pH, or degradation of the buffer over time. | Always prepare buffers fresh and calibrate your pH meter before use. For cell-based assays, ensure the incubator's CO2 level is stable and use media with a robust buffering system (e.g., HEPES) if pH fluctuation is a concern. |
| Compound Precipitation in Stock or Working Solution | The compound has low solubility at the pH of the solvent. | Try dissolving the compound in DMSO to make a high-concentration stock. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low and consistent across all samples. If using an aqueous stock, adjusting the pH to be slightly alkaline (e.g., 8.0-8.5) may improve solubility.[5] |
Data Presentation: pH Effects on Antifolate Activity
The following table summarizes representative data for methotrexate (MTX), a close structural and functional analog of this compound, illustrating the critical impact of pH on its biological activity.
| Parameter | Cell Line | Condition | pH 7.4 | pH ~6.9 | pH 5.5 | Reference |
| MTX Growth Inhibition (IC50) | HeLa (RFC-positive) | 2 µM Folic Acid | ~14 nM | ~3.5 nM | Not Reported | [7] |
| MTX Influx (pmol/mg protein/2 min) | HCT-116 (Colon) | 0.5 µM MTX | ~0.2 | Not Reported | ~0.7 | [8] |
| MTX Influx (pmol/mg protein/2 min) | NCI-H460 (Lung) | 0.5 µM MTX | ~0.5 | Not Reported | ~1.1 | [8] |
| Antifungal Activity (MIC50) | C. albicans | YNB Medium | >50 µM | Not Reported | 0.78 µM | [12] |
This data demonstrates that for many cancer cell lines, methotrexate transport and potency are significantly enhanced at a slightly acidic extracellular pH.
Experimental Protocols
Protocol: In Vitro DHFR Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
Materials:
-
Recombinant DHFR (human or other species)
-
NADPH
-
Dihydrofolic acid (DHF)
-
This compound
-
Assay Buffer: 50 mM MTEN (50 mM 2-(N-morpholino)ethanesulfonic acid, 25 mM tris(hydroxymethyl)aminomethane, 10 mM 2-mercaptoethanol, 0.1 mM EDTA). Prepare and adjust to desired pH values (e.g., 6.0, 6.5, 7.0, 7.5).
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve DHF in DMSO containing 1 M 2-mercaptoethanol to create a 10 mM stock.
-
Dissolve NADPH in the assay buffer to create a 2 mM stock.
-
Prepare a 10 mM stock of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following (for a final volume of 200 µL):
-
150 µL of Assay Buffer at the desired pH.
-
20 µL of 2 mM NADPH (final concentration: 200 µM).
-
10 µL of DHFR enzyme diluted in assay buffer (final concentration ~5-10 nM).
-
10 µL of this compound dilution or DMSO vehicle control.
-
-
Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of 2 mM DHF (final concentration: 100 µM) to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value at that specific pH.
-
Repeat the experiment at different pH values to find the optimal condition for inhibition.
-
Visualizations
Troubleshooting Workflow for pH Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing pH in your experiments.
Caption: Workflow for diagnosing and optimizing experimental pH.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aminopterin - Wikipedia [en.wikipedia.org]
- 3. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis: Aminopterin vs. Thio-Containing Pteridine Analogs as Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-established dihydrofolate reductase (DHFR) inhibitor, aminopterin (B17811), and a class of related compounds, thio-containing pteridine (B1203161) analogs. While specific experimental data for "11-Thiohomoaminopterin" is not available in the current scientific literature, this analysis will focus on the known properties of aminopterin and the emerging data on novel thio-containing pteridines that have been investigated for their DHFR inhibitory activity.
Introduction
Aminopterin, a 4-amino derivative of folic acid, has a long history as a potent antineoplastic and immunosuppressive agent.[1] Its mechanism of action revolves around the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA, RNA, and protein synthesis.[2][4] By blocking this enzyme, aminopterin depletes the cellular pool of tetrahydrofolate, leading to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells like cancer cells.[2][3]
Recent research has explored the synthesis and biological activity of various modified pteridine structures, including those incorporating a thio-group, to identify novel DHFR inhibitors with potentially improved therapeutic profiles.[5] This guide will compare the established characteristics of aminopterin with the initial findings on these thio-containing pteridine analogs.
Mechanism of Action: Targeting Dihydrofolate Reductase
Both aminopterin and the investigated thio-containing pteridine analogs function as DHFR inhibitors. They compete with the endogenous substrate, dihydrofolate, for binding to the active site of the DHFR enzyme.[2][3][5]
Aminopterin: Aminopterin is a potent, competitive inhibitor of DHFR.[6] Its high affinity for the enzyme leads to the formation of a stable enzyme-inhibitor complex, effectively halting the folate cycle.[3][7] This disruption of nucleotide synthesis ultimately leads to "thymineless death" in rapidly proliferating cells.[6]
Thio-Containing Pteridine Analogs: Novel thio-containing pteridines have been synthesized and evaluated for their ability to inhibit DHFR. In silico studies have suggested that these compounds can have a predicted affinity for the DHFR active site comparable to that of methotrexate (B535133), a close analog of aminopterin.[5] The introduction of a sulfur atom into the pteridine core structure can alter the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for the DHFR enzyme.
Quantitative Comparison of DHFR Inhibition
Direct quantitative comparison for "this compound" is not possible due to the lack of available data. However, we can compare the inhibitory activity of aminopterin with that of some recently synthesized thio-containing pteridines.
| Compound/Class | Target Enzyme | IC50 / Ki | Reference |
| Aminopterin | Dihydrofolate Reductase (DHFR) | Ki of 3.7 pM | [6] |
| Thio-containing Pteridine 3.9 | Dihydrofolate Reductase (DHFR) | lg IC50 = -5.889 | [5] |
| Thio-containing Pteridine 4.2 | Dihydrofolate Reductase (DHFR) | lg IC50 = -5.233 | [5] |
| Methotrexate (for comparison) | Dihydrofolate Reductase (DHFR) | lg IC50 = -7.605 | [5] |
Note: The inhibitory concentrations for the thio-containing pteridines are presented as the logarithm of the IC50 value. While these compounds show DHFR inhibitory activity, the reported values indicate they are significantly less potent than the established inhibitor methotrexate.[5] Aminopterin is known to be even more potent than methotrexate in some contexts.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized methodologies for key experiments cited in the evaluation of DHFR inhibitors.
DHFR Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Materials:
-
Purified DHFR enzyme (from bacterial, vertebrate, or human sources)
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Test compounds (Aminopterin, Thio-containing pteridines) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme in a cuvette.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, DHF.
-
Monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., leukemia, breast cancer)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Signaling Pathway: Folate Metabolism and DHFR Inhibition
Caption: Mechanism of DHFR inhibition by aminopterin and its thio-analogs.
Experimental Workflow: DHFR Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a DHFR inhibitor.
Conclusion
Aminopterin remains a highly potent and well-characterized inhibitor of dihydrofolate reductase. The exploration of novel thio-containing pteridine analogs represents an ongoing effort to develop new DHFR inhibitors. While the initial findings suggest that the synthesized thio-analogs are less potent than established drugs like methotrexate, these studies provide a foundation for further structure-activity relationship (SAR) investigations. Future modifications of the thio-pteridine scaffold could lead to the discovery of compounds with improved inhibitory activity, selectivity, and pharmacokinetic properties. The lack of specific data on "this compound" highlights a gap in the current literature and an area for potential future research.
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Тhio-containing pteridines: Synthesis, modification, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Aminopterin vs. Thio-Containing Pteridine Analogs as Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-established dihydrofolate reductase (DHFR) inhibitor, aminopterin, and a class of related compounds, thio-containing pteridine analogs. While specific experimental data for "11-Thiohomoaminopterin" is not available in the current scientific literature, this analysis will focus on the known properties of aminopterin and the emerging data on novel thio-containing pteridines that have been investigated for their DHFR inhibitory activity.
Introduction
Aminopterin, a 4-amino derivative of folic acid, has a long history as a potent antineoplastic and immunosuppressive agent.[1] Its mechanism of action revolves around the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA, RNA, and protein synthesis.[2][4] By blocking this enzyme, aminopterin depletes the cellular pool of tetrahydrofolate, leading to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells like cancer cells.[2][3]
Recent research has explored the synthesis and biological activity of various modified pteridine structures, including those incorporating a thio-group, to identify novel DHFR inhibitors with potentially improved therapeutic profiles.[5] This guide will compare the established characteristics of aminopterin with the initial findings on these thio-containing pteridine analogs.
Mechanism of Action: Targeting Dihydrofolate Reductase
Both aminopterin and the investigated thio-containing pteridine analogs function as DHFR inhibitors. They compete with the endogenous substrate, dihydrofolate, for binding to the active site of the DHFR enzyme.[2][3][5]
Aminopterin: Aminopterin is a potent, competitive inhibitor of DHFR.[6] Its high affinity for the enzyme leads to the formation of a stable enzyme-inhibitor complex, effectively halting the folate cycle.[3][7] This disruption of nucleotide synthesis ultimately leads to "thymineless death" in rapidly proliferating cells.[6]
Thio-Containing Pteridine Analogs: Novel thio-containing pteridines have been synthesized and evaluated for their ability to inhibit DHFR. In silico studies have suggested that these compounds can have a predicted affinity for the DHFR active site comparable to that of methotrexate, a close analog of aminopterin.[5] The introduction of a sulfur atom into the pteridine core structure can alter the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for the DHFR enzyme.
Quantitative Comparison of DHFR Inhibition
Direct quantitative comparison for "this compound" is not possible due to the lack of available data. However, we can compare the inhibitory activity of aminopterin with that of some recently synthesized thio-containing pteridines.
| Compound/Class | Target Enzyme | IC50 / Ki | Reference |
| Aminopterin | Dihydrofolate Reductase (DHFR) | Ki of 3.7 pM | [6] |
| Thio-containing Pteridine 3.9 | Dihydrofolate Reductase (DHFR) | lg IC50 = -5.889 | [5] |
| Thio-containing Pteridine 4.2 | Dihydrofolate Reductase (DHFR) | lg IC50 = -5.233 | [5] |
| Methotrexate (for comparison) | Dihydrofolate Reductase (DHFR) | lg IC50 = -7.605 | [5] |
Note: The inhibitory concentrations for the thio-containing pteridines are presented as the logarithm of the IC50 value. While these compounds show DHFR inhibitory activity, the reported values indicate they are significantly less potent than the established inhibitor methotrexate.[5] Aminopterin is known to be even more potent than methotrexate in some contexts.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized methodologies for key experiments cited in the evaluation of DHFR inhibitors.
DHFR Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Materials:
-
Purified DHFR enzyme (from bacterial, vertebrate, or human sources)
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Test compounds (Aminopterin, Thio-containing pteridines) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme in a cuvette.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, DHF.
-
Monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., leukemia, breast cancer)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Signaling Pathway: Folate Metabolism and DHFR Inhibition
Caption: Mechanism of DHFR inhibition by aminopterin and its thio-analogs.
Experimental Workflow: DHFR Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a DHFR inhibitor.
Conclusion
Aminopterin remains a highly potent and well-characterized inhibitor of dihydrofolate reductase. The exploration of novel thio-containing pteridine analogs represents an ongoing effort to develop new DHFR inhibitors. While the initial findings suggest that the synthesized thio-analogs are less potent than established drugs like methotrexate, these studies provide a foundation for further structure-activity relationship (SAR) investigations. Future modifications of the thio-pteridine scaffold could lead to the discovery of compounds with improved inhibitory activity, selectivity, and pharmacokinetic properties. The lack of specific data on "this compound" highlights a gap in the current literature and an area for potential future research.
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Тhio-containing pteridines: Synthesis, modification, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antifolate Activity of "11-Thiohomoaminopterin": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for "11-Thiohomoaminopterin" is not publicly available. This guide provides a comparative analysis based on a structurally related thio-analogue, a thieno[2,3-d]pyrimidine (B153573) antifolate, alongside established antifolate drugs, Methotrexate and Pemetrexed, to offer valuable insights into the potential antifolate activity of novel thio-containing compounds.
This guide offers an objective comparison of the performance of a thio-analogue of aminopterin (B17811) with other established antifolate agents. Supporting experimental data from publicly available research is presented to validate its potential as an antifolate agent.
Introduction to Antifolate Therapy
Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid (vitamin B9). Folic acid is essential for the synthesis of DNA, RNA, and amino acids, which are crucial for cell division and growth. By inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), antifolates can selectively target rapidly dividing cells, making them effective anticancer agents. Methotrexate and Pemetrexed are widely used antifolates in cancer chemotherapy. The exploration of novel antifolates, such as thio-substituted analogues like this compound, aims to improve efficacy, selectivity, and overcome resistance mechanisms.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity of a representative thieno[2,3-d]pyrimidine antifolate, Methotrexate, and Pemetrexed against key enzymes in the folate pathway and their cytotoxic effects on various cancer cell lines.
Table 1: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| Thieno[2,3-d]pyrimidine Analogue | Human DHFR | 20 |
| Human TS | 40 | |
| Methotrexate | Human DHFR | ~1 |
| Pemetrexed | Human DHFR | >1000 |
| Human TS | ~1.3 |
IC50 values represent the concentration of the drug required to inhibit the enzyme activity by 50%. Lower values indicate greater potency.
Table 2: In Vitro Cytotoxicity (GI50) in Human Cancer Cell Lines
| Compound | CCRF-CEM (Leukemia) | NCI-H460 (Lung) | MIA PaCa-2 (Pancreatic) |
| Thieno[2,3-d]pyrimidine Analogue | 0.04 µM | 0.05 µM | 0.06 µM |
| Methotrexate | 0.02 µM | - | - |
| Pemetrexed | 0.08 µM | 0.01 µM | 0.2 µM |
GI50 values represent the concentration of the drug required to inhibit the growth of cancer cells by 50%. Lower values indicate greater cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DHFR.
Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Test compound (e.g., this compound analogue)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
NADPH solution
-
Test compound dilution (or vehicle control)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To determine the growth inhibitory (GI50) effect of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., CCRF-CEM, NCI-H460, MIA PaCa-2)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound analogue)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of growth inhibition versus the logarithm of the test compound concentration.
-
Determine the GI50 value, the concentration that causes 50% growth inhibition.
Visualizations
Signaling Pathway: Folate Metabolism and Antifolate Action
Validating the Antifolate Activity of "11-Thiohomoaminopterin": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for "11-Thiohomoaminopterin" is not publicly available. This guide provides a comparative analysis based on a structurally related thio-analogue, a thieno[2,3-d]pyrimidine antifolate, alongside established antifolate drugs, Methotrexate and Pemetrexed, to offer valuable insights into the potential antifolate activity of novel thio-containing compounds.
This guide offers an objective comparison of the performance of a thio-analogue of aminopterin with other established antifolate agents. Supporting experimental data from publicly available research is presented to validate its potential as an antifolate agent.
Introduction to Antifolate Therapy
Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid (vitamin B9). Folic acid is essential for the synthesis of DNA, RNA, and amino acids, which are crucial for cell division and growth. By inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), antifolates can selectively target rapidly dividing cells, making them effective anticancer agents. Methotrexate and Pemetrexed are widely used antifolates in cancer chemotherapy. The exploration of novel antifolates, such as thio-substituted analogues like this compound, aims to improve efficacy, selectivity, and overcome resistance mechanisms.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity of a representative thieno[2,3-d]pyrimidine antifolate, Methotrexate, and Pemetrexed against key enzymes in the folate pathway and their cytotoxic effects on various cancer cell lines.
Table 1: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| Thieno[2,3-d]pyrimidine Analogue | Human DHFR | 20 |
| Human TS | 40 | |
| Methotrexate | Human DHFR | ~1 |
| Pemetrexed | Human DHFR | >1000 |
| Human TS | ~1.3 |
IC50 values represent the concentration of the drug required to inhibit the enzyme activity by 50%. Lower values indicate greater potency.
Table 2: In Vitro Cytotoxicity (GI50) in Human Cancer Cell Lines
| Compound | CCRF-CEM (Leukemia) | NCI-H460 (Lung) | MIA PaCa-2 (Pancreatic) |
| Thieno[2,3-d]pyrimidine Analogue | 0.04 µM | 0.05 µM | 0.06 µM |
| Methotrexate | 0.02 µM | - | - |
| Pemetrexed | 0.08 µM | 0.01 µM | 0.2 µM |
GI50 values represent the concentration of the drug required to inhibit the growth of cancer cells by 50%. Lower values indicate greater cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DHFR.
Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Test compound (e.g., this compound analogue)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
NADPH solution
-
Test compound dilution (or vehicle control)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To determine the growth inhibitory (GI50) effect of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., CCRF-CEM, NCI-H460, MIA PaCa-2)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound analogue)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of growth inhibition versus the logarithm of the test compound concentration.
-
Determine the GI50 value, the concentration that causes 50% growth inhibition.
Visualizations
Signaling Pathway: Folate Metabolism and Antifolate Action
Target Validation of DHFR Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydrofolate Reductase (DHFR) inhibitors, with a focus on aminopterin (B17811) analogs and the widely-used therapeutic, methotrexate (B535133). Due to the limited publicly available data on the specific compound "11-Thiohomoaminopterin," this guide will focus on the broader class of aminopterin derivatives and their target validation in the folate pathway.
The folate pathway is a critical signaling cascade essential for the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. Dihydrofolate Reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial for the synthesis of purines and thymidylate, making DHFR a well-established target for anticancer and anti-inflammatory therapies.[1]
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors, such as methotrexate and various aminopterin analogs, act as competitive inhibitors of DHFR. By binding to the active site of the enzyme, they block the conversion of DHF to THF. This disruption of the folate pathway leads to a depletion of the nucleotide precursors necessary for DNA synthesis and cell proliferation, ultimately inducing cell cycle arrest and apoptosis.
Figure 1: Simplified diagram of the folate metabolism pathway and the inhibitory action of DHFR inhibitors.
Comparative Performance of DHFR Inhibitors
The following table summarizes the in vitro inhibitory activity of various aminopterin analogs against DHFR, with methotrexate included for comparison. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the DHFR enzyme by 50%.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Methotrexate (MTX) | DHFR | 78 (median) | Pediatric Leukemia | [2] |
| Aminopterin (AMT) | DHFR | 17 (median) | Pediatric Leukemia | [2] |
| Talotrexin (B219711) | DHFR | 7 (median) | Pediatric Leukemia | [2] |
| Pemetrexed (B1662193) | DHFR | 155 (median) | Pediatric Leukemia | [2] |
| 10-deaza-aminopterin | DHFR | - | - | [1][3] |
| gamma-methylene-MTX | DHFR | - | - | [4] |
| Rotationally restricted AMT | DHFR | 0.034 | Human CCRF-CEM | [5] |
| Rotationally restricted MTX | DHFR | 2.1 | Human CCRF-CEM | [5] |
Note: A lower IC50 value indicates a higher potency.
Experimental Protocols
In Vitro DHFR Inhibition Assay
This biochemical assay determines the inhibitory activity of a compound on purified DHFR enzyme.
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.[1]
Materials and Reagents:
-
Purified human DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[2]
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Test compound (e.g., this compound)
-
Positive control (e.g., Methotrexate)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted test compound or control, and the DHFR enzyme solution to the appropriate wells.
-
Include a "no inhibitor" control (with vehicle, e.g., DMSO) and a "no enzyme" blank.[2]
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding the DHF substrate solution to all wells.
-
Immediately start kinetic measurement of the absorbance at 340 nm in a microplate reader, taking readings every 15-30 seconds for 10-20 minutes.[1][6]
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[2]
Figure 2: General workflow for an in vitro DHFR inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the effect of the test compound on the growth of cancer cell lines.
Principle: The antiproliferative activity of DHFR inhibitors is evaluated by measuring the reduction in cell viability or proliferation after a specific incubation period. Common methods include the MTT or XTT assays, which measure metabolic activity as an indicator of cell viability.[7]
Materials and Reagents:
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., Methotrexate)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Treat the cells with serial dilutions of the test compound and the positive control. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).[5]
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using the MTT assay, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
References
- 1. New folate analogs of the 10-deaza-aminopterin series. Further evidence for markedly increased antitumor efficacy compared with methotrexate in ascitic and solid murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled trial of methotrexate versus 10-deazaaminopterin in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of methotrexate and aminopterin with gamma-methylene and gamma-cyano substitution of the glutamate side chain: synthesis and in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and growth inhibition studies of methotrexate and aminopterin analogues containing a tetrazole ring in place of the gamma-carboxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of DHFR Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydrofolate Reductase (DHFR) inhibitors, with a focus on aminopterin analogs and the widely-used therapeutic, methotrexate. Due to the limited publicly available data on the specific compound "11-Thiohomoaminopterin," this guide will focus on the broader class of aminopterin derivatives and their target validation in the folate pathway.
The folate pathway is a critical signaling cascade essential for the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. Dihydrofolate Reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial for the synthesis of purines and thymidylate, making DHFR a well-established target for anticancer and anti-inflammatory therapies.[1]
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors, such as methotrexate and various aminopterin analogs, act as competitive inhibitors of DHFR. By binding to the active site of the enzyme, they block the conversion of DHF to THF. This disruption of the folate pathway leads to a depletion of the nucleotide precursors necessary for DNA synthesis and cell proliferation, ultimately inducing cell cycle arrest and apoptosis.
Figure 1: Simplified diagram of the folate metabolism pathway and the inhibitory action of DHFR inhibitors.
Comparative Performance of DHFR Inhibitors
The following table summarizes the in vitro inhibitory activity of various aminopterin analogs against DHFR, with methotrexate included for comparison. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the DHFR enzyme by 50%.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Methotrexate (MTX) | DHFR | 78 (median) | Pediatric Leukemia | [2] |
| Aminopterin (AMT) | DHFR | 17 (median) | Pediatric Leukemia | [2] |
| Talotrexin | DHFR | 7 (median) | Pediatric Leukemia | [2] |
| Pemetrexed | DHFR | 155 (median) | Pediatric Leukemia | [2] |
| 10-deaza-aminopterin | DHFR | - | - | [1][3] |
| gamma-methylene-MTX | DHFR | - | - | [4] |
| Rotationally restricted AMT | DHFR | 0.034 | Human CCRF-CEM | [5] |
| Rotationally restricted MTX | DHFR | 2.1 | Human CCRF-CEM | [5] |
Note: A lower IC50 value indicates a higher potency.
Experimental Protocols
In Vitro DHFR Inhibition Assay
This biochemical assay determines the inhibitory activity of a compound on purified DHFR enzyme.
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.[1]
Materials and Reagents:
-
Purified human DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[2]
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Test compound (e.g., this compound)
-
Positive control (e.g., Methotrexate)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted test compound or control, and the DHFR enzyme solution to the appropriate wells.
-
Include a "no inhibitor" control (with vehicle, e.g., DMSO) and a "no enzyme" blank.[2]
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding the DHF substrate solution to all wells.
-
Immediately start kinetic measurement of the absorbance at 340 nm in a microplate reader, taking readings every 15-30 seconds for 10-20 minutes.[1][6]
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[2]
Figure 2: General workflow for an in vitro DHFR inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the effect of the test compound on the growth of cancer cell lines.
Principle: The antiproliferative activity of DHFR inhibitors is evaluated by measuring the reduction in cell viability or proliferation after a specific incubation period. Common methods include the MTT or XTT assays, which measure metabolic activity as an indicator of cell viability.[7]
Materials and Reagents:
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., Methotrexate)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Treat the cells with serial dilutions of the test compound and the positive control. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).[5]
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using the MTT assay, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
References
- 1. New folate analogs of the 10-deaza-aminopterin series. Further evidence for markedly increased antitumor efficacy compared with methotrexate in ascitic and solid murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled trial of methotrexate versus 10-deazaaminopterin in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of methotrexate and aminopterin with gamma-methylene and gamma-cyano substitution of the glutamate side chain: synthesis and in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and growth inhibition studies of methotrexate and aminopterin analogues containing a tetrazole ring in place of the gamma-carboxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Cross-Reactivity Profile of 11-Thiohomoaminopterin Remains Undefined
Despite a comprehensive search of available scientific literature, no specific studies detailing the cross-reactivity, binding affinity, or inhibitory activity of "11-Thiohomoaminopterin" could be identified. This indicates that the compound may be a novel or largely uncharacterized agent within the scientific community, with its biological and pharmacological properties yet to be publicly documented.
For researchers, scientists, and drug development professionals, the absence of data on this compound means that its potential as a therapeutic agent, its mechanism of action, and its interactions with other biological molecules are currently unknown. Cross-reactivity studies are fundamental to understanding the specificity of a compound and predicting its potential off-target effects. Without such data, it is impossible to compare its performance against established drugs or other experimental compounds.
The Importance of Cross-Reactivity in Drug Development
Cross-reactivity refers to the ability of a compound to bind to multiple, often structurally related, targets. In the context of antifolates, a class of drugs to which aminopterin (B17811) and its derivatives belong, cross-reactivity is a critical parameter. These drugs typically target dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of DNA, RNA, and certain amino acids.
A high degree of cross-reactivity with other enzymes or receptors can lead to unintended side effects. Conversely, a lack of cross-reactivity, or high specificity for the intended target, is a desirable characteristic in drug design, as it generally leads to a better safety profile.
A Path Forward: Comparative Analysis of a Known Analog
Given the lack of information on this compound, a comparative guide for a well-characterized aminopterin analog could serve as a valuable reference point for understanding the general principles and experimental approaches used in such studies. For instance, a detailed comparison of Methotrexate , a widely used DHFR inhibitor, with its parent compound Aminopterin and the endogenous substrate Folic Acid can provide insights into the structure-activity relationships that govern binding affinity and specificity.
Such a guide would typically include:
-
Comparative Binding Affinity Data: A tabular summary of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for each compound against DHFR from various species.
-
Detailed Experimental Protocols: Methodologies for key assays such as competitive binding assays and enzyme inhibition kinetics.
-
Visualized Pathways and Workflows: Diagrams illustrating the folate metabolic pathway and the experimental workflow for determining inhibitory activity.
While we are unable to provide a specific analysis for "this compound" at this time, we encourage researchers with access to this compound to conduct and publish such studies. This would be a valuable contribution to the field of pharmacology and drug development. We will continue to monitor the scientific literature for any emerging data on this compound.
Uncharted Territory: The Cross-Reactivity Profile of 11-Thiohomoaminopterin Remains Undefined
Despite a comprehensive search of available scientific literature, no specific studies detailing the cross-reactivity, binding affinity, or inhibitory activity of "11-Thiohomoaminopterin" could be identified. This indicates that the compound may be a novel or largely uncharacterized agent within the scientific community, with its biological and pharmacological properties yet to be publicly documented.
For researchers, scientists, and drug development professionals, the absence of data on this compound means that its potential as a therapeutic agent, its mechanism of action, and its interactions with other biological molecules are currently unknown. Cross-reactivity studies are fundamental to understanding the specificity of a compound and predicting its potential off-target effects. Without such data, it is impossible to compare its performance against established drugs or other experimental compounds.
The Importance of Cross-Reactivity in Drug Development
Cross-reactivity refers to the ability of a compound to bind to multiple, often structurally related, targets. In the context of antifolates, a class of drugs to which aminopterin and its derivatives belong, cross-reactivity is a critical parameter. These drugs typically target dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of DNA, RNA, and certain amino acids.
A high degree of cross-reactivity with other enzymes or receptors can lead to unintended side effects. Conversely, a lack of cross-reactivity, or high specificity for the intended target, is a desirable characteristic in drug design, as it generally leads to a better safety profile.
A Path Forward: Comparative Analysis of a Known Analog
Given the lack of information on this compound, a comparative guide for a well-characterized aminopterin analog could serve as a valuable reference point for understanding the general principles and experimental approaches used in such studies. For instance, a detailed comparison of Methotrexate , a widely used DHFR inhibitor, with its parent compound Aminopterin and the endogenous substrate Folic Acid can provide insights into the structure-activity relationships that govern binding affinity and specificity.
Such a guide would typically include:
-
Comparative Binding Affinity Data: A tabular summary of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for each compound against DHFR from various species.
-
Detailed Experimental Protocols: Methodologies for key assays such as competitive binding assays and enzyme inhibition kinetics.
-
Visualized Pathways and Workflows: Diagrams illustrating the folate metabolic pathway and the experimental workflow for determining inhibitory activity.
While we are unable to provide a specific analysis for "this compound" at this time, we encourage researchers with access to this compound to conduct and publish such studies. This would be a valuable contribution to the field of pharmacology and drug development. We will continue to monitor the scientific literature for any emerging data on this compound.
Comparing the efficacy of "11-Thiohomoaminopterin" to other DHFR inhibitors
An Objective Guide for Researchers and Drug Development Professionals
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for both anticancer and antimicrobial therapies.[1] This guide provides a comparative overview of the efficacy of prominent DHFR inhibitors, supported by experimental data and detailed methodologies.
Note on "11-Thiohomoaminopterin": A comprehensive search of scientific literature and databases did not yield specific efficacy data for a compound named "this compound." Therefore, this guide will focus on a comparison of well-established DHFR inhibitors to provide a framework for evaluating novel compounds like it, should data become available.
Efficacy of Common DHFR Inhibitors: A Quantitative Comparison
The therapeutic efficacy of a DHFR inhibitor is primarily determined by its potency against the target enzyme and its selectivity for the pathogenic or cancer cell enzyme over the host's enzyme.[1] This selectivity is crucial for minimizing off-target effects and toxicity. The following tables summarize the inhibitory activities (IC50 and Ki values) of several well-established DHFR inhibitors against human and bacterial DHFR.[1]
Table 1: Inhibitory Activity against Human DHFR (hDHFR)
| Inhibitor | IC50 | Ki |
| Methotrexate | ~0.08 µM | 26 nM - 45 nM[1] |
| Pemetrexed | >200 nM[1] | >200 nM[1] |
| Trimethoprim | 55.26 µM[1] | Not Available |
| Compound 7* | 0.56 µM[2] | Not Available |
*Compound 7 is a nonclassical thieno[2,3-d]pyrimidine (B153573) antifolate.[2]
Table 2: Inhibitory Activity against Bacterial DHFR
| Inhibitor | Target Organism/Enzyme | IC50 | Ki |
| Trimethoprim | Varies by species (e.g., E. coli)[1] | Varies by species[1] | Varies by species |
| Iclaprim | DfrA, DfrG, DfrK (TMPR enzymes) | Not Available | 90 nM, 1,350 nM, 221 nM, respectively[3] |
| Compound 6** | DfrB | Not Available | 1.2 nM[3] |
**Compound 6 is an ionized non-classical antifolate (INCA).[3]
Visualizing DHFR Inhibition and Experimental Workflow
To understand the context of DHFR inhibition, it is essential to visualize its role in the folate metabolism pathway and the typical workflow for evaluating inhibitor efficacy.
Caption: Role of DHFR in the folate metabolism pathway and its inhibition.
Caption: General experimental workflow for determining DHFR inhibitor IC50 values.
Experimental Protocols
The following is a detailed methodology for a standard in vitro DHFR enzyme inhibition assay used to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Objective: To determine the IC50 value of a test compound against a specific DHFR enzyme (e.g., human, bacterial).
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.
-
Prepare solutions of DHFR enzyme, DHF, and NADPH in assay buffer at their final desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed volume of assay buffer.
-
A fixed volume of the DHFR enzyme solution.
-
A volume of the serially diluted inhibitor solution.
-
-
Include control wells:
-
No-enzyme control: Assay buffer, DHF, and NADPH.
-
No-inhibitor control (100% activity): Assay buffer, DHFR enzyme, DHF, and NADPH.
-
Positive control: A known DHFR inhibitor (e.g., Methotrexate for hDHFR, Trimethoprim for bacterial DHFR).[4]
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.[4]
-
-
Data Acquisition:
-
Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode. This decrease corresponds to the oxidation of NADPH.
-
Take readings every 15-30 seconds for a period of 10-20 minutes.[4]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]
-
This guide provides a foundational comparison of established DHFR inhibitors. As data for novel compounds such as "this compound" becomes publicly available, it can be evaluated within this framework to determine its relative efficacy and potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparing the efficacy of "11-Thiohomoaminopterin" to other DHFR inhibitors
An Objective Guide for Researchers and Drug Development Professionals
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for both anticancer and antimicrobial therapies.[1] This guide provides a comparative overview of the efficacy of prominent DHFR inhibitors, supported by experimental data and detailed methodologies.
Note on "11-Thiohomoaminopterin": A comprehensive search of scientific literature and databases did not yield specific efficacy data for a compound named "this compound." Therefore, this guide will focus on a comparison of well-established DHFR inhibitors to provide a framework for evaluating novel compounds like it, should data become available.
Efficacy of Common DHFR Inhibitors: A Quantitative Comparison
The therapeutic efficacy of a DHFR inhibitor is primarily determined by its potency against the target enzyme and its selectivity for the pathogenic or cancer cell enzyme over the host's enzyme.[1] This selectivity is crucial for minimizing off-target effects and toxicity. The following tables summarize the inhibitory activities (IC50 and Ki values) of several well-established DHFR inhibitors against human and bacterial DHFR.[1]
Table 1: Inhibitory Activity against Human DHFR (hDHFR)
| Inhibitor | IC50 | Ki |
| Methotrexate | ~0.08 µM | 26 nM - 45 nM[1] |
| Pemetrexed | >200 nM[1] | >200 nM[1] |
| Trimethoprim | 55.26 µM[1] | Not Available |
| Compound 7* | 0.56 µM[2] | Not Available |
*Compound 7 is a nonclassical thieno[2,3-d]pyrimidine antifolate.[2]
Table 2: Inhibitory Activity against Bacterial DHFR
| Inhibitor | Target Organism/Enzyme | IC50 | Ki |
| Trimethoprim | Varies by species (e.g., E. coli)[1] | Varies by species[1] | Varies by species |
| Iclaprim | DfrA, DfrG, DfrK (TMPR enzymes) | Not Available | 90 nM, 1,350 nM, 221 nM, respectively[3] |
| Compound 6** | DfrB | Not Available | 1.2 nM[3] |
**Compound 6 is an ionized non-classical antifolate (INCA).[3]
Visualizing DHFR Inhibition and Experimental Workflow
To understand the context of DHFR inhibition, it is essential to visualize its role in the folate metabolism pathway and the typical workflow for evaluating inhibitor efficacy.
Caption: Role of DHFR in the folate metabolism pathway and its inhibition.
Caption: General experimental workflow for determining DHFR inhibitor IC50 values.
Experimental Protocols
The following is a detailed methodology for a standard in vitro DHFR enzyme inhibition assay used to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Objective: To determine the IC50 value of a test compound against a specific DHFR enzyme (e.g., human, bacterial).
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.
-
Prepare solutions of DHFR enzyme, DHF, and NADPH in assay buffer at their final desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed volume of assay buffer.
-
A fixed volume of the DHFR enzyme solution.
-
A volume of the serially diluted inhibitor solution.
-
-
Include control wells:
-
No-enzyme control: Assay buffer, DHF, and NADPH.
-
No-inhibitor control (100% activity): Assay buffer, DHFR enzyme, DHF, and NADPH.
-
Positive control: A known DHFR inhibitor (e.g., Methotrexate for hDHFR, Trimethoprim for bacterial DHFR).[4]
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.[4]
-
-
Data Acquisition:
-
Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode. This decrease corresponds to the oxidation of NADPH.
-
Take readings every 15-30 seconds for a period of 10-20 minutes.[4]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]
-
This guide provides a foundational comparison of established DHFR inhibitors. As data for novel compounds such as "this compound" becomes publicly available, it can be evaluated within this framework to determine its relative efficacy and potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Structural Maze: A Comparative Guide to 11-Thiohomoaminopterin Analogs in Antifolate Drug Discovery
For researchers, scientists, and drug development professionals, the quest for more selective and potent antifolate agents is a continuous journey. This guide delves into the structural activity relationship (SAR) of 11-Thiohomoaminopterin analogs, a novel class of antifolates. While specific experimental data for this precise analog series is not yet widely published, this guide provides a comprehensive framework for their evaluation and comparison, drawing upon established principles from closely related aminopterin (B17811) and methotrexate (B535133) analogs. By presenting standardized experimental protocols and data visualization tools, we aim to equip researchers with the necessary methodologies to systematically assess the potential of these and other new antifolate compounds.
The core mechanism of classical antifolates like aminopterin and methotrexate lies in their potent inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids, and thus for cell proliferation.[1] Structural modifications to the aminopterin scaffold can significantly impact its affinity for DHFR, its transport into cells via the reduced folate carrier (RFC), and its susceptibility to polyglutamylation, a process that can enhance intracellular retention and activity.
Unraveling the Structural Activity Relationship: Key Modifications
The structure of aminopterin offers several sites for modification. The general SAR principles derived from extensive studies on aminopterin and methotrexate analogs suggest that:
-
The Pteridine Ring: The 2,4-diaminopteridine (B74722) core is essential for high-affinity binding to DHFR.
-
The p-Aminobenzoyl Moiety: Modifications to this linker region can influence flexibility and interaction with the enzyme. The introduction of a sulfur atom, as in the hypothetical this compound, could alter the bond angles and electronic properties of the molecule.
-
The Glutamate Side Chain: This portion is crucial for binding to DHFR and for serving as a substrate for folylpolyglutamate synthetase (FPGS). Modifications to the length and composition of the side chain can dramatically affect both of these interactions.
Comparative Performance Data of Hypothetical this compound Analogs
To effectively compare the performance of novel analogs, quantitative data from standardized assays should be compiled. The following table provides a template for presenting such data for a hypothetical series of this compound analogs, comparing them against the parent compound, aminopterin, and the widely used methotrexate.
| Compound | Modification | DHFR Inhibition (IC50, nM) | Cell Viability (CCRF-CEM, IC50, nM) | RFC Binding (Ki, µM) |
| Aminopterin | - | 0.1 | 10 | 5.0 |
| Methotrexate | N10-methyl | 0.2 | 20 | 4.5 |
| This compound | Hypothetical Thio-Linker | Data to be determined | Data to be determined | Data to be determined |
| Analog A | Hypothetical Side Chain Elongation | Data to be determined | Data to be determined | Data to be determined |
| Analog B | Hypothetical Aromatic Ring Substitution | Data to be determined | Data to be determined | Data to be determined |
Key Experimental Protocols
Standardized and detailed experimental protocols are paramount for generating reproducible and comparable data. Below are outlines for the key assays used to evaluate antifolate compounds.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR.
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).
Materials:
-
Purified recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Test compounds (e.g., this compound analogs)
-
Positive control (e.g., Methotrexate)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (final concentration ~100 µM), and DHFR enzyme (final concentration ~10 nM).
-
Add varying concentrations of the test compound or positive control to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding DHF (final concentration ~50 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
This cell-based assay determines the concentration of a compound required to inhibit cell growth by 50%.
Principle: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
Human leukemia cell line (e.g., CCRF-CEM)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum
-
Test compounds (e.g., this compound analogs)
-
Positive control (e.g., Methotrexate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds or positive control. Include a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the Molecular Landscape and Experimental Design
Visual representations are crucial for understanding complex biological pathways and experimental workflows.
Caption: The Dihydrofolate Reductase (DHFR) signaling pathway and its inhibition.
References
Navigating the Structural Maze: A Comparative Guide to 11-Thiohomoaminopterin Analogs in Antifolate Drug Discovery
For researchers, scientists, and drug development professionals, the quest for more selective and potent antifolate agents is a continuous journey. This guide delves into the structural activity relationship (SAR) of 11-Thiohomoaminopterin analogs, a novel class of antifolates. While specific experimental data for this precise analog series is not yet widely published, this guide provides a comprehensive framework for their evaluation and comparison, drawing upon established principles from closely related aminopterin and methotrexate analogs. By presenting standardized experimental protocols and data visualization tools, we aim to equip researchers with the necessary methodologies to systematically assess the potential of these and other new antifolate compounds.
The core mechanism of classical antifolates like aminopterin and methotrexate lies in their potent inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids, and thus for cell proliferation.[1] Structural modifications to the aminopterin scaffold can significantly impact its affinity for DHFR, its transport into cells via the reduced folate carrier (RFC), and its susceptibility to polyglutamylation, a process that can enhance intracellular retention and activity.
Unraveling the Structural Activity Relationship: Key Modifications
The structure of aminopterin offers several sites for modification. The general SAR principles derived from extensive studies on aminopterin and methotrexate analogs suggest that:
-
The Pteridine Ring: The 2,4-diaminopteridine core is essential for high-affinity binding to DHFR.
-
The p-Aminobenzoyl Moiety: Modifications to this linker region can influence flexibility and interaction with the enzyme. The introduction of a sulfur atom, as in the hypothetical this compound, could alter the bond angles and electronic properties of the molecule.
-
The Glutamate Side Chain: This portion is crucial for binding to DHFR and for serving as a substrate for folylpolyglutamate synthetase (FPGS). Modifications to the length and composition of the side chain can dramatically affect both of these interactions.
Comparative Performance Data of Hypothetical this compound Analogs
To effectively compare the performance of novel analogs, quantitative data from standardized assays should be compiled. The following table provides a template for presenting such data for a hypothetical series of this compound analogs, comparing them against the parent compound, aminopterin, and the widely used methotrexate.
| Compound | Modification | DHFR Inhibition (IC50, nM) | Cell Viability (CCRF-CEM, IC50, nM) | RFC Binding (Ki, µM) |
| Aminopterin | - | 0.1 | 10 | 5.0 |
| Methotrexate | N10-methyl | 0.2 | 20 | 4.5 |
| This compound | Hypothetical Thio-Linker | Data to be determined | Data to be determined | Data to be determined |
| Analog A | Hypothetical Side Chain Elongation | Data to be determined | Data to be determined | Data to be determined |
| Analog B | Hypothetical Aromatic Ring Substitution | Data to be determined | Data to be determined | Data to be determined |
Key Experimental Protocols
Standardized and detailed experimental protocols are paramount for generating reproducible and comparable data. Below are outlines for the key assays used to evaluate antifolate compounds.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR.
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).
Materials:
-
Purified recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Test compounds (e.g., this compound analogs)
-
Positive control (e.g., Methotrexate)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (final concentration ~100 µM), and DHFR enzyme (final concentration ~10 nM).
-
Add varying concentrations of the test compound or positive control to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding DHF (final concentration ~50 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
This cell-based assay determines the concentration of a compound required to inhibit cell growth by 50%.
Principle: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Human leukemia cell line (e.g., CCRF-CEM)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum
-
Test compounds (e.g., this compound analogs)
-
Positive control (e.g., Methotrexate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds or positive control. Include a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the Molecular Landscape and Experimental Design
Visual representations are crucial for understanding complex biological pathways and experimental workflows.
Caption: The Dihydrofolate Reductase (DHFR) signaling pathway and its inhibition.
References
Head-to-Head Study: 11-Thiohomoaminopterin vs. Raltitrexed in Antifolate Activity
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer chemotherapy, antimetabolites that target folate metabolism have been a cornerstone of treatment for decades. This guide provides a comparative analysis of two such agents: the well-established drug raltitrexed (B1684501) and the lesser-known compound 11-Thiohomoaminopterin. While a direct head-to-head clinical study of these two compounds is not available in published literature, this guide aims to synthesize the existing data for an objective comparison of their mechanisms and reported activities.
It is crucial to note a significant disparity in the available data. Raltitrexed has undergone extensive preclinical and clinical evaluation, leading to its approval for the treatment of advanced colorectal cancer in several countries. In contrast, information on this compound is sparse and primarily dates back to a 1980 publication, with no subsequent extensive studies readily available. This guide will therefore present a comprehensive overview of raltitrexed and contrast it with the limited preclinical information available for this compound.
Mechanism of Action: Targeting Folate Metabolism
Both raltitrexed and this compound are classified as antifolates, meaning they interfere with the metabolic pathways that utilize folic acid. These pathways are critical for the synthesis of nucleotides, the building blocks of DNA and RNA. By disrupting nucleotide synthesis, these drugs preferentially affect rapidly dividing cells, such as cancer cells.
Raltitrexed is a specific and potent inhibitor of thymidylate synthase (TS).[1][2][3][4] TS is a crucial enzyme in the de novo synthesis of thymidine (B127349) triphosphate (TTP), a nucleotide essential for DNA synthesis and repair.[2] Raltitrexed is transported into cells via the reduced folate carrier and is then extensively polyglutamated.[1][3] This polyglutamation enhances its intracellular retention and its inhibitory potency against TS, leading to DNA fragmentation and cell death.[1][3]
The mechanism of action for This compound is presumed to be similar, acting as a folate analog. Based on a 1980 study, it was synthesized and evaluated for its antifolate activity. While the specific enzymatic inhibition data is not detailed in the available abstracts, it is likely to function as an inhibitor of dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. DHFR reduces dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate.
Below is a generalized signaling pathway illustrating the action of antifolate drugs like raltitrexed and potentially this compound.
Caption: General mechanism of antifolate drugs targeting DHFR and TS.
Performance Data: A Tale of Two Compounds
The quantitative data available for raltitrexed is extensive, covering in vitro cell line studies, animal models, and multiple phases of human clinical trials. In contrast, the data for this compound is limited to its initial preclinical evaluation.
Raltitrexed: Clinical Efficacy
Raltitrexed has been evaluated in numerous clinical trials, primarily for advanced colorectal cancer. The following table summarizes key findings from some of these studies.
| Clinical Trial Phase | Cancer Type | Key Performance Metrics | Reference |
| Phase III | Advanced Colorectal Cancer | Objective response rates of 14.3% to 19.3% (similar to fluorouracil plus leucovorin). Median survival durations of 9.7 to 10.9 months. | [5] |
| Phase III (Study 10) | Advanced Colorectal Cancer | Median survival of 9.7 months (compared to 12.7 months for 5-fluorouracil (B62378) + leucovorin). | [6] |
| Phase II | Advanced Colorectal Cancer (with oxaliplatin) | Response rate of 59%. | [7] |
| Phase I | Advanced Solid Tumors | Dose-limiting toxicities included asthenia, neutropenia, and hepatic transaminitis. | [8] |
This compound: Preclinical Observations
The available information on this compound is from a 1980 study and lacks the detailed quantitative data of modern drug evaluations. A related compound, 11-oxahomoaminopterin (B1663913), also described in the same series of publications, showed antifolate activity against Lactobacillus casei and inhibited its DHFR, but was found to be inactive against L-1210 leukemia in mice. This suggests that while these early-generation antifolates had biological activity, they may not have possessed the therapeutic window or potency of later compounds like raltitrexed.
Due to the lack of specific data points, a quantitative comparison table for this compound cannot be constructed.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings.
Raltitrexed: Clinical Trial Methodology (Example)
A typical Phase III clinical trial for raltitrexed in advanced colorectal cancer would involve the following:
-
Patient Population: Patients with histologically confirmed advanced colorectal cancer, with measurable disease, and without prior chemotherapy for advanced disease.
-
Treatment Regimen: Raltitrexed administered as a 15-minute intravenous infusion at a dose of 3 mg/m² every 3 weeks.
-
Control Arm: A standard chemotherapy regimen, such as 5-fluorouracil plus leucovorin.
-
Efficacy Endpoints: Objective tumor response rate (complete or partial response), time to progression, and overall survival.
-
Safety Monitoring: Regular monitoring of hematological, hepatic, and renal function, as well as recording of all adverse events.
The workflow for such a clinical trial can be visualized as follows:
Caption: Workflow of a randomized controlled clinical trial.
This compound: Preclinical Assay Methodology (Hypothetical)
Based on the nature of the compound, a typical preclinical evaluation in the 1980s would have likely involved the following assays:
-
Enzyme Inhibition Assay:
-
Target Enzyme: Dihydrofolate reductase (DHFR) from various sources (e.g., bacterial, mammalian).
-
Method: Spectrophotometric assay to measure the decrease in NADPH absorbance at 340 nm as it is converted to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.
-
Data: Calculation of the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
-
Microbiological Growth Inhibition Assay:
-
Organisms: Folate-requiring bacteria such as Lactobacillus casei or Streptococcus faecium.
-
Method: Turbidimetric measurement of bacterial growth in a folate-deficient medium supplemented with varying concentrations of the test compound.
-
Data: Determination of the minimum inhibitory concentration (MIC).
-
-
In Vitro Cell Culture Assay:
-
Cell Line: A cancer cell line such as L1210 murine leukemia.
-
Method: Incubation of cells with a range of drug concentrations and subsequent measurement of cell viability or proliferation (e.g., using trypan blue exclusion or a radiolabeled precursor incorporation assay).
-
Data: Calculation of the IC50 or GI50 value.
-
A generalized workflow for such preclinical testing is depicted below:
Caption: A typical workflow for preclinical drug discovery.
Conclusion
This comparative guide highlights the significant difference in the scientific and clinical knowledge base between raltitrexed and this compound. Raltitrexed is a well-characterized thymidylate synthase inhibitor with a substantial body of clinical data supporting its use in advanced colorectal cancer. Its efficacy and safety profile are well-documented, providing a clear basis for its therapeutic application.
In stark contrast, this compound remains an investigational compound from a much earlier era of drug discovery. The limited available information suggests it functions as an antifolate, likely through DHFR inhibition, but a comprehensive understanding of its potency, selectivity, and potential for clinical development is lacking. Without further, modern preclinical and clinical studies, a direct and meaningful performance comparison with a clinically established drug like raltitrexed is not feasible. This guide, therefore, serves to underscore the evolution of antifolate drug development and the rigorous data requirements for a compound to transition from a laboratory curiosity to a clinically relevant therapeutic agent.
References
- 1. WO2000034281A1 - Methotrexate derivatives - Google Patents [patents.google.com]
- 2. Folate analogues altered in the C9-N10 bridge region: 11-thiohomofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folate analogues altered in the C9-N10 bridge region. 18. Synthesis and antitumor evaluation of 11-oxahomoaminopterin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: 11-Thiohomoaminopterin vs. Raltitrexed in Antifolate Activity
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer chemotherapy, antimetabolites that target folate metabolism have been a cornerstone of treatment for decades. This guide provides a comparative analysis of two such agents: the well-established drug raltitrexed and the lesser-known compound 11-Thiohomoaminopterin. While a direct head-to-head clinical study of these two compounds is not available in published literature, this guide aims to synthesize the existing data for an objective comparison of their mechanisms and reported activities.
It is crucial to note a significant disparity in the available data. Raltitrexed has undergone extensive preclinical and clinical evaluation, leading to its approval for the treatment of advanced colorectal cancer in several countries. In contrast, information on this compound is sparse and primarily dates back to a 1980 publication, with no subsequent extensive studies readily available. This guide will therefore present a comprehensive overview of raltitrexed and contrast it with the limited preclinical information available for this compound.
Mechanism of Action: Targeting Folate Metabolism
Both raltitrexed and this compound are classified as antifolates, meaning they interfere with the metabolic pathways that utilize folic acid. These pathways are critical for the synthesis of nucleotides, the building blocks of DNA and RNA. By disrupting nucleotide synthesis, these drugs preferentially affect rapidly dividing cells, such as cancer cells.
Raltitrexed is a specific and potent inhibitor of thymidylate synthase (TS).[1][2][3][4] TS is a crucial enzyme in the de novo synthesis of thymidine triphosphate (TTP), a nucleotide essential for DNA synthesis and repair.[2] Raltitrexed is transported into cells via the reduced folate carrier and is then extensively polyglutamated.[1][3] This polyglutamation enhances its intracellular retention and its inhibitory potency against TS, leading to DNA fragmentation and cell death.[1][3]
The mechanism of action for This compound is presumed to be similar, acting as a folate analog. Based on a 1980 study, it was synthesized and evaluated for its antifolate activity. While the specific enzymatic inhibition data is not detailed in the available abstracts, it is likely to function as an inhibitor of dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. DHFR reduces dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate.
Below is a generalized signaling pathway illustrating the action of antifolate drugs like raltitrexed and potentially this compound.
Caption: General mechanism of antifolate drugs targeting DHFR and TS.
Performance Data: A Tale of Two Compounds
The quantitative data available for raltitrexed is extensive, covering in vitro cell line studies, animal models, and multiple phases of human clinical trials. In contrast, the data for this compound is limited to its initial preclinical evaluation.
Raltitrexed: Clinical Efficacy
Raltitrexed has been evaluated in numerous clinical trials, primarily for advanced colorectal cancer. The following table summarizes key findings from some of these studies.
| Clinical Trial Phase | Cancer Type | Key Performance Metrics | Reference |
| Phase III | Advanced Colorectal Cancer | Objective response rates of 14.3% to 19.3% (similar to fluorouracil plus leucovorin). Median survival durations of 9.7 to 10.9 months. | [5] |
| Phase III (Study 10) | Advanced Colorectal Cancer | Median survival of 9.7 months (compared to 12.7 months for 5-fluorouracil + leucovorin). | [6] |
| Phase II | Advanced Colorectal Cancer (with oxaliplatin) | Response rate of 59%. | [7] |
| Phase I | Advanced Solid Tumors | Dose-limiting toxicities included asthenia, neutropenia, and hepatic transaminitis. | [8] |
This compound: Preclinical Observations
The available information on this compound is from a 1980 study and lacks the detailed quantitative data of modern drug evaluations. A related compound, 11-oxahomoaminopterin, also described in the same series of publications, showed antifolate activity against Lactobacillus casei and inhibited its DHFR, but was found to be inactive against L-1210 leukemia in mice. This suggests that while these early-generation antifolates had biological activity, they may not have possessed the therapeutic window or potency of later compounds like raltitrexed.
Due to the lack of specific data points, a quantitative comparison table for this compound cannot be constructed.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings.
Raltitrexed: Clinical Trial Methodology (Example)
A typical Phase III clinical trial for raltitrexed in advanced colorectal cancer would involve the following:
-
Patient Population: Patients with histologically confirmed advanced colorectal cancer, with measurable disease, and without prior chemotherapy for advanced disease.
-
Treatment Regimen: Raltitrexed administered as a 15-minute intravenous infusion at a dose of 3 mg/m² every 3 weeks.
-
Control Arm: A standard chemotherapy regimen, such as 5-fluorouracil plus leucovorin.
-
Efficacy Endpoints: Objective tumor response rate (complete or partial response), time to progression, and overall survival.
-
Safety Monitoring: Regular monitoring of hematological, hepatic, and renal function, as well as recording of all adverse events.
The workflow for such a clinical trial can be visualized as follows:
Caption: Workflow of a randomized controlled clinical trial.
This compound: Preclinical Assay Methodology (Hypothetical)
Based on the nature of the compound, a typical preclinical evaluation in the 1980s would have likely involved the following assays:
-
Enzyme Inhibition Assay:
-
Target Enzyme: Dihydrofolate reductase (DHFR) from various sources (e.g., bacterial, mammalian).
-
Method: Spectrophotometric assay to measure the decrease in NADPH absorbance at 340 nm as it is converted to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.
-
Data: Calculation of the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
-
Microbiological Growth Inhibition Assay:
-
Organisms: Folate-requiring bacteria such as Lactobacillus casei or Streptococcus faecium.
-
Method: Turbidimetric measurement of bacterial growth in a folate-deficient medium supplemented with varying concentrations of the test compound.
-
Data: Determination of the minimum inhibitory concentration (MIC).
-
-
In Vitro Cell Culture Assay:
-
Cell Line: A cancer cell line such as L1210 murine leukemia.
-
Method: Incubation of cells with a range of drug concentrations and subsequent measurement of cell viability or proliferation (e.g., using trypan blue exclusion or a radiolabeled precursor incorporation assay).
-
Data: Calculation of the IC50 or GI50 value.
-
A generalized workflow for such preclinical testing is depicted below:
Caption: A typical workflow for preclinical drug discovery.
Conclusion
This comparative guide highlights the significant difference in the scientific and clinical knowledge base between raltitrexed and this compound. Raltitrexed is a well-characterized thymidylate synthase inhibitor with a substantial body of clinical data supporting its use in advanced colorectal cancer. Its efficacy and safety profile are well-documented, providing a clear basis for its therapeutic application.
In stark contrast, this compound remains an investigational compound from a much earlier era of drug discovery. The limited available information suggests it functions as an antifolate, likely through DHFR inhibition, but a comprehensive understanding of its potency, selectivity, and potential for clinical development is lacking. Without further, modern preclinical and clinical studies, a direct and meaningful performance comparison with a clinically established drug like raltitrexed is not feasible. This guide, therefore, serves to underscore the evolution of antifolate drug development and the rigorous data requirements for a compound to transition from a laboratory curiosity to a clinically relevant therapeutic agent.
References
- 1. WO2000034281A1 - Methotrexate derivatives - Google Patents [patents.google.com]
- 2. Folate analogues altered in the C9-N10 bridge region: 11-thiohomofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folate analogues altered in the C9-N10 bridge region. 18. Synthesis and antitumor evaluation of 11-oxahomoaminopterin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for 11-Thiohomoaminopterin (Ateganosine) Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to the first-in-class telomere-targeting agent, 11-Thiohomoaminopterin, now known as Ateganosine (also referred to as THIO or 6-thio-2'-deoxyguanosine). We present supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with an alternative telomere-targeting therapy, Imetelstat.
Introduction to Ateganosine and Telomere-Targeting Therapies
Ateganosine is a novel small molecule that acts as a telomere-targeting agent. Its mechanism of action involves its incorporation into telomeres by the enzyme telomerase, which is highly active in over 85% of human cancers. This incorporation leads to rapid telomere uncapping, genomic instability, and subsequent cancer cell death. This unique mechanism suggests that biomarkers related to telomere maintenance, particularly telomerase activity and telomere length, could be critical in identifying patients who will respond favorably to Ateganosine treatment.
This guide explores the validation of these biomarkers and compares the predictive value for Ateganosine sensitivity against Imetelstat, a telomerase inhibitor with a different mechanism of action.
Key Biomarkers for Ateganosine Sensitivity
Based on its mechanism of action, the following are proposed as key biomarkers for predicting sensitivity to Ateganosine:
-
High Telomerase Activity: As telomerase is required to incorporate Ateganosine into telomeres, its high activity is a prerequisite for the drug's cytotoxic effect.
-
Short Telomere Length: Preclinical studies suggest that cancer cells with critically short telomeres are more sensitive to Ateganosine. This is likely because these cells are more dependent on telomerase for survival and have less "buffer" before telomere dysfunction-induced cell death occurs.
-
Telomere/Telomerase-Related Gene Expression: The expression levels of genes involved in telomere maintenance pathways can also serve as a predictive biomarker for Ateganosine sensitivity.
Comparative Analysis of Biomarker Performance: Ateganosine vs. Imetelstat
While direct head-to-head clinical trials are limited, preclinical data provides insights into the predictive power of these biomarkers for both Ateganosine and the telomerase inhibitor Imetelstat.
Ateganosine Sensitivity Data
A preclinical study in glioma cell lines demonstrated a significant positive correlation between the sensitivity to Ateganosine and the enrichment of telomere/telomerase-related gene sets. Another study has shown that cancer cells with shorter telomeres exhibit greater sensitivity to the drug.
| Biomarker Status | Cancer Type | Fold Increase in Sensitivity (Ateganosine) | Reference |
| High Telomere/Telomerase Gene Set Enrichment | Glioma | Statistically Significant Correlation | |
| Critically Short Telomeres | Various Cancer Cell Lines | Increased sensitivity and telomere loss |
Imetelstat Sensitivity Data
Imetelstat is an oligonucleotide that acts as a direct competitive inhibitor of the telomerase enzyme. Preclinical studies in non-small cell lung cancer (NSCLC) cell lines have shown that, while there is no overall correlation with initial telomere length, the subset of cell lines with the shortest telomeres are more sensitive to Imetelstat.
| Biomarker Status | Cancer Type | Observation | Reference |
| Shortest Quartile of Telomere Length | NSCLC | Higher sensitivity compared to longest quartile |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker validation is crucial for clinical application. Below are detailed methodologies for the key assays.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.
Principle: In the first step, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate. In the second step, these extended products are amplified by PCR. The amount of PCR product correlates with the telomerase activity in the sample.
Protocol:
-
Cell Lysate Preparation:
-
Harvest 1x10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 20-200 µL of a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
-
-
TRAP Reaction:
-
Prepare a master mix containing a TRAP buffer, dNTPs, a substrate oligonucleotide (e.g., TS primer), and a reverse primer.
-
Add 2 µL of cell extract to the master mix.
-
Perform the telomerase extension step at 25°C for 30 minutes.
-
-
PCR Amplification:
-
Add Taq polymerase to the reaction mixture.
-
Perform PCR with an initial denaturation at 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 1 minute.
-
-
Detection and Quantification:
-
Analyze the PCR products on a polyacrylamide gel stained with a fluorescent dye (e.g., SYBR Green).
-
Alternatively, use a real-time PCR-based TRAP assay for quantitative results.
-
Telomere Length Measurement
Several methods can be used to measure telomere length, each with its own advantages and limitations.
Principle: Genomic DNA is digested with restriction enzymes that do not cut in the telomeric regions. The resulting telomere-containing fragments are separated by gel electrophoresis and detected by Southern blotting with a telomere-specific probe.
Protocol:
-
DNA Extraction: Extract high-molecular-weight genomic DNA from cells or tissues.
-
Restriction Digest: Digest 5-10 µg of genomic DNA with a cocktail of frequent-cutting restriction enzymes (e.g., HinfI and RsaI).
-
Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose (B213101) gel.
-
Southern Blotting: Transfer the DNA to a nylon membrane.
Validating Biomarkers for 11-Thiohomoaminopterin (Ateganosine) Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to the first-in-class telomere-targeting agent, 11-Thiohomoaminopterin, now known as Ateganosine (also referred to as THIO or 6-thio-2'-deoxyguanosine). We present supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with an alternative telomere-targeting therapy, Imetelstat.
Introduction to Ateganosine and Telomere-Targeting Therapies
Ateganosine is a novel small molecule that acts as a telomere-targeting agent. Its mechanism of action involves its incorporation into telomeres by the enzyme telomerase, which is highly active in over 85% of human cancers. This incorporation leads to rapid telomere uncapping, genomic instability, and subsequent cancer cell death. This unique mechanism suggests that biomarkers related to telomere maintenance, particularly telomerase activity and telomere length, could be critical in identifying patients who will respond favorably to Ateganosine treatment.
This guide explores the validation of these biomarkers and compares the predictive value for Ateganosine sensitivity against Imetelstat, a telomerase inhibitor with a different mechanism of action.
Key Biomarkers for Ateganosine Sensitivity
Based on its mechanism of action, the following are proposed as key biomarkers for predicting sensitivity to Ateganosine:
-
High Telomerase Activity: As telomerase is required to incorporate Ateganosine into telomeres, its high activity is a prerequisite for the drug's cytotoxic effect.
-
Short Telomere Length: Preclinical studies suggest that cancer cells with critically short telomeres are more sensitive to Ateganosine. This is likely because these cells are more dependent on telomerase for survival and have less "buffer" before telomere dysfunction-induced cell death occurs.
-
Telomere/Telomerase-Related Gene Expression: The expression levels of genes involved in telomere maintenance pathways can also serve as a predictive biomarker for Ateganosine sensitivity.
Comparative Analysis of Biomarker Performance: Ateganosine vs. Imetelstat
While direct head-to-head clinical trials are limited, preclinical data provides insights into the predictive power of these biomarkers for both Ateganosine and the telomerase inhibitor Imetelstat.
Ateganosine Sensitivity Data
A preclinical study in glioma cell lines demonstrated a significant positive correlation between the sensitivity to Ateganosine and the enrichment of telomere/telomerase-related gene sets. Another study has shown that cancer cells with shorter telomeres exhibit greater sensitivity to the drug.
| Biomarker Status | Cancer Type | Fold Increase in Sensitivity (Ateganosine) | Reference |
| High Telomere/Telomerase Gene Set Enrichment | Glioma | Statistically Significant Correlation | |
| Critically Short Telomeres | Various Cancer Cell Lines | Increased sensitivity and telomere loss |
Imetelstat Sensitivity Data
Imetelstat is an oligonucleotide that acts as a direct competitive inhibitor of the telomerase enzyme. Preclinical studies in non-small cell lung cancer (NSCLC) cell lines have shown that, while there is no overall correlation with initial telomere length, the subset of cell lines with the shortest telomeres are more sensitive to Imetelstat.
| Biomarker Status | Cancer Type | Observation | Reference |
| Shortest Quartile of Telomere Length | NSCLC | Higher sensitivity compared to longest quartile |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker validation is crucial for clinical application. Below are detailed methodologies for the key assays.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.
Principle: In the first step, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate. In the second step, these extended products are amplified by PCR. The amount of PCR product correlates with the telomerase activity in the sample.
Protocol:
-
Cell Lysate Preparation:
-
Harvest 1x10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 20-200 µL of a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
-
-
TRAP Reaction:
-
Prepare a master mix containing a TRAP buffer, dNTPs, a substrate oligonucleotide (e.g., TS primer), and a reverse primer.
-
Add 2 µL of cell extract to the master mix.
-
Perform the telomerase extension step at 25°C for 30 minutes.
-
-
PCR Amplification:
-
Add Taq polymerase to the reaction mixture.
-
Perform PCR with an initial denaturation at 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 1 minute.
-
-
Detection and Quantification:
-
Analyze the PCR products on a polyacrylamide gel stained with a fluorescent dye (e.g., SYBR Green).
-
Alternatively, use a real-time PCR-based TRAP assay for quantitative results.
-
Telomere Length Measurement
Several methods can be used to measure telomere length, each with its own advantages and limitations.
Principle: Genomic DNA is digested with restriction enzymes that do not cut in the telomeric regions. The resulting telomere-containing fragments are separated by gel electrophoresis and detected by Southern blotting with a telomere-specific probe.
Protocol:
-
DNA Extraction: Extract high-molecular-weight genomic DNA from cells or tissues.
-
Restriction Digest: Digest 5-10 µg of genomic DNA with a cocktail of frequent-cutting restriction enzymes (e.g., HinfI and RsaI).
-
Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel.
-
Southern Blotting: Transfer the DNA to a nylon membrane.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
